3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride
Description
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)pentan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-3-11(14,4-2)8-5-6-9(12)10(13)7-8;/h5-7H,3-4,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORLGAVZHNXNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 3-(3,4-Dichlorophenyl)pentan-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related compounds, particularly dichlorophenyl amine derivatives and other monoamine reuptake inhibitors, to present a predictive and inferential analysis. The content herein is intended to equip researchers, scientists, and drug development professionals with a foundational understanding of its chemical nature, potential synthesis, predicted pharmacological profile, and essential analytical and safety considerations. This document is structured to facilitate further investigation and hypothesis-driven research into this compound of interest.
Introduction and Molecular Overview
This compound is a tertiary amine hydrochloride salt. The core structure consists of a pentan-3-amine scaffold with a 3,4-dichlorophenyl group attached to the tertiary carbon. The presence of the dichlorophenyl moiety is a common feature in various centrally acting compounds, often conferring affinity for monoamine transporters.[1][2] The hydrochloride salt form is utilized to enhance the compound's solubility and stability for research and potential pharmaceutical applications.
Table 1: Compound Identification
| Property | Value | Source |
| IUPAC Name | 3-(3,4-dichlorophenyl)pentan-3-amine;hydrochloride | |
| CAS Number | 1258650-33-7 | |
| Molecular Formula | C₁₁H₁₆Cl₃N | [3] |
| Molecular Weight | 268.61 g/mol | [4] |
Physicochemical and Basic Properties
The basicity of amines is a fundamental property governed by the availability of the lone pair of electrons on the nitrogen atom.[5][6][7] In 3-(3,4-Dichlorophenyl)pentan-3-amine, the nitrogen atom is part of a tertiary amine, which, in the gas phase, is typically more basic than primary or secondary amines due to the electron-donating effect of the alkyl groups.[5] However, in aqueous solution, steric hindrance and solvation effects can influence this trend.[5] The hydrochloride salt form indicates that the amine is protonated, forming a water-soluble salt.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |
| Physical Form | Solid, likely a crystalline powder | Typical for hydrochloride salts of small molecules.[4] |
| Solubility | Soluble in water and polar protic solvents | Amine hydrochlorides are generally water-soluble. |
| pKa (of the conjugate acid) | 9-11 | Typical range for tertiary amine hydrochlorides. |
| Melting Point | Expected to be relatively high | Ionic nature of the hydrochloride salt. |
| Stability | Stable under normal laboratory conditions. Hygroscopic. | General property of amine salts.[8] |
Synthesis and Characterization
Postulated Synthesis Workflow
A potential synthetic approach could involve the reaction of 3-pentanone with 1,2-dichlorobenzene via a Friedel-Crafts acylation or a related reaction to form an intermediate ketone. This ketone could then undergo reductive amination. A more direct, multi-component approach could also be envisioned.
Diagram 1: Postulated Synthesis of 3-(3,4-Dichlorophenyl)pentan-3-amine
Caption: Postulated synthetic routes to the target compound.
Analytical Characterization Workflow
The characterization of this compound would involve a suite of analytical techniques to confirm its identity, purity, and structure.[14][15][16]
Diagram 2: Analytical Workflow for Characterization
Caption: A typical analytical workflow for compound characterization.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is typically suitable for the separation of phenylalkylamines.[17]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs (e.g., ~220-230 nm) would be appropriate.
-
Sample Preparation: The hydrochloride salt is dissolved in the mobile phase or a compatible solvent.
-
Analysis: The retention time and peak purity are determined to assess the sample's purity.
Predicted Pharmacological Profile
The 3,4-dichlorophenyl moiety is present in several compounds that act as monoamine reuptake inhibitors, which block the reuptake of neurotransmitters like dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[1][2][18] Therefore, it is plausible that this compound may exhibit similar activity.
Postulated Mechanism of Action
It is hypothesized that this compound acts as a monoamine reuptake inhibitor. The specific selectivity for DAT, NET, and SERT would need to be determined experimentally. The tertiary amine structure is common among many centrally active compounds.
Diagram 3: Postulated Mechanism of Action
Caption: Inhibition of monoamine reuptake at the synapse.
In Vitro Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay [3]
-
Cell Lines: Use cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Radioligand: Utilize a radiolabeled substrate for each transporter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, and [³H]serotonin for SERT).
-
Assay Procedure:
-
Plate the transporter-expressing cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add the respective radiolabeled substrate and incubate for a defined period.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.
Monoamine Oxidase (MAO) Inhibition Assay [8][19][20][21][22][23]
Given the amine structure, it is also prudent to assess for any inhibitory activity against monoamine oxidase A (MAO-A) and MAO-B.
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A common substrate like kynuramine can be used, which is metabolized to a fluorescent product.
-
Assay Procedure:
-
In a 96-well plate, combine the MAO enzyme, a buffer, and varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate.
-
After incubation, measure the fluorescence of the product.
-
-
Data Analysis: Calculate the IC₅₀ values to determine the potency and selectivity of MAO inhibition.
In Vivo Experimental Protocols
Mouse Locomotor Activity Assay [4][24][25][26][27]
If the compound shows significant monoamine reuptake inhibition, particularly at the DAT, it is likely to have psychostimulant effects.
-
Animals: Use adult male mice (e.g., C57BL/6 strain).
-
Apparatus: Utilize open-field activity chambers equipped with infrared beams to automatically track movement.
-
Procedure:
-
Habituate the mice to the testing room and the activity chambers.
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection).
-
Immediately place the mice in the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis: Compare the locomotor activity of the drug-treated group to a vehicle-treated control group using appropriate statistical tests.
Safety and Handling
As with any research chemical with an unknown toxicological profile, this compound should be handled with care.
Table 3: General Safety Precautions
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses, and chemical-resistant gloves. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. |
| Storage | Store in a tightly sealed container in a cool, dry place. Protect from moisture as it is likely hygroscopic.[8] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Hazard Statements (Predicted based on similar compounds): [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
This compound is a molecule of interest for researchers in medicinal chemistry and pharmacology due to its structural features that suggest potential activity as a monoamine reuptake inhibitor. This guide has provided a comprehensive, albeit inferential, overview of its basic properties, potential synthesis, and methods for its analytical and pharmacological characterization. The experimental protocols and workflows outlined herein offer a roadmap for future investigations to elucidate the precise properties and biological activity of this compound. It is imperative that all research is conducted with the appropriate safety precautions.
References
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
Locomotor Activity Test SOP. Portland VA Medical Center. [Link]
-
Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]
-
Combined Effects of Psychostimulants and Morphine on Locomotor Activity in Mice. J-Stage. [Link]
-
MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
-
Amine - Wikipedia. [Link]
-
Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal. PMC. [Link]
-
Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. PMC - NIH. [Link]
-
Locomotor activity of mice. SlideShare. [Link]
-
Amines (A-Level). ChemistryStudent. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. OPUS at UTS. [Link]
-
23.1. Properties of amines. Organic Chemistry II - Lumen Learning. [Link]
-
amines as bases. Chemguide. [Link]
-
30: Properties of amines. YouTube. [Link]
-
Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution. PubMed. [Link]
-
Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Semantic Scholar. [Link]
-
Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. ResearchGate. [Link]
-
Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. PMC - PubMed Central. [Link]
-
Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]
-
24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Monoamine reuptake inhibitors: Highlights of recent research developments. ResearchGate. [Link]
-
Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PubMed Central. [Link]
-
What are the therapeutic applications for MAO inhibitors?. Patsnap Synapse. [Link]
-
Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. PDF. [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 4. va.gov [va.gov]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. criver.com [criver.com]
- 9. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 14. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 20. mdpi.com [mdpi.com]
- 21. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 22. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 23. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. jstage.jst.go.jp [jstage.jst.go.jp]
- 25. Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Locomotor activity of mice | PPTX [slideshare.net]
An In-Depth Technical Guide to the Preclinical Evaluation of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride (CAS 1258650-33-7)
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The journey of a new chemical entity (NCE) from laboratory synthesis to a potential therapeutic is a rigorous and multi-faceted endeavor.[1][2] This guide addresses 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride, a compound for which public domain data is sparse.[3] The absence of extensive literature necessitates a foundational, principled approach to its characterization. This document is therefore structured not as a review of existing knowledge, but as a comprehensive, expert-led roadmap for the preclinical evaluation of this NCE. We will proceed logically from fundamental physicochemical characterization to sophisticated in vitro pharmacological and safety profiling, explaining the causality behind each proposed step. This guide serves as a blueprint for transforming a novel molecule into a well-understood drug candidate.
Part 1: Foundational Characterization and Molecular Postulates
Before embarking on biological assays, a thorough understanding of the molecule's fundamental properties is paramount.[1][4] These characteristics govern its behavior in biological systems and inform the design of all subsequent experiments.
Molecular Structure and Inherent Properties
The structure consists of a central tertiary amine, a pentyl scaffold, and a 3,4-dichlorinated phenyl ring. The hydrochloride salt form is designed to enhance aqueous solubility and stability.
-
The 3,4-Dichlorophenyl Moiety: This functional group is a common feature in medicinal chemistry.[6] Its presence significantly influences the molecule's electronic properties and lipophilicity. Dichlorination of a phenyl ring generally increases metabolic stability by blocking potential sites of oxidation. This moiety is found in compounds targeting biogenic amine transporters.[7]
-
The Tertiary Amine: As a tertiary amine, this molecule is basic and exists in a protonated, cationic form at physiological pH.[8][9][10][11] This cationic charge is often crucial for interactions with biological targets, such as the acidic residues within the binding pockets of receptors or transporters. Tertiary amines, however, cannot act as hydrogen bond donors, which influences their binding characteristics compared to primary or secondary amines.[8][10][11][12]
Initial Hypothesis: A Monoamine Transporter Ligand?
The combination of a dichlorophenyl group and an amine is a well-established pharmacophore for ligands of monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[7] Therefore, a primary working hypothesis is that this compound may exhibit activity at one or more of these transporters. This hypothesis will guide our initial biological screening strategy.
Essential Physicochemical Profiling
A comprehensive suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is critical in early drug discovery to identify potential liabilities and guide optimization.[13][14][15][16] We will begin with fundamental physicochemical tests.
| Property | Experimental Method | Rationale & Significance |
| Aqueous Solubility | Thermodynamic & Kinetic Solubility Assays | Determines the maximum concentration achievable in aqueous media, impacting oral absorption and formulation. The hydrochloride salt is expected to improve solubility over the free base. |
| Lipophilicity (LogD₇.₄) | Shake-flask method using octanol/water partition | Measures drug distribution between a lipid and aqueous phase at physiological pH. LogD is a key predictor of permeability, protein binding, and overall "drug-likeness". |
| Acidity Constant (pKa) | Potentiometric titration or UV-spectroscopy | The pKa of the tertiary amine will determine its ionization state at different physiological pH values (e.g., stomach vs. intestine), which profoundly affects absorption and distribution. |
| Chemical Stability | HPLC-based analysis in various buffers (pH 2, 7.4, 9) and temperatures | Assesses the compound's intrinsic stability to hydrolysis and degradation, which is crucial for determining shelf-life and suitability for further development. |
Part 2: In Vitro Pharmacology: Target Identification and Potency
Guided by our primary hypothesis, the initial pharmacological evaluation will focus on the monoamine transporters. The goal is to determine if the compound binds to these targets and, if so, with what affinity and functional effect.
Target Screening Workflow
The following workflow outlines a logical progression from initial binding assessment to functional characterization.
Caption: A tiered workflow for in vitro pharmacological characterization.
Protocol: SERT Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compound for the human serotonin transporter (SERT).
Objective: To quantify the competitive displacement of a known radioligand from SERT by this compound.
Materials:
-
HEK293 cells stably expressing human SERT.[17]
-
[³H]-Citalopram (Radioligand).
-
Fluoxetine (Positive control inhibitor).[18]
-
Test compound stock solution (10 mM in DMSO).
-
Binding buffer (e.g., Tris-HCl, NaCl, KCl).
-
Scintillation fluid and microplates.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize SERT-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-Citalopram (at its approximate Kd), and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol: Synaptosomal [³H]-Serotonin Uptake Assay
This functional assay measures the compound's ability to inhibit the reuptake of serotonin into nerve terminals.[18]
Objective: To determine the functional potency (IC₅₀) of the test compound as an inhibitor of SERT activity.
Materials:
-
Rat brain cortex synaptosomes (or HEK293 cells expressing hSERT).
-
[³H]-Serotonin.
-
Fluoxetine (Positive control).
-
Test compound.
-
Uptake buffer.
Step-by-Step Methodology:
-
Preparation: Pre-warm synaptosomes or cells in uptake buffer at 37°C.
-
Pre-incubation: Add varying concentrations of the test compound or fluoxetine to the synaptosome/cell suspension and pre-incubate for 15-20 minutes.[18]
-
Initiate Uptake: Add a fixed concentration of [³H]-Serotonin to initiate the uptake reaction and incubate for a short period (e.g., 10-15 minutes).[18]
-
Terminate Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification & Analysis: Measure the radioactivity trapped inside the synaptosomes/cells via scintillation counting. Calculate the percentage inhibition of serotonin uptake at each concentration and determine the IC₅₀ value.
Part 3: Early Safety and ADME Profiling
Early assessment of a compound's potential for adverse effects and its metabolic fate is crucial for de-risking a project.[13][19] Key assays focus on drug-drug interaction potential (CYP450 inhibition) and cardiovascular safety (hERG channel inhibition).[14][20]
In Vitro Safety Assessment Workflow
Caption: Key in vitro safety and ADME profiling workflow.
Protocol: Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential for the compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[21][22][23]
Objective: To determine the IC₅₀ values of the test compound against a panel of key human CYP450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[24]
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes.[21]
-
A cocktail of specific probe substrates for each CYP isoform.
-
NADPH (cofactor).
-
Known specific inhibitors for each isoform (as positive controls).[23]
-
Test compound.
-
LC-MS/MS system for analysis.[21]
Step-by-Step Methodology:
-
Incubation Setup: In a 96-well plate, pre-incubate HLMs or recombinant enzymes with varying concentrations of the test compound (or control inhibitor) in buffer.
-
Initiate Reaction: Add the CYP probe substrate cocktail and NADPH to start the metabolic reaction. Incubate at 37°C for a defined time (e.g., 10-15 minutes).
-
Terminate Reaction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.[20]
-
Data Analysis: Calculate the rate of metabolite formation in the presence of the test compound relative to the vehicle control. Determine the IC₅₀ value for each isoform by plotting percent inhibition versus log concentration.
Protocol: hERG Potassium Channel Inhibition Assay
Inhibition of the hERG channel can lead to QT interval prolongation, a serious cardiac side effect.[25][26][27] This assay is a regulatory requirement.
Objective: To determine the IC₅₀ of the test compound for inhibition of the hERG potassium current using automated patch-clamp electrophysiology.[26]
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel.[26]
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch).[26]
-
Extracellular and intracellular recording solutions.
-
E-4031 or another potent hERG blocker as a positive control.[26]
-
Test compound.
Step-by-Step Methodology:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells.
-
Automated Patch Clamp: Load the cells and solutions onto the automated patch-clamp instrument. The system will automatically establish whole-cell patch-clamp recordings.
-
Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG current.[28] Record a stable baseline current in the vehicle solution.
-
Compound Application: Sequentially perfuse increasing concentrations of the test compound over the cell while continuing to apply the voltage protocol and record the current.
-
Data Analysis: Measure the amplitude of the hERG tail current at each compound concentration. Calculate the percentage of current inhibition relative to the baseline. Determine the IC₅₀ by fitting the concentration-response data to a sigmoidal curve.
Protocol: MDCK-MDR1 Permeability Assay
This assay predicts intestinal permeability and identifies if the compound is a substrate of the P-glycoprotein (P-gp/MDR1) efflux transporter, which can limit oral absorption and brain penetration.[29][30][31]
Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of the test compound.
Materials:
-
MDCK-MDR1 cells, which overexpress the human P-gp transporter.[32]
-
Transwell™ insert plates.
-
Transport buffer (e.g., HBSS).
-
Test compound.
-
LC-MS/MS system.
Step-by-Step Methodology:
-
Cell Culture: Seed MDCK-MDR1 cells on Transwell™ inserts and culture for 4-5 days to form a confluent, polarized monolayer.[33]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the formation of tight junctions.[32]
-
Permeability Measurement (A-to-B): Add the test compound (with Lucifer Yellow) to the apical (A, donor) chamber. At defined time points (e.g., 60 or 90 minutes), take samples from the basolateral (B, receiver) chamber.[29]
-
Permeability Measurement (B-to-A): In a separate set of wells, add the test compound to the basolateral (B, donor) chamber and sample from the apical (A, receiver) chamber.[30]
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS. Measure Lucifer Yellow fluorescence to confirm monolayer integrity post-assay.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER ≥ 2 suggests the compound is a substrate for active efflux.[30]
-
Part 4: Summary and Path Forward
The successful execution of this comprehensive in vitro evaluation will provide a robust preliminary dataset for this compound.
Hypothetical Data Summary Table:
| Parameter | Assay | Result | Implication |
| Binding Affinity | SERT Radioligand Binding | Ki = 15 nM | Potent binding to the primary target. |
| Functional Potency | [³H]-Serotonin Uptake | IC₅₀ = 45 nM | Confirms functional inhibition of SERT. |
| Permeability | MDCK-MDR1 | Papp (A-B): 15 x 10⁻⁶ cm/s, ER: 1.2 | High passive permeability, not a P-gp substrate. Favorable for oral absorption/BBB penetration. |
| DDI Risk | CYP450 Inhibition (3A4) | IC₅₀ = 8.5 µM | Moderate inhibition. Further investigation may be needed depending on anticipated clinical exposure. |
| Cardiac Safety | hERG Patch Clamp | IC₅₀ = 25 µM | Low risk of hERG-mediated cardiotoxicity. A >30-fold window over the therapeutic target IC₅₀ is generally considered safe. |
This initial profile would characterize the compound as a potent SERT inhibitor with a promising ADME and safety profile, warranting further investigation, including selectivity profiling against DAT and NET, and progression into in vivo pharmacokinetic and pharmacodynamic studies.
References
-
Selvita. In Vitro ADME. Available from: [Link]
-
AxisPharm. MDCK-MDR1 Permeability Assay. Available from: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]
-
PharmaLegacy. In Vitro ADME Studies. Available from: [Link]
-
Evotec. MDCK-MDR1 Permeability Assay. Available from: [Link]
-
Reaction Biology. SERT Biochemical Binding Assay Service. Available from: [Link]
-
BioDuro. In Vitro ADME. Available from: [Link]
-
AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: [Link]
-
Creative Biolabs. MDCK Permeability. Available from: [Link]
-
Concept Life Sciences. MDCK Permeability. Available from: [Link]
-
SlideShare. hERG Assay. Available from: [Link]
-
Pacific BioLabs. Analytical Services to Characterize New Chemical Entities. Available from: [Link]
-
Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link]
-
National Institutes of Health. Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available from: [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]
-
YouTube. How to perform the MDCK Permeability experiment in drug discovery. Available from: [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]
-
Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. Available from: [Link]
-
ResearchGate. Chemical and Physical Characterizations of Potential New Chemical Entity. Available from: [Link]
-
U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]
-
TW. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Available from: [Link]
-
National Institutes of Health. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available from: [Link]
-
National Institutes of Health. Editorial: Novel compounds from chemistry to druggable candidates. Available from: [Link]
-
Analytical Chemistry. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Available from: [Link]
-
BioIVT. SERT Transporter Assay. Available from: [Link]
-
MDPI. Identification of Novel Chemical Entities for Adenosine Receptor Type 2A Using Molecular Modeling Approaches. Available from: [Link]
-
Prime Scholars. Drug Development Based on New Chemical Entities. Available from: [Link]
-
Chemistry LibreTexts. 15.12: Physical Properties of Amines. Available from: [Link]
-
Quora. What are the physical properties of amines?. Available from: [Link]
-
PubChemLite. This compound (C11H15Cl2N). Available from: [Link]
-
PubMed. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. Available from: [Link]
-
Chemistry LibreTexts. 15.11: Physical Properties of Amines. Available from: [Link]
-
eCampusOntario Pressbooks. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]
-
BYJU'S. Physical Properties of Amines. Available from: [Link]
-
PubMed. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Available from: [Link]
-
PrepChem.com. Synthesis of 3-Amino-1-(3,4-dichlorophenyl)-2-pyrazoline hydrochloride. Available from: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
PubMed. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Available from: [Link]
Sources
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. primescholars.com [primescholars.com]
- 3. PubChemLite - this compound (C11H15Cl2N) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. byjus.com [byjus.com]
- 13. selvita.com [selvita.com]
- 14. criver.com [criver.com]
- 15. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 16. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 20. lnhlifesciences.org [lnhlifesciences.org]
- 21. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 22. criver.com [criver.com]
- 23. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. enamine.net [enamine.net]
- 25. hERG Assay | PPTX [slideshare.net]
- 26. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. fda.gov [fda.gov]
- 29. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 30. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 31. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 32. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 33. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to 3-(3,4-Dichlorophenyl)pentan-3-amine Hydrochloride: Synthesis, Characterization, and Putative Pharmacology
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride, a tertiary amine of interest in medicinal chemistry. Due to a notable absence of direct studies on this specific molecule in peer-reviewed literature, this document leverages data from structurally analogous compounds and established chemical principles to project its molecular characteristics, potential synthetic pathways, and likely pharmacological profile. The core structure, featuring a 3,4-dichlorophenyl moiety attached to a tertiary aminoalkane, strongly suggests a potential interaction with monoamine transporters. This guide synthesizes information from related 3-(3,4-dichlorophenyl)-1-indanamine derivatives, which are well-characterized as potent monoamine reuptake inhibitors. By providing a framework for its synthesis, analytical characterization, and putative mechanism of action, this document aims to serve as a foundational resource for researchers investigating this and related compounds.
Introduction and Molecular Structure
This compound is a small molecule characterized by a central tertiary amine. The core structure consists of a pentane chain with an amino group and a 3,4-dichlorophenyl ring both attached to the third carbon atom. The hydrochloride salt form enhances its solubility in aqueous media, a common practice for amine-containing pharmaceutical compounds.
The defining feature of this molecule is the dichlorinated phenyl ring. This substitution pattern is prevalent in numerous centrally active compounds, where it often contributes to binding affinity and selectivity for various neurochemical targets. While direct research on this compound is not publicly available, its structural similarity to known psychoactive agents, particularly monoamine transporter inhibitors, makes it a molecule of significant academic and industrial interest.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1258650-33-7 | [1][2] |
| Molecular Formula | C₁₁H₁₆Cl₃N | [1] |
| Molecular Weight | 268.61 g/mol | [3] |
| Canonical SMILES | CCC(CC)(C1=CC(=C(C=C1)Cl)Cl)N.Cl | [1] |
| Physical Form | Powder | [3] |
| Storage Temperature | Room Temperature | [3] |
Proposed Synthetic Pathways
The synthesis of 3-(3,4-Dichlorophenyl)pentan-3-amine is not explicitly detailed in the scientific literature. However, its structure as a tertiary amine with a quaternary carbon center suggests several plausible synthetic routes based on established organic chemistry principles. Two primary retrosynthetic approaches are considered here: a Grignard-based synthesis and a Ritter-type reaction.
Grignard Reaction with a Nitrile
A robust and versatile method for creating sterically hindered amines involves the reaction of a Grignard reagent with a nitrile, followed by reduction.[4] This pathway is advantageous for constructing the quaternary carbon center.
Step-by-step Protocol:
-
Preparation of the Grignard Reagent: 1-Bromo-3,4-dichlorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form 3,4-dichlorophenylmagnesium bromide.
-
Addition to Nitrile: The Grignard reagent is then added to a solution of pentan-3-one. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the ketone, forming a magnesium alkoxide intermediate after a 1,2-addition.
-
Hydrolysis and Dehydration: The intermediate is carefully hydrolyzed with a weak acid to yield 3-(3,4-dichlorophenyl)pentan-3-ol. Subsequent dehydration using a strong acid would yield a mixture of alkenes.
-
Hydroamination or Ritter Reaction (Alternative): A more direct, albeit potentially challenging, approach from the tertiary alcohol is the Ritter reaction.
The Ritter Reaction Pathway
The Ritter reaction is a classic method for synthesizing amides from a nitrile and a carbocation source, which can then be reduced to the corresponding amine.[5][6] The tertiary alcohol, 3-(3,4-dichlorophenyl)pentan-3-ol, generated as an intermediate in the Grignard pathway, is an excellent precursor for this reaction.
Step-by-step Protocol:
-
Carbocation Formation: 3-(3,4-Dichlorophenyl)pentan-3-ol is treated with a strong acid (e.g., concentrated sulfuric acid) to generate a stable tertiary carbocation at the C3 position.
-
Nitrile Addition: A nitrile, such as acetonitrile, acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.[7]
-
Hydrolysis to Amide: The nitrilium ion is then hydrolyzed by the addition of water to yield N-(3-(3,4-dichlorophenyl)pentan-3-yl)acetamide.
-
Amide Reduction: The resulting amide is reduced to the target primary amine, 3-(3,4-dichlorophenyl)pentan-3-amine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Salt Formation: The final free base is treated with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
Caption: Proposed synthetic workflows for this compound.
Anticipated Analytical Characterization
While experimental data for this compound is not available, its structure allows for the prediction of key analytical features. A comprehensive characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the dichlorophenyl ring appearing as complex multiplets in the 7.0-7.5 ppm range. - Methylene protons of the ethyl groups appearing as quartets. - Methyl protons of the ethyl groups appearing as triplets. - A broad singlet for the amine protons (exchangeable with D₂O). |
| ¹³C NMR | - Aromatic carbons in the 120-140 ppm range, with quaternary carbons showing distinct shifts. - The quaternary carbon (C3) bonded to the nitrogen and phenyl ring would be downfield. - Aliphatic carbons of the ethyl groups in the upfield region. |
| Mass Spec. (ESI+) | - A prominent molecular ion peak [M+H]⁺ corresponding to the free base. - A characteristic isotopic pattern due to the two chlorine atoms (M, M+2, M+4). - Fragmentation patterns would likely involve cleavage of the ethyl groups and the C-N bond. |
| FT-IR | - N-H stretching vibrations for the amine hydrochloride salt in the 2400-3000 cm⁻¹ region. - C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C=C stretching of the aromatic ring around 1450-1600 cm⁻¹. - C-N stretching around 1200 cm⁻¹. - C-Cl stretching in the fingerprint region. |
Putative Mechanism of Action and Pharmacological Profile
The pharmacological profile of this compound can be inferred from extensive research on its close structural analogs, the 3-(3,4-dichlorophenyl)-1-indanamine series, which includes compounds like Indatraline.[1][3] These molecules are potent inhibitors of the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[10][11]
Interaction with Monoamine Transporters
Monoamine transporters are transmembrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neuronal signaling.[11] By blocking these transporters, reuptake inhibitors increase the extracellular concentrations of their respective neurotransmitters, thereby enhancing monoaminergic neurotransmission.
The 3,4-dichlorophenyl moiety is a key pharmacophore in many transporter ligands. It is plausible that this compound binds within the substrate recognition sites of DAT, SERT, and NET, preventing the re-entry of dopamine, serotonin, and norepinephrine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ritter-type amination of C–H bonds at tertiary carbon centers using iodic acid as an oxidant - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07164C [pubs.rsc.org]
- 3. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. researchgate.net [researchgate.net]
- 9. Modern analytics for naturally derived complex drug substances: NMR and MS tests for protamine sulfate from chum salmon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride
Abstract
Introduction and Structural Analogy to para-Chloroamphetamine (PCA)
3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride is a synthetic molecule featuring a dichlorinated phenyl ring attached to a pentanamine backbone. While specific studies on this compound are scarce[1], its chemical architecture bears a striking resemblance to a class of well-characterized amphetamine derivatives. The most pertinent analogue for mechanistic inference is para-Chloroamphetamine (PCA), a potent neurochemical tool used extensively in serotonin research[2][3].
PCA is a known serotonin-norepinephrine-dopamine releasing agent (SNDRA)[2]. The shared 3,4-dichlorophenyl moiety and the amphetamine-like ethylamine skeleton in the topic compound strongly suggest a similar pharmacological target profile. This guide will, therefore, extrapolate from the known actions of PCA to build a predictive model for the mechanism of this compound.
Postulated Primary Mechanism of Action: Monoamine Release
The principal hypothesized mechanism of action is the induction of non-vesicular release of monoamine neurotransmitters (serotonin, dopamine, and norepinephrine) from presynaptic neurons. This action is likely mediated by interaction with the respective monoamine transporters: SERT, DAT, and NET.
Interaction with Monoamine Transporters
The proposed sequence of events at the presynaptic terminal is as follows:
-
Substrate Recognition and Transport: The compound is recognized as a substrate by monoamine transporters and is transported into the presynaptic neuron.
-
Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Once inside the neuron, the compound is hypothesized to disrupt the proton gradient of synaptic vesicles via interaction with VMAT2. This leads to the leakage of monoamine neurotransmitters from the vesicles into the cytoplasm.
-
Transporter Reversal (Eversion): The resulting increase in cytosolic monoamine concentration causes the monoamine transporters (SERT, DAT, NET) to reverse their direction of transport, expelling neurotransmitters into the synaptic cleft.
This cascade of events leads to a rapid and sustained increase in synaptic monoamine levels, independent of neuronal firing.
Potential as a Monoamine Reuptake Inhibitor
In addition to acting as a releasing agent, many amphetamine derivatives also function as reuptake inhibitors. It is plausible that this compound could also competitively bind to monoamine transporters, blocking the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft. Structurally related compounds, such as the 3-(3',4'-dichlorophenyl)-1-indanamine series, have been investigated as monoamine reuptake blockers[4]. The affinity for each transporter would determine the pharmacological profile of the compound.
Downstream Signaling Pathways
The elevation of synaptic monoamines would lead to the activation of a wide array of postsynaptic G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The specific downstream effects would depend on the relative potency of the compound at each monoamine transporter.
A diagram illustrating the postulated signaling pathway is presented below:
Caption: Postulated mechanism of monoamine release by 3-(3,4-Dichlorophenyl)pentan-3-amine HCl.
Potential for Neurotoxicity
A critical consideration, drawn directly from the literature on PCA, is the potential for neurotoxicity, particularly towards serotonergic neurons[3][5][6]. The mechanisms underlying PCA-induced neurotoxicity are thought to involve the metabolic activation of the compound into reactive intermediates and oxidative stress[5]. Given the structural similarities, it is imperative that any investigation into this compound includes a thorough assessment of its neurotoxic potential. Studies have shown that for PCA, this neurotoxicity is a long-term effect following acute, reversible neurochemical changes[5][6].
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are recommended.
In Vitro Assays
Objective: To determine the affinity and functional activity of the compound at monoamine transporters.
Experimental Workflow:
Caption: In vitro workflow for characterizing monoamine transporter activity.
Step-by-Step Methodology: Radioligand Binding Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes, a radioligand (e.g., [³H]citalopram), and varying concentrations of the test compound.
-
Incubation: Incubate at room temperature to allow binding to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) using non-linear regression analysis.
In Vivo Studies
Objective: To assess the effects of the compound on brain monoamine levels and behavior in animal models.
Experimental Workflow:
Sources
- 1. PubChemLite - this compound (C11H15Cl2N) [pubchemlite.lcsb.uni.lu]
- 2. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 3. p-Chloroamphetamine | C9H12ClN | CID 3127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of the serotonergic neurotoxin para-chloroamphetamine to chemically reactive intermediates by hepatic and brain microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on 3-(3,4-Dichlorophenyl)pentan-3-amine Hydrochloride: Current Knowledge and Future Perspectives
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on the Current State of Research
This technical guide addresses the pharmacological profile of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride. It is imperative to begin with a candid acknowledgment that, despite a comprehensive search of scientific literature and patent databases, there is a significant lack of published pharmacological data for this specific compound. Publicly accessible resources and scientific databases do not currently contain detailed studies on its mechanism of action, pharmacokinetics, or pharmacodynamics.
Therefore, this document serves a dual purpose. Firstly, it consolidates the available chemical and safety information for this compound. Secondly, it provides a contextual analysis based on the known pharmacological activities of structurally analogous compounds containing the 3,4-dichlorophenyl moiety. This approach aims to offer a foundational understanding and to stimulate future research into the potential therapeutic applications of this molecule.
Chemical Identity and Properties
This compound is a chemical compound with the molecular formula C₁₁H₁₆Cl₃N.[1] Its structure features a central pentan-3-amine core with a 3,4-dichlorophenyl group attached to the tertiary carbon.
| Property | Value | Source |
| CAS Number | 1258650-33-7 | [1] |
| Molecular Formula | C₁₁H₁₆Cl₃N | [1] |
| Molecular Weight | 268.606 g/mol | [1] |
| InChI Key | DORLGAVZHNXNSO-UHFFFAOYSA-N | |
| Canonical SMILES | CCC(CC)(C1=CC(=C(C=C1)Cl)Cl)N.Cl | [1] |
| Physical Form | Powder | |
| Storage Temperature | Room Temperature |
Postulated Pharmacological Profile: An Extrapolation from Structural Analogs
While direct pharmacological data for this compound is absent, the presence of the 3,4-dichlorophenyl group is a common feature in a number of centrally active compounds. This allows for a degree of informed speculation regarding its potential biological targets.
Monoamine Transporter Inhibition: A Plausible Mechanism of Action
A significant number of compounds containing the 3,4-dichlorophenyl moiety are known to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For instance, a series of 3-(3',4'-dichlorophenyl)-1-indanamine derivatives have been synthesized and evaluated as monoamine reuptake blockers.[2] These compounds were investigated for their potential in treating cocaine abuse, with a focus on nonselective inhibition of monoamine transport.[2]
Hypothetical Signaling Pathway: Monoamine Reuptake Inhibition
Caption: Hypothetical mechanism of monoamine reuptake inhibition.
This suggests that this compound could potentially act as an inhibitor of one or more of these transporters, leading to an increase in the synaptic concentration of dopamine, serotonin, or norepinephrine. Such a profile is characteristic of antidepressant and anxiolytic medications.
Other Potential Central Nervous System Activities
The 3,4-dichlorophenyl moiety is also present in compounds with other CNS activities. For example, 3,4-dichlorophenyl-propenoyl-sec.-butylamine has been investigated as a novel antiepileptic drug.[3] Studies on this compound have explored its interaction with cytochrome P450 (CYP450) enzymes, indicating that the 3,4-dichlorophenyl structure can be a substrate for and an inhibitor of these metabolic enzymes.[3]
Synthesis and Chemical Data
Safety and Toxicology
Hazard information for this compound is available from chemical suppliers. The compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is GHS07 (Exclamation Mark), and the signal word is "Warning".
Future Research Directions
The lack of pharmacological data for this compound presents a clear opportunity for novel research. The following experimental workflow is proposed to elucidate its pharmacological profile:
Proposed Experimental Workflow for Pharmacological Characterization
Caption: Proposed workflow for pharmacological evaluation.
-
Receptor Binding Assays: A broad panel of receptor and transporter binding assays should be conducted to identify the primary molecular targets. Based on structural analogs, initial screening should focus on DAT, SERT, and NET.
-
Functional Assays: Following the identification of binding targets, functional assays (e.g., neurotransmitter reuptake inhibition assays) should be performed to determine the compound's activity as an agonist, antagonist, or inhibitor.
-
In Vitro ADME-Tox: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties is crucial. This would include metabolic stability assays using liver microsomes and profiling for inhibition of key cytochrome P450 enzymes.
-
In Vivo Studies: If promising in vitro activity and a favorable ADME-Tox profile are observed, in vivo studies in animal models would be warranted to investigate its pharmacokinetic profile and to assess its efficacy in relevant behavioral models (e.g., forced swim test, elevated plus maze).
Conclusion
This compound is a chemical entity with a defined structure and basic safety profile, yet its pharmacological properties remain uncharacterized in the public domain. The presence of the 3,4-dichlorophenyl moiety suggests a potential for activity within the central nervous system, particularly as a modulator of monoamine transporters. This technical guide has summarized the available information and, by drawing parallels with structurally related compounds, has provided a hypothetical framework for its potential mechanism of action. It is our hope that this document will serve as a catalyst for further research to unlock the therapeutic potential of this and related molecules.
References
-
PubChemLite. This compound (C11H15Cl2N). Available from: [Link]
-
PubChem. (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride. Available from: [Link]
- Trudell ML, et al. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse. J Med Chem. 2000 Dec 28;43(26):4981-92.
-
PubChem. 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Available from: [Link]
-
ResearchGate. Synthesis of 4-(3,4-dichlorophenyl)-1,2,3,4-tetra hydro-naphthalene amine hydrochloride (norsertraline). Available from: [Link]
-
PrepChem.com. Synthesis of 3-Amino-1-(3,4-dichlorophenyl)-2-pyrazoline hydrochloride. Available from: [Link]
-
PubChem. 1-(3,4-Dichlorophenyl)pentan-1-one. Available from: [Link]
-
PubChem. 3-Pentanamine. Available from: [Link]
-
PubMed. Pharmacology of 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone, a novel antidepressant compound with antianxiety activity. Available from: [Link]
-
PubMed. Pharmacokinetics and metabolism of 3,4-dichlorophenyl-propenoyl-sec.-butylamine in rats by high performance liquid chromatography-ion trap mass spectrometry. Available from: [Link]
- Google Patents. 3-cyanoanilinoalkylarylpiperazine derivative and use thereof in preparing drugs.
- Google Patents. Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine.
- Google Patents. Process for the preparation of tapentadol.
-
PubMed Central. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Available from: [Link]
-
PubMed. Interaction between 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine (3,4‑DCPB), an antiepileptic drug, and cytochrome P450 in rat liver microsomes and recombinant human enzymes in vitro. Available from: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction between 3,4‑dichlorophenyl‑propenoyl‑sec.‑butylamine (3,4‑DCPB), an antiepileptic drug, and cytochrome P450 in rat liver microsomes and recombinant human enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride discovery and synthesis
An In-Depth Technical Guide to 3-(3,4-Dichlorophenyl)pentan-3-amine Hydrochloride: Proposed Synthesis, Characterization, and Scientific Rationale
Abstract
This technical guide provides a comprehensive overview of the proposed synthesis, purification, and analytical characterization of this compound. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs—a tertiary amine and a dichlorophenyl group—are common in pharmacologically active compounds, particularly those targeting monoamine transporters. This document, therefore, serves as a whitepaper for researchers and drug development professionals, outlining a scientifically grounded, hypothetical pathway for its discovery and synthesis. We will explore the causal logic behind potential synthetic routes, detail step-by-step experimental protocols, and discuss the compound's prospective pharmacological context based on structure-activity relationships of analogous molecules.
Introduction and Scientific Rationale
The discovery and development of novel psychoactive compounds is a cornerstone of medicinal chemistry. The 3,4-dichlorophenyl moiety is a well-established pharmacophore found in numerous compounds that interact with biogenic amine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For instance, derivatives of 3-(3,4-dichlorophenyl)-1-indanamine have been synthesized and evaluated as nonselective ligands for these transporters in the context of developing treatments for stimulant abuse.[1]
The subject of this guide, 3-(3,4-dichlorophenyl)pentan-3-amine, represents a structurally simplified analog. The rationale for its hypothetical design is rooted in the principles of medicinal chemistry:
-
Core Pharmacophore: It retains the 3,4-dichlorophenyl group, which is critical for affinity to monoamine transporters.
-
Tertiary Amine: The tertiary amine is a common feature in many centrally acting drugs, influencing properties like pKa, solubility, and receptor interaction.
-
Structural Simplification: By removing the rigid indane scaffold, this molecule offers a more flexible structure. This flexibility could lead to a different binding profile or metabolic fate, potentially offering a novel pharmacological profile.
This guide will proceed by first proposing a logical synthetic strategy based on a retrosynthetic analysis, followed by a detailed experimental protocol.
Proposed Synthetic Pathway: A Retrosynthetic Analysis
To devise a robust synthesis, we begin with a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
This analysis suggests a convergent synthesis. The key bond constructions are the C-N bond of the tertiary amine and the C-C bond connecting the phenyl ring to the pentyl backbone. A robust approach involves the formation of a tertiary alcohol intermediate via a Grignard reaction, followed by the introduction of the amine. An alternative, and perhaps more direct route, would be the addition of a 3,4-dichlorophenyl Grignard reagent to a suitable nitrile, followed by hydrolysis to a ketone and subsequent reductive amination. For this guide, we will focus on the Grignard addition to a ketone to form a tertiary alcohol, followed by a Ritter reaction to install the amine.
Detailed Synthesis Protocol
This section provides a step-by-step methodology for the proposed synthesis of this compound.
Step 1: Synthesis of 3-(3,4-Dichlorophenyl)pentan-3-ol
This step involves the creation of a Grignard reagent from 1-bromo-3,4-dichlorobenzene and its subsequent reaction with 3-pentanone (diethyl ketone).[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Magnesium Turnings | 24.31 | 1.34 | 55.0 |
| 1-Bromo-3,4-dichlorobenzene | 225.90 | 11.30 | 50.0 |
| 3-Pentanone (Diethyl Ketone) | 86.13 | 4.31 | 50.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Iodine (crystal) | 253.81 | 1 small | - |
Protocol:
-
Grignard Reagent Formation:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Add the magnesium turnings and a single crystal of iodine to the flask.
-
Dissolve the 1-bromo-3,4-dichlorobenzene in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add approximately 5 mL of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Dissolve 3-pentanone in 25 mL of anhydrous THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3-(3,4-dichlorophenyl)pentan-3-ol, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Step 2: Synthesis of 3-(3,4-Dichlorophenyl)pentan-3-amine
This step utilizes the Ritter reaction, where the tertiary alcohol reacts with a nitrile (acetonitrile) under acidic conditions to form an N-alkyl amide, which is then hydrolyzed to the primary amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-(3,4-Dichlorophenyl)pentan-3-ol (crude) | 247.14 | (from previous step) | ~50.0 |
| Acetonitrile | 41.05 | 50 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 10 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
Protocol:
-
Amide Formation:
-
In a 250 mL flask, dissolve the crude alcohol from Step 1 in acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully add the concentrated sulfuric acid dropwise with vigorous stirring.
-
After addition, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
-
Hydrolysis:
-
Pour the reaction mixture over crushed ice.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12). This step should be performed in an ice bath as it is highly exothermic.
-
Heat the basic mixture to reflux for 4-6 hours to hydrolyze the intermediate amide.
-
-
Work-up and Isolation:
-
Cool the mixture to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude free base of 3-(3,4-dichlorophenyl)pentan-3-amine.
-
Step 3: Formation and Purification of the Hydrochloride Salt
The final step involves converting the free base amine to its hydrochloride salt, which is typically a more stable and crystalline solid, facilitating purification.[4]
Materials and Reagents:
| Reagent | Amount |
| Crude 3-(3,4-Dichlorophenyl)pentan-3-amine | (from Step 2) |
| Anhydrous Diethyl Ether | 100 mL |
| HCl in Diethyl Ether (2.0 M solution) | As needed |
Protocol:
-
Salt Formation:
-
Dissolve the crude amine in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add the 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. The pH of the solution should be acidic, which can be checked with moist litmus paper.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove impurities.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to obtain the pure this compound.
-
Dry the final product under vacuum.
-
Caption: Proposed experimental workflow for the synthesis.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques would be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[5][6] The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons (in the 7-8 ppm region), and the ethyl groups. The ¹³C NMR would confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with TFA) would be employed.
Predicted Analytical Data:
| Analysis | Predicted Result |
| ¹H NMR (CDCl₃) | Aromatic: 3H, multiplet, ~7.2-7.5 ppm. Amine: 3H, broad singlet (for HCl salt). Methylene (CH₂): 4H, quartet. Methyl (CH₃): 6H, triplet. (Chemical shifts are estimates). |
| ¹³C NMR (CDCl₃) | Expected signals for 2 methyl, 2 methylene, 1 quaternary, and 6 aromatic carbons (4 unique due to symmetry). |
| HRMS (ESI+) | Calculated m/z for [C₁₁H₁₅Cl₂N + H]⁺: 232.0654. The observed mass should be within 5 ppm of this value. |
| Purity (HPLC) | >98% |
Hypothetical Pharmacological Profile
Based on its structural similarity to known monoamine reuptake inhibitors, this compound is hypothesized to be a ligand for DAT, SERT, and/or NET. The 3,4-dichloro substitution pattern is a key feature in compounds like sertraline (a selective serotonin reuptake inhibitor) and various non-selective reuptake inhibitors.[1] The flexible pentanamine backbone, in contrast to the rigid structures of cocaine or methylphenidate, might confer a unique binding kinetic profile, potentially leading to a slower onset and longer duration of action. Preclinical evaluation would involve in vitro binding and uptake inhibition assays using cells expressing human monoamine transporters, followed by in vivo studies in animal models to assess its effects on locomotor activity and neurotransmitter levels.
Conclusion
This technical guide has detailed a plausible and scientifically rigorous pathway for the synthesis and characterization of this compound. By leveraging established synthetic methodologies such as the Grignard and Ritter reactions, a multi-gram scale synthesis is achievable. The rationale for its design is based on well-understood structure-activity relationships of dichlorophenyl-containing monoamine transporter ligands. While this compound remains largely unexplored in the scientific literature, the protocols and hypotheses presented here provide a solid foundation for any research group interested in synthesizing and evaluating this and other novel psychoactive molecules.
References
-
Kumar, R., Flodén, N.J., Whitehurst, W.G., & Gaunt, M.J. (2020). A general carbonyl alkylative amination for tertiary amine synthesis. Nature. Available at: [Link]
-
CK-12 Foundation. How can a tertiary amine be synthesized? Available at: [Link]
-
OChemSimplified. (2019). synthesis of tertiary amines. YouTube. Available at: [Link]
-
Gaunt, M.J. et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature. Available at: [Link]
-
Chemistry LibreTexts. (2021). 24.6: Synthesis of Amines. Available at: [Link]
-
Saha, U., Gnegy, M. E., & Dutta, A. K. (2007). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (1967). Process for the purification of amines.
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Chemistry LibreTexts. (2021). Reductive Amination. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]
-
Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[8][9]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-arylindole derivatives from nitroalkane precursors. Available at: [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides? Available at: [Link]
- Google Patents. (2007). Process for isolation of an organic amine.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]
-
ResearchGate. (2021). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of tens of grams of N‐arylated amino acid ester 3 aa via... Available at: [Link]
-
Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Ketone). Available at: [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
PubMed Central. (n.d.). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Available at: [Link]
-
Chemistry LibreTexts. (2021). Conversion to ketones using Grignard reagents. Available at: [Link]
-
PubMed Central. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Available at: [Link]
-
SciELO SA. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Available at: [Link]
-
PubMed. (n.d.). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. Available at: [Link]
-
News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Available at: [Link]
-
MDPI. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods... Available at: [Link]
-
PubMed Central. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Available at: [Link]
-
Longdom Publishing. (n.d.). The Impact of NMR Spectroscopy in Analytical Chemistry. Available at: [Link]
-
PubChem. (n.d.). [(2,5-Dichlorophenyl)sulfonyl]{4-[(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phen yl)methyl]phenyl}amine. Available at: [Link]
-
Wikipedia. (n.d.). Clonidine. Available at: [Link]
Sources
- 1. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. news-medical.net [news-medical.net]
- 6. longdom.org [longdom.org]
- 7. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ck12.org [ck12.org]
- 9. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Framework for the Preliminary In Vitro Evaluation of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride
This technical guide outlines a comprehensive and logically structured workflow for the initial in vitro characterization of the novel compound, 3-(3,4-dichlorophenyl)pentan-3-amine hydrochloride. As a molecule featuring a dichlorophenyl moiety and a tertiary amine, its structure is suggestive of potential interactions with central nervous system (CNS) targets, such as neurotransmitter transporters or receptors. The absence of existing literature for this specific compound necessitates a foundational, multi-tiered approach to elucidate its pharmacological profile, beginning with an assessment of its general cytotoxicity, followed by targeted investigations into its potential mechanisms of action.
Foundational Assessment: Cytotoxicity Profiling
A critical initial step in the evaluation of any novel compound is to determine its potential for inducing cellular toxicity. This not only establishes a safe concentration range for subsequent, more specific assays but also provides initial insights into the compound's general bioactivity.
Rationale for Experimental Choices
The selection of cell lines and assay methodology is paramount for generating relevant and reproducible data. A human hepatoma cell line, such as HepG2, is a standard choice for initial cytotoxicity screening due to the liver's central role in drug metabolism and potential toxicity. A neuronal cell line, such as SH-SY5Y, is also included to provide more specific insights into potential neurotoxicity, given the structural alerts within the compound suggesting possible CNS activity. The use of a well-established and straightforward assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a reliable measure of metabolic activity, which is a proxy for cell viability.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: HepG2 and SH-SY5Y cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium for HepG2 and a 1:1 mixture of Eagle's Minimum Essential Medium and F12 Medium for SH-SY5Y), supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or sterile water) and serially diluted to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The cells are then treated with these concentrations for 24 and 48 hours. A vehicle control is also included.
-
MTT Addition: Following the incubation period, the media is removed, and 100 µL of fresh media containing 0.5 mg/mL MTT is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) is calculated using a non-linear regression analysis.
Anticipated Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in a clear and concise table.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HepG2 | 24 | |
| 48 | ||
| SH-SY5Y | 24 | |
| 48 |
Mechanistic Investigation: Monoamine Transporter Inhibition
The presence of a dichlorophenyl group is a common feature in compounds that interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Therefore, a logical next step is to investigate the inhibitory potential of this compound on these key CNS targets.
Rationale for Experimental Choices
A radioligand binding assay is a robust and high-throughput method to determine the affinity of a compound for a specific receptor or transporter. The use of cell lines stably expressing the human recombinant forms of DAT, SERT, and NET ensures a clean and specific system for measuring these interactions.
Experimental Workflow
Caption: Workflow for Monoamine Transporter Binding Assay.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing either human DAT, SERT, or NET.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, or [3H]nisoxetine for NET) at a concentration close to its Kd. A range of concentrations of this compound (e.g., 0.1 nM to 10 µM) are added to compete with the radioligand. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., GBR 12909 for DAT).
-
Incubation: The reaction is incubated at room temperature for a specified time to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Anticipated Data Presentation
The binding affinities should be presented in a table for easy comparison.
| Transporter | Radioligand | Ki (nM) |
| Dopamine (DAT) | [3H]WIN 35,428 | |
| Serotonin (SERT) | [3H]Citalopram | |
| Norepinephrine (NET) | [3H]Nisoxetine |
Functional Assessment: Neurotransmitter Uptake Assay
While binding assays provide information on the affinity of a compound for a target, they do not reveal whether the compound is an inhibitor or a substrate. A functional uptake assay is therefore essential to characterize the pharmacological activity of this compound at the monoamine transporters.
Rationale for Experimental Choices
This assay directly measures the functional consequence of the compound's interaction with the transporters. Using synaptosomes, which are resealed nerve terminals, provides a more physiologically relevant system than cell lines. The use of radiolabeled neurotransmitters allows for a sensitive and quantitative measurement of uptake.
Experimental Workflow
Caption: Neurotransmitter Uptake Assay Workflow.
Experimental Protocol: Synaptosomal Uptake Assay
-
Synaptosome Preparation: Synaptosomes are prepared from the appropriate brain regions of rats (e.g., striatum for dopamine uptake, and cortex for serotonin and norepinephrine uptake) using standard subcellular fractionation techniques.
-
Uptake Reaction: Synaptosomes are pre-incubated with varying concentrations of this compound for a short period.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine).
-
Termination of Uptake: After a brief incubation period, the uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Scintillation Counting: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified by liquid scintillation counting.
-
Data Analysis: The concentration-dependent inhibition of uptake is analyzed to determine the IC50 value for each transporter.
Anticipated Data Presentation
The functional potencies should be summarized in a table.
| Neurotransmitter Uptake | IC50 (nM) |
| Dopamine | |
| Serotonin | |
| Norepinephrine |
Concluding Remarks
This proposed preliminary in vitro evaluation provides a robust and logical framework for the initial characterization of this compound. The tiered approach, starting with a broad assessment of cytotoxicity and progressing to more specific mechanistic and functional assays, will generate a foundational dataset to guide future drug development efforts. The insights gained from these studies will be instrumental in determining the potential therapeutic applications and liabilities of this novel chemical entity.
References
-
Synaptosome Preparation and Neurotransmitter Uptake Assays. (Source: Current Protocols in Neuroscience) [Link]
-
Cheng-Prusoff Equation. (Source: IUPHAR/BPS Guide to PHARMACOLOGY) [Link]
-
In vitro cytotoxicity of 3,4-dichlorophenylhydroxylamine in renal cortical slices from Fischer 344 rats. (Source: PubMed) [Link][1]
-
Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. (Source: PubMed) [Link][2]
Sources
- 1. 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride: A Technical Guide for Novel CNS Drug Discovery
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential research applications of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride. While direct pharmacological data for this specific molecule is not publicly available, its structural features, particularly the 3,4-dichlorophenyl moiety common to a class of neurologically active compounds, provide a strong rationale for its investigation as a modulator of monoamine transporters. This document outlines a hypothesized mechanism of action and a detailed, tiered research workflow to systematically characterize its potential as a novel therapeutic agent for central nervous system (CNS) disorders.
Introduction: The Promise of (Dichlorophenyl)alkylamines in Neuropharmacology
The (dichlorophenyl)alkylamine scaffold is a cornerstone in the development of drugs targeting the central nervous system. Compounds bearing the 3,4-dichlorophenyl group have a well-documented history of interacting with monoamine transporters, which are critical for regulating neurotransmission.[1][2][3] These transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the magnitude and duration of synaptic signaling.[4][5]
Dysregulation of monoaminergic systems is implicated in the pathophysiology of numerous psychiatric and neurological disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[5] Consequently, molecules that can modulate the activity of monoamine transporters are of significant therapeutic interest. Structurally related compounds, such as the 3-(3',4'-dichlorophenyl)-1-indanamine series, have been synthesized and evaluated as monoamine reuptake blockers with potential applications in treating cocaine abuse.[1] This precedent strongly suggests that this compound warrants investigation as a potential monoamine reuptake inhibitor.
This guide provides a roadmap for elucidating the pharmacological profile of this novel compound, from initial in vitro characterization to in vivo validation of its effects on brain neurochemistry and behavior.
Hypothesized Mechanism of Action: A Candidate Monoamine Reuptake Inhibitor
We hypothesize that this compound functions as a monoamine reuptake inhibitor. By binding to DAT, SERT, and/or NET, it is expected to block the reabsorption of dopamine, serotonin, and norepinephrine, leading to an increase in their extracellular concentrations in key brain regions.[6] The specific affinity and potency of the compound for each transporter will determine its pharmacological profile and, consequently, its potential therapeutic applications. For instance, a compound with balanced affinity for all three transporters could be a candidate for treating major depressive disorder, while a more selective DAT inhibitor might be explored for ADHD or as a substitution therapy for stimulant abuse.
Proposed Research Workflow: A Tiered Approach to Pharmacological Characterization
A systematic, multi-tiered approach is essential to efficiently evaluate the potential of this compound. The following experimental funnel progresses from broad in vitro screening to more complex in vivo studies.
Tier 1: In Vitro Characterization
The initial step is to determine the compound's affinity and functional potency at the primary molecular targets: DAT, SERT, and NET.
A. Radioligand Binding Assays
These assays measure the affinity of the test compound for the monoamine transporters by assessing its ability to displace a known radioligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at human DAT, SERT, and NET.
-
Methodology:
-
Preparation of Membranes: Utilize cell lines stably expressing the human transporters (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET). Harvest cells and prepare membrane fractions by homogenization and centrifugation.
-
Assay Conditions:
-
DAT: Use [³H]WIN 35,428 as the radioligand and GBR-12909 or cocaine for defining non-specific binding.
-
SERT: Use [³H]Citalopram or [¹²⁵I]RTI-55 as the radioligand and fluoxetine or paroxetine for defining non-specific binding.[7]
-
NET: Use [³H]Nisoxetine as the radioligand and desipramine for defining non-specific binding.
-
-
Incubation: Incubate the membrane preparations with the radioligand and a range of concentrations of the test compound.
-
Detection: Separate bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration that inhibits 50% of specific binding) and then convert to Ki using the Cheng-Prusoff equation.
-
B. Synaptosomal Uptake Inhibition Assays
These functional assays measure the compound's ability to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes or cells expressing the transporters.
-
Objective: To determine the potency (IC50) of this compound to inhibit dopamine, serotonin, and norepinephrine uptake.
-
Methodology:
-
Cell Culture: Plate cells stably expressing the human transporters (e.g., CHO-hDAT, MDCK-hSERT) in 96-well plates.[8][9]
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.[7][9]
-
Uptake Initiation: Add a fixed concentration of radiolabeled substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate the uptake reaction.[7][9]
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.[7][9]
-
Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of uptake at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by non-linear regression analysis.
-
| Parameter | Binding Assay | Uptake Inhibition Assay |
| Output | Ki (Affinity) | IC50 (Potency) |
| Principle | Displacement of a radioligand | Inhibition of substrate transport |
| System | Cell membranes or synaptosomes | Whole cells or synaptosomes |
| Typical Radioligand | [³H]WIN 35,428 (DAT) | [³H]Dopamine (DAT) |
| [³H]Citalopram (SERT) | [³H]Serotonin (SERT) | |
| [³H]Nisoxetine (NET) | [³H]Norepinephrine (NET) |
Table 1: Summary of Tier 1 In Vitro Assays
Tier 2: In Vivo Pharmacodynamic & Efficacy Studies
Compounds showing promising in vitro potency and selectivity will be advanced to in vivo studies to assess their ability to modulate brain neurochemistry and elicit relevant behavioral effects.
A. In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[6][10]
-
Objective: To determine if systemic administration of this compound increases extracellular levels of dopamine, serotonin, and norepinephrine in relevant brain regions (e.g., nucleus accumbens, prefrontal cortex, hippocampus).
-
Methodology:
-
Surgical Implantation: Anesthetize the animal (e.g., Sprague-Dawley rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest.[11] Allow for a recovery period of several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[10]
-
Basal Sample Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Compound Administration: Administer the test compound via a systemic route (e.g., intraperitoneal, subcutaneous).
-
Post-Dose Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.
-
Sample Analysis: Analyze the concentration of monoamines and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[11]
-
Data Analysis: Express the post-dose neurotransmitter levels as a percentage of the average baseline levels and plot over time.
-
B. Relevant Behavioral Models
Based on the in vitro profile and microdialysis results, select appropriate animal models to test for potential therapeutic efficacy.
-
For Antidepressant-like Effects (if SERT/NET activity):
-
Forced Swim Test (FST): Assess for a reduction in immobility time in mice or rats.
-
Tail Suspension Test (TST): A similar model for mice, measuring the duration of immobility when suspended by the tail.[7]
-
-
For Anxiolytic-like Effects:
-
Elevated Plus Maze (EPM): Measure the time spent in the open arms of the maze.
-
Light-Dark Box Test: Assess the time spent in the brightly lit compartment.
-
-
For Anti-Addiction/Stimulant-like Effects (if DAT activity):
-
Locomotor Activity: Measure changes in spontaneous movement in an open field.[1]
-
Drug Discrimination: Train animals to discriminate the test compound from saline or a known drug of abuse (e.g., cocaine).
-
Intravenous Self-Administration (IVSA): Assess the reinforcing properties of the compound and its ability to alter the self-administration of other drugs.
-
Conclusion and Future Directions
The structural characteristics of this compound make it a compelling candidate for investigation as a novel monoamine reuptake inhibitor. The technical framework presented in this guide provides a clear and scientifically rigorous path to define its pharmacological profile and explore its therapeutic potential. By systematically progressing through in vitro binding and functional assays to in vivo neurochemical and behavioral studies, researchers can effectively elucidate the mechanism of action, potency, and potential clinical utility of this compound. The insights gained from this research could pave the way for a new generation of therapeutics for a range of challenging CNS disorders.
References
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
-
ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]
-
TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
Chen, N. H., & Reith, M. E. (1998). In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. Methods in Enzymology, 296, 719–730. [Link]
-
National Center for Biotechnology Information. (n.d.). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Retrieved from [Link]
-
Invernizzi, R. W. (2013). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. In Springer Protocols. [Link]
-
BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. ACS Chemical Neuroscience, 2(6), 321-330. [Link]
-
National Center for Biotechnology Information. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Retrieved from [Link]
-
Humana Press. (n.d.). In Vivo Brain Microdialysis of Monoamines. Retrieved from [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]
-
MDPI. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Retrieved from [Link]
-
Rothman, R. B., et al. (2005). Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse. Journal of medicinal chemistry, 48(23), 7385–7399. [Link]
-
Shao, L., et al. (2011). Discovery of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine, a dual serotonin and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(1), 520–523. [Link]
-
National Center for Biotechnology Information. (n.d.). Overview of Microdialysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors. Retrieved from [Link]
Sources
- 1. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine, a dual serotonin and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioivt.com [bioivt.com]
- 5. mdpi.com [mdpi.com]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Characterization of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride and its Interaction with Monoamine Transporters
Abstract
This technical guide provides a comprehensive framework for the pharmacological characterization of novel compounds targeting monoamine transporters, with a specific focus on 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride. Monoamine transporters—comprising the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are critical regulators of neurotransmission and prominent targets for a wide array of therapeutics and substances of abuse.[1][2] The structural motif of a dichlorinated phenyl ring is a well-established pharmacophore found in numerous compounds with affinity for these transporters.[3][4] This guide will delve into the theoretical underpinnings and provide detailed, field-proven protocols for assessing the binding affinity and functional inhibition of monoamine transporters by a test compound like this compound. The methodologies outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to elucidate the neuropharmacological profile of novel chemical entities.
Introduction: The Significance of Monoamine Transporters and Novel Phenylamine Compounds
The monoamine transporters (MATs) are a family of sodium- and chloride-dependent transporters that mediate the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby controlling the magnitude and duration of monoamine signaling.[1][2] Their pivotal role in regulating mood, cognition, and behavior has made them the focal point for the development of treatments for a range of neuropsychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[1] Furthermore, MATs are the primary targets for psychostimulants such as cocaine and amphetamines.
The chemical structure of this compound, featuring a 3,4-dichlorophenyl group, is suggestive of potential interaction with monoamine transporters. This assertion is based on the prevalence of this moiety in a variety of known MAT ligands.[5][6] For instance, compounds like 3-(3',4'-dichlorophenyl)-1-indanamine have been synthesized and identified as nonselective inhibitors of monoamine transport.[5][6] Therefore, a thorough in vitro characterization is the foundational step in understanding the pharmacological properties of this compound and its potential as a neuroactive agent.
Chemical Properties of this compound
A fundamental starting point for any new chemical entity is the characterization of its basic physicochemical properties.
| Property | Value |
| CAS Number | 1258650-33-7 |
| Molecular Formula | C₁₁H₁₆Cl₃N |
| Molecular Weight | 268.606 g/mol |
| Canonical SMILES | CCC(CC)(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
| Hydrogen Bond Donor Count | 2 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 26 Ų |
| Data sourced from Guidechem.[7] |
Characterizing the Interaction with Monoamine Transporters: A Two-Pronged Approach
To comprehensively profile the interaction of a novel compound with monoamine transporters, a two-pronged in vitro approach is essential:
-
Radioligand Binding Assays: These assays determine the affinity of the compound for the transporter protein by measuring its ability to displace a known radiolabeled ligand. The output is typically the inhibition constant (Ki).
-
Synaptosomal Uptake Inhibition Assays: These functional assays measure the compound's ability to inhibit the transport of a radiolabeled monoamine into synaptosomes, which are resealed nerve terminals containing the native transporter machinery. The result is expressed as the half-maximal inhibitory concentration (IC50).[8][9]
These two assay types provide complementary information. A compound can have high affinity (low Ki) but may not be a potent inhibitor of uptake (high IC50), or vice versa. Together, they create a detailed "biochemical fingerprint" for the compound's interaction with each transporter.[8]
Experimental Protocols
The following protocols are presented as a robust starting point for the characterization of this compound. These methods are widely accepted as the "gold standard" in the field.[8]
Radioligand Binding Assays
The principle of this assay is competition. The unlabeled test compound (e.g., this compound) competes with a radiolabeled ligand for binding to the transporter. The amount of radioligand bound is inversely proportional to the affinity of the test compound.
Mandatory Visualization:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Utilize cell lines stably expressing the human DAT, SERT, or NET, or use rodent brain tissue enriched in these transporters (e.g., striatum for DAT).[8]
-
Homogenize the cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[10]
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[10]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate binding buffer and determine the protein concentration using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound (this compound).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known selective inhibitor, e.g., 10 µM cocaine for DAT).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with bound radioligand.[10]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Monoamine Uptake Inhibition Assays
This assay provides a functional measure of the compound's ability to block the transporter's primary function: neurotransmitter reuptake.
Mandatory Visualization:
Caption: Workflow for Synaptosomal Uptake Inhibition Assay.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Rapidly dissect brain regions of interest from rodents (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.[11]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove larger cellular debris.[11][12]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.[11][13]
-
Gently resuspend the synaptosomal pellet in a physiological buffer such as Krebs-Ringer-HEPES buffer.[8] For monoamine uptake, this buffer should be supplemented with an antioxidant like ascorbic acid and a monoamine oxidase (MAO) inhibitor such as pargyline to prevent neurotransmitter degradation.[12]
-
Determine the protein concentration of the synaptosomal preparation.
-
-
Uptake Inhibition Assay:
-
In a 96-well plate, pre-incubate the synaptosomal suspension with varying concentrations of this compound for approximately 10-15 minutes at 37°C.[14]
-
Include control wells for total uptake (synaptosomes and buffer only) and non-specific uptake (synaptosomes in the presence of a high concentration of a selective uptake inhibitor).
-
Initiate the uptake reaction by adding a fixed concentration of the relevant radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Allow the uptake to proceed for a short, defined period (typically 5-10 minutes) under gentle agitation at 37°C.[14]
-
Terminate the assay by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.[12]
-
Lyse the synaptosomes on the filter and measure the trapped radioactivity via scintillation counting.[12]
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value, which represents the concentration of the compound that inhibits 50% of monoamine uptake.
-
Interpreting the Data: Building a Pharmacological Profile
The culmination of these experiments will be a quantitative profile of this compound's activity at the three major monoamine transporters.
Example Data Presentation Table:
| Transporter | Radioligand Binding (Ki, nM) | Uptake Inhibition (IC50, nM) |
| DAT | Experimental Value | Experimental Value |
| SERT | Experimental Value | Experimental Value |
| NET | Experimental Value | Experimental Value |
By comparing the Ki and IC50 values across the three transporters, researchers can determine the compound's potency and selectivity. For example, a compound with a low Ki and IC50 for DAT but high values for SERT and NET would be classified as a selective dopamine reuptake inhibitor. Conversely, similar values across all three transporters would indicate a non-selective or "triple" reuptake inhibitor.[1] This profile is crucial for predicting the potential therapeutic applications and side-effect profile of the compound. For instance, potent DAT and NET inhibition is often associated with stimulant properties, while SERT inhibition is the hallmark of many antidepressants.[15]
Conclusion: A Pathway to Understanding Novel Neuroactive Compounds
This guide has outlined the essential in vitro methodologies for the comprehensive characterization of a novel compound, this compound, at the monoamine transporters. The described radioligand binding and synaptosomal uptake inhibition assays represent a self-validating system, providing both affinity and functional data that together create a robust pharmacological profile. By meticulously following these protocols, researchers can elucidate the mechanism of action of new chemical entities, a critical step in the drug discovery and development pipeline. The resulting data will not only define the compound's potency and selectivity but also provide invaluable insights into its potential as a therapeutic agent for neuropsychiatric disorders.
References
-
Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology. [Link]
-
Trudell, M. L., et al. (2006). Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(3,4-dichlorophenyl)-1,2,3,4-tetra hydro-naphthalene amine hydrochloride (norsertraline). ResearchGate. [Link]
-
Penmatsa, A., et al. (2013). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature. [Link]
-
JoVE. (n.d.). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments. [Link]
-
Rothman, R. B., et al. (2008). Studies of the Biogenic Amine Transporters. 12. Identification of Novel Partial Inhibitors of Amphetamine-Induced Dopamine Release. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]
-
Hazai, E., et al. (2005). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Matera, C., et al. (2022). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols. [Link]
-
ResearchGate. (n.d.). In vitro MAO-B Inhibitory Effect of Citrus trifoliata L. via Enzyme Assay and Molecular Docking Study. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]
-
Nichols, D. E., et al. (1991). [3H]monoamine releasing and uptake inhibition properties of 3,4-methylenedioxymethamphetamine and p-chloroamphetamine analogues. European Journal of Pharmacology. [Link]
-
MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
-
Han, D. D., & Gu, H. H. (2006). Comparison of the potencies of five psychostimulant drugs on the human and mouse monoamine transporters. BMC Pharmacology. [Link]
-
Current Protocols. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols. [Link]
-
ACS Publications. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. ACS Publications. [Link]
-
Yu, H., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2023). Synaptosomes: A Functional Tool for Studying Neuroinflammation. MDPI. [Link]
-
Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology. [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Global Research Online. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research. [Link]
-
Akunne, H. C., et al. (1992). Pharmacology of 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone, a novel antidepressant compound with antianxiety activity. Arzneimittelforschung. [Link]
Sources
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]monoamine releasing and uptake inhibition properties of 3,4-methylenedioxymethamphetamine and p-chloroamphetamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 15. academic.oup.com [academic.oup.com]
An Investigator's Guide to 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride: A Novel Compound for Neuroscience Research
Preamble: Charting Unexplored Territory in Neuroscience
In the quest to unravel the complexities of the brain, the exploration of novel chemical entities is paramount. This guide focuses on 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride, a compound with a chemical structure that suggests potential interactions with key neurological targets. It is important to note that, as of the writing of this guide, this molecule is not extensively characterized in the peer-reviewed scientific literature. Therefore, this document serves as both a summary of its known properties and, more importantly, a roadmap for its systematic investigation as a potential tool for neuroscience research. We will proceed from its fundamental chemical identity to a proposed workflow for elucidating its biological function and potential applications.
Section 1: Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is the foundation of rigorous pharmacological investigation. These properties influence its solubility, stability, and potential to cross biological membranes, including the blood-brain barrier.
| Property | Value | Source |
| CAS Number | 1258650-33-7 | [1] |
| Molecular Formula | C11H16Cl3N | [1] |
| Molecular Weight | 268.61 g/mol | |
| Physical Form | Powder | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature | |
| InChI Key | DORLGAVZHNXNSO-UHFFFAOYSA-N |
Section 2: Hypothetical Mechanism of Action - A Structure-Based Inquiry
The 3,4-dichlorophenyl moiety is a common feature in a variety of centrally active compounds, including monoamine reuptake inhibitors and ligands for various receptors.[2][3][4] The pentan-3-amine core provides a flexible backbone that can orient the dichlorophenyl group for interaction with protein binding pockets. Based on these structural alerts, we can hypothesize several potential mechanisms of action for this compound.
One primary hypothesis is its interaction with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Compounds with similar dichlorophenyl substitutions have shown affinity for these transporters.[3][4] A secondary hypothesis could involve its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. The overall structure bears some resemblance to known non-competitive NMDA receptor antagonists.[5][6]
Caption: Hypothetical mechanisms of action for this compound.
Section 3: A Proposed Workflow for Pharmacological Characterization
To move from hypothesis to evidence, a structured experimental plan is essential. The following workflow outlines a logical progression from in vitro screening to in vivo functional assays.
Caption: A generalized workflow for the characterization of a novel neuroactive compound.
Step-by-Step Methodologies
1. In Vitro Receptor Binding Assays:
-
Objective: To determine the binding affinity of the compound for a panel of relevant CNS targets.
-
Protocol:
-
Prepare membrane fractions from cells expressing the target receptor (e.g., CHO cells transfected with human DAT, SERT, or NET) or from rodent brain tissue.
-
Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]MK-801 for the NMDA receptor PCP site).
-
Add increasing concentrations of this compound to compete with the radioligand.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values.
-
2. Synaptosomal Uptake Assays:
-
Objective: To assess the functional effect of the compound on neurotransmitter reuptake.
-
Protocol:
-
Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Terminate the uptake after a short incubation period by rapid filtration and washing.
-
Measure the radioactivity accumulated in the synaptosomes.
-
Determine the IC50 for the inhibition of uptake.
-
3. In Vitro Electrophysiology:
-
Objective: To determine the effect of the compound on neuronal excitability and specific ion channel function.
-
Protocol:
-
Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or brain slices.
-
Perform whole-cell patch-clamp recordings to measure membrane potential and ionic currents.
-
To test for NMDA receptor antagonism, apply NMDA to evoke a current and then co-apply the test compound to observe any reduction in the NMDA-evoked current.
-
Assess effects on voltage-gated ion channels by applying appropriate voltage protocols.
-
4. In Vivo Microdialysis:
-
Objective: To measure the effect of systemic administration of the compound on extracellular neurotransmitter levels in the brain of a living animal.
-
Protocol:
-
Surgically implant a microdialysis probe into a specific brain region of an anesthetized rodent (e.g., nucleus accumbens or prefrontal cortex).
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid.
-
Collect dialysate samples at regular intervals.
-
Administer this compound (e.g., via intraperitoneal injection) and continue collecting samples.
-
Analyze the dialysate for neurotransmitter content using HPLC with electrochemical detection.
-
Section 4: Safety, Handling, and Toxicology
As a novel chemical, this compound should be handled with care. Assume it is potentially hazardous until proven otherwise.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid inhalation of dust and contact with skin and eyes.[7]
-
First Aid:
-
Toxicity: The toxicological properties of this specific compound have not been determined. Compounds containing a dichlorophenyl group can have varying toxicities, and some may cause skin, eye, and respiratory irritation.[9]
Section 5: Conclusion and Future Directions
This compound represents an unexplored molecule with the potential to be a valuable tool in neuroscience research. Its structural features suggest possible interactions with monoamine transporters or NMDA receptors, both of which are critical targets in understanding and treating a wide range of neurological and psychiatric disorders. The experimental workflow outlined in this guide provides a systematic approach to characterizing its pharmacological profile. Future research should focus on elucidating its precise mechanism of action, determining its in vivo efficacy in relevant animal models, and establishing a comprehensive safety profile. Through such rigorous investigation, the true potential of this novel compound can be realized.
References
- Malik, A., & Tella, S. R. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(15), 12069.
- Rogawski, M. A. (2000). Low affinity channel blocking (uncompetitive) NMDA receptor antagonists as therapeutic agents--toward an understanding of their favorable tolerability. Amino acids, 19(1), 133–149.
-
Semantic Scholar. Low affinity channel blocking (uncompetitive) NMDA receptor antagonists as therapeutic agents – toward an understanding of their favorable tolerability. Available from: [Link]
- Lodge, D., & Johnson, K. M. (1990). Non-competitive NMDA antagonists as drugs. In The NMDA Receptor (pp. 237-251). Oxford University Press.
-
PubChemLite. This compound (C11H15Cl2N). Available from: [Link]
- Salas, E., & Eaton, M. J. (2013). Noncompetitive, Voltage-Dependent NMDA Receptor Antagonism by Hydrophobic Anions. Molecular pharmacology, 84(6), 871–882.
-
PubChem. (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride. Available from: [Link]
- Spedding, M., Gittos, M. W., & Butler, A. (1991). Electrophysiologic, antiarrhythmic, and cardioprotective effects of N-[3,5 dichlorophenyl] 4-[4-hydroxy-2-methoxy-phenyl] piperazine carboxamidine dihydrochloride (RS-87337). The Journal of pharmacology and experimental therapeutics, 258(2), 686–695.
- Lee, H. S., Kang, M. J., & Lee, H. W. (2007). Pharmacokinetics and metabolism of 3,4-dichlorophenyl-propenoyl-sec.-butylamine in rats by high performance liquid chromatography-ion trap mass spectrometry. Journal of pharmaceutical and biomedical analysis, 44(1), 268–274.
- Valentovic, M. A., Ball, J. G., & Anestis, D. K. (1993).
-
PrepChem.com. Synthesis of 3-Amino-1-(3,4-dichlorophenyl)-2-pyrazoline hydrochloride. Available from: [Link]
- Rothman, R. B., Blough, B. E., & Baumann, M. H. (2000). Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse. Journal of medicinal chemistry, 43(26), 4981–4992.
- Bristow, L. J., Gulia, J., Weed, M. R., Srikumar, B. N., Li, Y. W., Graef, J. D., ... & Macor, J. E. (2017). A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use. The Journal of pharmacology and experimental therapeutics, 363(3), 377–393.
- Yu, H., Kim, I. J., Folk, J. E., Tian, X., Rothman, R. B., Baumann, M. H., ... & Rice, K. C. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of medicinal chemistry, 47(10), 2624–2634.
- Koe, B. K. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. The Journal of pharmacology and experimental therapeutics, 226(3), 686–700.
- Pai, N. R., Dubhashi, D. S., Vishwasrao, S., & Pusalkar, D. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.
- Hao, J., Beck, J. P., Schaus, J. M., Krushinski, J. H., Chen, Q., Beadle, C. D., ... & Svensson, K. A. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of medicinal chemistry, 62(19), 8711–8732.
- Vargas, M. V., Dunlap, L. E., & Gritton, H. J. (2023). The neural basis of psychedelic action.
- Malik, A., & Tella, S. R. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International journal of molecular sciences, 24(15), 12069.
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors (pp. 361-420). CRC Press/Taylor & Francis.
- Holtzman, S. G., Nicholson, K. L., & Fantegrossi, W. E. (2020). N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo: Evidence from an NMDA-induced seizure model in rats. Pharmacology, biochemistry, and behavior, 197, 172999.
- Lynch Jr, J. J., Wallace, A. A., Van der Gaag, L. H., Baskin, E. P., Bear, C. M., Gehret, J. R., ... & Sanguinetti, M. C. (1993). Cardiac Electrophysiologic and Antiarrhythmic Actions of 3,4-dihydro-1'-[2-(benzofurazan-5-yl) ethyl]-6-methanesulfonamidospiro [(2H)-1-benzopyran-2,4'-piperidin]-4-one HCl (L-691,121), a Novel Class III Agent. The Journal of pharmacology and experimental therapeutics, 265(2), 759–767.
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Pharmacology of NMDA receptors. In Glutamate Receptors. CRC Press/Taylor & Francis.
- Canale, V., Satała, G., & Starowicz, K. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules (Basel, Switzerland), 27(21), 7289.
- Anthwal, T., Pant, S., Rana, P., & Nain, S. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Archiv der Pharmazie, e2400508.
- Zaugg, H. E., & Swett, L. R. (1968). Electrophysiologic effects of 3-(p-chlorophenyl)-(2-imadazolin-2-yl-methyl)-1,2,3,4-tetrahydro-1-benzepine hydrochloride (SU-13197), a new antiarrhythmic agent. The Journal of pharmacology and experimental therapeutics, 159(1), 146–152.
-
Semantic Scholar. Electrophysiologic, Antiarrhythmic, and Cardioprotective Effects of N‐[3,5 Dichlorophenyl] 4‐[4‐Hydroxy‐2‐Methoxy‐Phenyl] Piperazine Carboxamidine Dihydrochloride (RS‐87337). Available from: [Link]
- Sprouse, J. S., Bradberry, C. W., Roth, R. H., & Aghajanian, G. K. (1990). 3,4-Methylenedioxymethamphetamine-induced Release of Serotonin and Inhibition of Dorsal Raphe Cell Firing: Potentiation by L-tryptophan. European journal of pharmacology, 178(3), 313–320.
- El-Ghaddaf, O., Singh, V., & Cannon, J. R. (2022). Selective Dopaminergic Neurotoxicity of Three Heterocyclic Amine Subclasses in Primary Rat Midbrain Neurons. Chemical research in toxicology, 35(11), 2007–2017.
-
ClinicalTrials.gov. DAPERB 3,4-DiAminoPyridine and Electrophysiological Response in Brugada Syndrome. Available from: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. 3,4-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Synthesis of 3-(3,4-Dichlorophenyl)pentan-3-amine Hydrochloride: A Guide to General Principles and Methodologies
Disclaimer: This document outlines the general chemical principles and methodologies that may be applicable to the synthesis of tertiary amines, including structures similar to 3-(3,4-dichlorophenyl)pentan-3-amine hydrochloride. It is intended for informational and educational purposes for researchers, scientists, and drug development professionals. This document does not provide a step-by-step protocol for the synthesis of this compound and should not be used as such. All chemical syntheses should be conducted by trained professionals in appropriate laboratory settings with all necessary safety precautions in place.
Introduction
This compound is a tertiary amine salt. The synthesis of such molecules is a common objective in medicinal chemistry and drug development. This guide explores the fundamental chemical reactions and considerations relevant to the construction of this class of compounds, focusing on the formation of the key carbon-nitrogen and carbon-carbon bonds. Two plausible synthetic strategies, the Grignard reaction with a nitrile and the Ritter reaction, will be discussed in a general context.
Synthetic Strategies for Tertiary Amines
The construction of a quaternary carbon center bearing an amine group, as seen in the target molecule, can be approached through several established synthetic routes. The choice of strategy often depends on the availability of starting materials, desired scale, and stereochemical considerations, if any.
Strategy A: Grignard Reaction with a Nitrile
A common and effective method for the synthesis of tertiary carbinamines involves the double addition of an organometallic reagent, such as a Grignard reagent, to a nitrile.[1] For a molecule like 3-(3,4-dichlorophenyl)pentan-3-amine, this would conceptually involve the reaction of 3,4-dichlorobenzonitrile with an excess of an ethyl Grignard reagent, such as ethylmagnesium bromide.
The reaction proceeds through a two-step mechanism. The first equivalent of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine anion intermediate. In the absence of a quenching agent, a second equivalent of the Grignard reagent can add to the imine, leading to a dianion. Subsequent acidic workup protonates the dianion to yield the tertiary amine.
General Reaction Pathway:
Caption: General Grignard reaction pathway for tertiary amine synthesis.
Strategy B: The Ritter Reaction
The Ritter reaction is another powerful tool for the synthesis of N-alkyl amides, which can then be hydrolyzed to amines.[2][3][4][5] This reaction typically involves the reaction of a nitrile with a carbocation source, such as a tertiary alcohol, in the presence of a strong acid.[2][3][4][5]
For the synthesis of the target molecule, a plausible precursor would be 3-(3,4-dichlorophenyl)pentan-3-ol. This tertiary alcohol, upon treatment with a strong acid (e.g., sulfuric acid), would generate a stable tertiary carbocation. This carbocation would then be trapped by a nitrile (e.g., hydrogen cyanide or another suitable nitrile), forming a nitrilium ion intermediate. Hydrolysis of the nitrilium ion yields an N-substituted amide, which can be further hydrolyzed to the desired tertiary amine.
General Reaction Pathway:
Sources
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride
Introduction: The Imperative for Rigorous Characterization
3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride is a substituted amine compound with potential applications as a chemical intermediate in the synthesis of more complex molecules, including pharmacologically active agents.[1] Its structure, featuring a dichlorinated phenyl ring and a tertiary amine center, necessitates a robust analytical strategy to unambiguously confirm its identity, establish its purity profile, and characterize its physicochemical properties. In the landscape of chemical research and pharmaceutical development, such comprehensive characterization is not merely a procedural step but a foundational requirement for ensuring reproducibility, safety, and efficacy in downstream applications.
This guide provides a detailed framework of orthogonal analytical techniques designed to deliver a complete and reliable characterization of this compound. We will move beyond simple data reporting to explain the causality behind methodological choices, providing researchers and drug development professionals with the insights needed to implement these protocols effectively.
Foundational Physicochemical & Molecular Properties
A prerequisite to any analytical workflow is the documentation of the molecule's fundamental properties. These data serve as the primary reference against which all subsequent experimental results are compared.
| Property | Value | Source |
| CAS Number | 1258650-33-7 | [2][3] |
| Molecular Formula | C₁₁H₁₆Cl₃N | [2] |
| Molecular Weight | 268.61 g/mol | [1][2] |
| Monoisotopic Mass | 267.034833 Da | [2] |
| Physical Form | Powder | [3] |
| InChIKey | DORLGAVZHNXNSO-UHFFFAOYSA-N | [3] |
Chromatographic Analysis: Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds.[4] For amine-containing molecules, which can exhibit poor peak shape on standard silica-based columns due to interactions with surface silanols, a carefully designed reverse-phase method is critical for achieving accurate separation from process-related impurities and degradation products.
Causality of Method Design
The selected protocol utilizes a C18 stationary phase for hydrophobic retention of the dichlorophenyl moiety. The mobile phase incorporates an acidic modifier (trifluoroacetic acid or formic acid) to protonate the amine group (R-NH₃⁺). This protonation serves a dual purpose: it suppresses the interaction of the basic amine with acidic silanols on the column surface, thereby improving peak symmetry, and it enhances the overall polarity of the molecule, allowing for fine-tuned retention control with the organic modifier (acetonitrile).
Protocol: Reverse-Phase HPLC for Purity Determination
Objective: To separate and quantify this compound relative to any potential impurities.
1. Sample Preparation: a. Prepare a stock solution of the sample at approximately 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and deionized water. b. Sonicate for 5 minutes to ensure complete dissolution. c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to ensure amine protonation and good peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent for elution. TFA maintains consistent pH. |
| Gradient | 10% B to 90% B over 20 minutes | Broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Balances sensitivity with the risk of column overloading. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detector | PDA/UV Detector at 220 nm | Wavelength where the dichlorophenyl chromophore exhibits strong absorbance.[5] |
3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. c. For quantitative analysis, prepare a calibration curve using standards of known concentration.
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Spectroscopic Analysis: Unambiguous Structural Confirmation
A singular technique is insufficient for absolute structural verification. A combination of NMR, MS, and FTIR spectroscopy provides orthogonal data points that, when integrated, deliver an unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the gold standard for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.
Protocol:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for amine hydrochlorides) in an NMR tube.[6]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Protons (Ar-H): 3 protons in the 7.0-8.0 ppm region, exhibiting splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
-
Amine Protons (-NH₃⁺): A broad singlet, typically downfield, which may exchange with residual water in the solvent.
-
Ethyl Protons (-CH₂-CH₃): A quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, consistent with two equivalent ethyl groups.[7]
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight and valuable fragmentation data for structural confirmation.[8] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amine hydrochlorides.
Protocol:
-
Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile/water.
-
Infuse the solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
Expected Data: The primary ion observed will be the protonated free base [M+H]⁺.
-
Molecular Formula (Free Base): C₁₁H₁₅Cl₂N
-
Expected Monoisotopic Mass [M+H]⁺: 232.0654 Da.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[10][11]
Protocol:
-
Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[10]
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3000-2800 | -NH₃⁺ | N-H Stretch (as hydrochloride salt) |
| ~2970-2850 | C-H (Alkyl) | Stretch |
| ~1600, ~1475 | C=C (Aromatic) | Stretch |
| ~1250-1000 | C-N | Stretch |
| ~800-600 | C-Cl | Stretch |
Visualization: Integrated Spectroscopic Strategy
Caption: Orthogonal spectroscopic methods for structural elucidation.
Thermal Analysis: Stability and Phase Transitions
Thermal analysis techniques like DSC and TGA are crucial for understanding the material's behavior at different temperatures, which is vital for determining storage conditions and processing parameters.[12][13]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point, a key indicator of purity, and to detect other phase transitions.[14]
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 300 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[14]
-
Record the heat flow. The melting point is determined from the onset or peak of the endothermic event.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.[12][15]
Protocol:
-
Place 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.
-
Record the mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
Solid-State Characterization: Crystalline Form
X-Ray Powder Diffraction (XRPD)
Principle: For a crystalline solid, XRPD provides a unique diffraction pattern or "fingerprint" based on the arrangement of atoms in the crystal lattice. This technique is definitive for identifying the polymorphic form of a substance, which can significantly impact its physical properties like solubility and stability.[16][17]
Protocol:
-
Gently grind the powder sample to ensure a random orientation of crystallites.[16]
-
Pack the powder into a sample holder.
-
Acquire the diffraction pattern using a diffractometer with Cu Kα radiation over a 2θ range (e.g., 5° to 40°).
-
The resulting diffractogram, with its characteristic peak positions (2θ) and intensities, defines the crystalline form.
Integrated Analytical Workflow
No single method provides a complete picture. The true power of analytical characterization lies in the integration of these orthogonal techniques to build a self-validating data package.
Caption: Integrated workflow for complete material characterization.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. By systematically applying chromatographic, spectroscopic, thermal, and diffraction techniques as outlined in these protocols, researchers can build a comprehensive and reliable data package. This ensures a thorough understanding of the material's identity, purity, and solid-state properties, which is fundamental to its successful application in research and development.
References
-
PubChemLite. This compound (C11H15Cl2N). Available at: [Link]
-
MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available at: [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. Available at: [Link]
-
PMC - NIH. Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert. Available at: [Link]
-
PubChem. (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride | C13H12Cl3N | CID 45791711. Available at: [Link]
-
BIOFOUNT. 1258650-33-7|this compound. Available at: [Link]
-
PubMed. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Available at: [Link]
-
Rasayan Journal of Chemistry. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Available at: [Link]
-
ResearchGate. FTIR spectra for DA and its organic amine salts. Available at: [Link]
-
AIDIC. Thermal Stability of Amine Compounds and Dichloromethane. Available at: [Link]
-
The Royal Society of Chemistry. Template for Electronic Submission to ACS Journals. Available at: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Functional group profiling of medicinal plants using FTIR spectroscopy. Available at: [Link]
-
mzCloud. 3 2 6 Dichlorophenyl pentanediamide. Available at: [Link]
-
ICDD. How to Analyze Drugs Using X-ray Diffraction. Available at: [Link]
-
NETZSCH Analyzing & Testing. APPLICATIONNOTE. Available at: [Link]
-
Mettler-Toledo. Thermal Analysis in Practice Tips and Hints. Available at: [Link]
-
PubChem. 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Available at: [Link]
-
University of Missouri-St. Louis. Notes on NMR Solvents. Available at: [Link]
-
UVIC. Dalton Transactions. Available at: [Link]
-
Current Botany. Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. Available at: [Link]
-
ResearchGate. Thermal Stability of Amine Compounds and Dichloromethane | Request PDF. Available at: [Link]
-
PubChem. [(1S-cis)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthy]methylammonium chloride. Available at: [Link]
-
MDPI. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Available at: [Link]
-
PMC - NIH. X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. Available at: [Link]
-
ResearchGate. Synthesis of 4-(3,4-dichlorophenyl)-1,2,3,4-tetra hydro-naphthalene.... Available at: [Link]
-
SpectraBase. 4-hydroxy-2H-chromen-2-one - Optional[1H NMR] - Spectrum. Available at: [Link]
-
Chemical Entities of Biological Interest (ChEBI). 3-Pentanamine | C5H13N | MD Topology | NMR | X-Ray. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Powder X-ray diffraction of 3,3-dichloro-1-(4-nitrophenyl)-2-piperidinone, C11H10Cl2N2O3. Available at: [Link]
-
ResearchGate. HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Available at: [Link]
Sources
- 1. 1258650-33-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 1258650-33-7 [sigmaaldrich.cn]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines [mdpi.com]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. 3-Pentanamine | C5H13N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. web.uvic.ca [web.uvic.ca]
- 9. PubChemLite - this compound (C11H15Cl2N) [pubchemlite.lcsb.uni.lu]
- 10. journalwjbphs.com [journalwjbphs.com]
- 11. updatepublishing.com [updatepublishing.com]
- 12. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mse.ucr.edu [mse.ucr.edu]
- 14. aidic.it [aidic.it]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. icdd.com [icdd.com]
- 17. X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Analysis of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride
Abstract
This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride, a tertiary amine with a halogenated aromatic moiety. The narrative explains the causal relationships behind the selection of chromatographic parameters, from analyte characteristics to final method validation. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, self-validating system for purity assessment and quantification. All procedural steps are grounded in established chromatographic principles and align with pharmacopeial standards.
Introduction and Analyte Characterization
This compound is a chemical entity of interest in pharmaceutical research and development. Its structure, featuring a chiral center, a basic tertiary amine, and a dichlorinated phenyl ring, presents specific challenges and opportunities for chromatographic analysis. The amine group is susceptible to ionic interactions with residual silanols on silica-based stationary phases, potentially causing peak tailing. Conversely, the dichlorophenyl group provides a strong chromophore for UV detection and significant hydrophobicity, making reversed-phase HPLC an ideal analytical technique.[1][2]
Accurate quantification is essential for ensuring the quality, efficacy, and safety of any potential drug substance. This guide provides a systematic approach to developing and implementing a reliable HPLC method suitable for this purpose.
Analyte Properties:
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1258650-33-7 | [3][4] |
| Molecular Formula | C₁₁H₁₆Cl₃N | [3] |
| Molecular Weight | 268.61 g/mol | [4][5] |
| Structure | CCC(CC)(C1=CC(=C(C=C1)Cl)Cl)N.Cl | [3] |
| Predicted XlogP | 3.7 | [6] |
| Expected pKa | ~9-10 (Tertiary amine) | Inferred |
| UV λmax | ~220 nm, ~275 nm | Inferred |
The high predicted XlogP value indicates significant hydrophobicity, suggesting strong retention on a reversed-phase column. The tertiary amine's basicity necessitates careful pH control of the mobile phase to ensure a consistent, protonated state, which is crucial for achieving symmetrical peak shapes.
Method Development: A Rationale-Driven Approach
The development of a robust HPLC method follows a logical progression from understanding the analyte's chemistry to optimizing the separation parameters. The workflow below illustrates the decision-making process.
Caption: Logical workflow for HPLC method development.
Selection of Chromatographic Mode and Stationary Phase
Given the analyte's significant hydrophobicity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable separation mode.[1][2]
-
Primary Column Choice: C18 (L1 Packing) . A C18 column is the workhorse of reversed-phase chromatography, offering robust hydrophobic retention. A modern, high-purity silica C18 column with end-capping is recommended to minimize secondary interactions with the basic amine group.
-
Alternative Column: Phenyl-Hexyl (L11 Packing) . For halogenated aromatic compounds, a Phenyl-Hexyl phase can offer alternative selectivity.[7] The phenyl groups in the stationary phase can engage in π-π interactions with the analyte's dichlorophenyl ring, which can improve resolution from closely related impurities.
Mobile Phase Selection and Optimization
The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.[8]
-
Aqueous Phase (Solvent A): To ensure the tertiary amine is consistently protonated (as BH⁺) and to avoid peak tailing from silanol interactions, a buffered acidic mobile phase is required. A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is an excellent choice. This pH is well below the analyte's predicted pKa, ensuring full protonation.
-
Organic Phase (Solvent B): Acetonitrile (ACN) is selected as the organic modifier due to its low viscosity and UV transparency. Methanol is a viable alternative but may yield different selectivity and higher backpressure.
-
Isocratic vs. Gradient Elution: For a primary assay and purity determination of a single analyte, an isocratic method is preferable due to its simplicity, robustness, and shorter re-equilibration times.[8] A scouting gradient run should first be performed to determine the approximate percentage of organic solvent needed to elute the analyte with a retention factor (k') between 2 and 10.
Detailed Experimental Protocol
This protocol is a validated starting point and may be adjusted within the allowable limits defined by USP General Chapter <621> to meet system suitability requirements.[9][10]
Instrumentation and Consumables
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.
-
Chromatography Column: Waters Symmetry C18, 5 µm, 4.6 x 150 mm (or equivalent L1 packing)
-
Chemicals: Acetonitrile (HPLC Grade), Potassium Phosphate Monobasic (ACS Grade), Phosphoric Acid (ACS Grade), Reagent Grade Water.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 2.72 g of Potassium Phosphate Monobasic in 1.0 L of reagent grade water. Adjust the pH to 3.0 ± 0.1 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the Standard Solution.
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters.
| Parameter | Condition | Rationale |
| Mobile Phase | 55% Mobile Phase A : 45% Mobile Phase B | Optimized for ideal retention (k' ≈ 4.5) and separation from potential impurities. |
| Elution Mode | Isocratic | Provides robustness and simplicity for routine QC analysis. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times and improves peak efficiency. |
| Injection Vol. | 10 µL | A suitable volume to achieve good sensitivity without causing band broadening. |
| Detection | UV at 220 nm | Corresponds to a high-absorbance wavelength for the dichlorophenyl chromophore, ensuring high sensitivity. |
| Run Time | 10 minutes | Sufficient to allow elution of the main peak and any late-eluting impurities. |
System Suitability and Method Validation
Before proceeding with sample analysis, the chromatographic system must be demonstrated to be fit for its intended purpose. This is achieved through a System Suitability Test (SST). The criteria below are based on USP <621> and ICH Q2(R1) guidelines.[11][12][13]
System Suitability Test (SST)
Perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 1.5 | Measures peak symmetry; high values indicate unwanted secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and peak sharpness. |
| Reproducibility (%RSD) | ≤ 2.0% | Assesses the precision of the system based on peak area responses. |
Validation Considerations
This method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose (e.g., assay, impurity testing).[14][15] Key validation characteristics to be assessed include:
-
Specificity: Demonstrate that the peak for the analyte is free from interference from placebo, related substances, or degradation products.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: Determine the closeness of test results to the true value by recovery studies.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Robustness: Deliberately vary method parameters (e.g., pH ±0.2, column temperature ±5°C) to assess the method's reliability.
Conclusion
The HPLC method detailed in this application note provides a robust, reliable, and scientifically-grounded protocol for the quantitative analysis of this compound. By controlling the mobile phase pH to manage the ionization of the tertiary amine and utilizing a standard C18 stationary phase, this method achieves excellent peak shape and reproducibility. The defined system suitability criteria ensure that the system is performing correctly before any sample analysis, providing a high degree of confidence in the resulting data. This method serves as an excellent foundation for further validation and implementation in a quality control or research environment.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
PubChemLite. This compound (C11H15Cl2N). [Link]
-
PubMed Central (PMC). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
-
Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Royal Society of Chemistry. Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]
-
Arctom. CAS NO. 1258650-33-7 | this compound. [Link]
-
Datapdf. Derivatization of organic and inorganic N-chloramines for high. [Link]
-
PubChem. (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
-
HALO Columns. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? [Link]
-
PubMed Central (PMC). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
Chromatography Today. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
Helda. Chromatographic Determination of Amines in Food Samples. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. arctomsci.com [arctomsci.com]
- 5. This compound | 1258650-33-7 [sigmaaldrich.cn]
- 6. PubChemLite - this compound (C11H15Cl2N) [pubchemlite.lcsb.uni.lu]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. pharmtech.com [pharmtech.com]
- 9. usp.org [usp.org]
- 10. agilent.com [agilent.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. dsdpanalytics.com [dsdpanalytics.com]
- 13. usp.org [usp.org]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
Application Note: Comprehensive NMR Spectroscopic Analysis of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride
Abstract
This document provides a detailed guide to the structural elucidation of 3-(3,4-dichlorophenyl)pentan-3-amine hydrochloride using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a critical tool in pharmaceutical development and chemical research, NMR spectroscopy offers unparalleled insight into molecular structure at the atomic level.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and field-proven protocols for acquiring and interpreting high-quality NMR data for small molecules of pharmaceutical interest. We will detail the causality behind experimental choices and present a self-validating workflow that integrates one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to unambiguously confirm the molecular structure of the target compound.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the definitive identification and structural characterization of organic compounds.[2][4] Its non-destructive nature and ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule make it a cornerstone of modern chemistry.[3][5]
The subject of this note, this compound (Molecular Formula: C₁₁H₁₅Cl₂N·HCl), possesses key structural features—a substituted aromatic ring, a quaternary carbon center, and aliphatic ethyl groups—that are well-resolved by a multi-faceted NMR approach. The hydrochloride form introduces considerations for solvent selection and the observation of labile amine protons.
This guide will systematically walk through the process of:
-
Predicting the spectral features of the molecule.
-
Preparing the sample for optimal results.
-
Acquiring a comprehensive dataset using 1D and 2D NMR experiments.
-
Processing and interpreting the data in a logical workflow to assemble the final structure.
Molecular Structure and Predicted Spectral Features
A thorough understanding of the molecular structure is the first step in predicting the expected NMR spectra.
Structure:
(Where Ph is a C6H3 phenyl ring substituted at positions 3 and 4)
Based on this structure, we can predict the types and approximate locations of signals in the ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / DEPT-135 | Notes |
| Aromatic CH | H-2 | ~7.6 - 7.8 | ~130 - 135 | CH / Positive | Doublet, deshielded by adjacent chlorine. |
| Aromatic CH | H-5 | ~7.5 - 7.7 | ~128 - 132 | CH / Positive | Doublet of doublets, coupled to H-2 and H-6. |
| Aromatic CH | H-6 | ~7.3 - 7.5 | ~126 - 130 | CH / Positive | Doublet, coupled to H-5. |
| Aromatic C-Cl | C-3,C-4 | - | ~130 - 135 | Quaternary / Absent | Two distinct signals expected. |
| Aromatic C-Alkyl | C-1 | - | ~140 - 145 | Quaternary / Absent | Quaternary carbon attached to the pentan-3-amine group. |
| Quaternary Alkyl C | C-α | - | ~60 - 70 | Quaternary / Absent | Deshielded by the adjacent nitrogen atom. |
| Methylene | -CH₂- | ~2.0 - 2.5 | ~30 - 40 | CH₂ / Negative | Quartet, coupled to the methyl protons. Deshielded by the quaternary center and nitrogen.[6][7] |
| Methyl | -CH₃ | ~0.8 - 1.2 | ~5 - 15 | CH₃ / Positive | Triplet, coupled to the methylene protons. |
| Amine | -NH₃⁺ | Variable (e.g., 8-9) | - | - | Broad singlet, position is concentration and solvent dependent. Disappears upon D₂O exchange.[6][8] |
Experimental Protocols
The quality of NMR data is directly dependent on meticulous sample preparation and correctly chosen acquisition parameters.
Protocol 1: Sample Preparation
-
Analyte Weighing: Accurately weigh 10-15 mg of this compound. A higher concentration is beneficial for ¹³C and 2D NMR experiments, which are less sensitive than ¹H NMR.
-
Solvent Selection: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice for amine hydrochloride salts due to its high polarity and ability to form hydrogen bonds, ensuring complete dissolution. It also shifts the residual water peak away from most analyte signals. Furthermore, the amine protons (-NH₃⁺) are less likely to undergo rapid exchange in DMSO-d₆ compared to methanol-d₄ or D₂O, often resulting in a more clearly observable signal.
-
-
Dissolution: Vortex the sample for 30-60 seconds until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Transfer: Using a clean glass pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent). Ensure no solid particles are transferred.[9]
-
Cleaning: Before insertion into the magnet, wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol to remove any contaminants.[9]
Protocol 2: NMR Data Acquisition
The following protocols are based on a standard 500 MHz NMR spectrometer (e.g., Bruker Avance series or JEOL ECZ series) and can be adapted for other field strengths.[10][11]
-
Instrument Setup:
-
Insert the sample into the magnet.[12]
-
Lock: Establish a field-frequency lock on the deuterium signal of the DMSO-d₆ solvent.
-
Tuning and Matching: Tune and match the probe for the relevant nuclei (¹H and ¹³C) to ensure maximum signal transmission and sensitivity.[12]
-
Shimming: Perform automatic or manual shimming on the lock signal to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.
-
-
Acquisition Parameters: The parameters below provide a robust starting point for data collection.
Table 2: Recommended NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value | Purpose |
| ¹H (Proton) | Pulse Program | zg30 | Standard 30° pulse for quantitative observation. |
| Spectral Width (SW) | 20 ppm (-2 to 18 ppm) | Covers the full range of expected proton signals. | |
| Number of Scans (NS) | 16 | Provides excellent signal-to-noise (S/N) for the primary ¹H spectrum. | |
| Relaxation Delay(D1) | 2 seconds | Allows for sufficient relaxation of protons between scans. | |
| ¹³C (Carbon) | Pulse Program | zgpg30 | Power-gated decoupling for NOE enhancement and uniform signal intensity. |
| Spectral Width (SW) | 240 ppm (-10 to 230 ppm) | Covers the full range of expected carbon signals.[13] | |
| Number of Scans (NS) | 1024 | Required for adequate S/N due to the low natural abundance of ¹³C. | |
| Relaxation Delay(D1) | 2 seconds | Standard delay for most carbons. | |
| DEPT-135 | Pulse Program | dept135 | Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.[14][15][16][17] |
| Spectral Width (SW) | 240 ppm | Same as ¹³C experiment for direct comparison. | |
| Number of Scans (NS) | 256 | Fewer scans needed than for ¹³C due to polarization transfer from protons. | |
| COSY | Pulse Program | cosygpqf | Gradient-selected, phase-sensitive COSY for high-quality cross-peaks. |
| Dimensions | 2048 (F2) x 256 (F1) | Good resolution in both dimensions. | |
| Number of Scans (NS) | 2-4 per increment | Balances S/N with experiment time. | |
| HSQC | Pulse Program | hsqcedetgpsisp2.2 | Edited HSQC to show CH/CH₃ and CH₂ cross-peaks with different phases (colors).[18] |
| Spectral Width (SW) | F2: 12 ppm, F1: 180 ppm | Centered on proton and aliphatic/aromatic carbon regions. | |
| Dimensions | 1024 (F2) x 256 (F1) | Standard resolution for heteronuclear correlation. | |
| HMBC | Pulse Program | hmbcgpndqf | Gradient-selected HMBC for long-range (²JCH, ³JCH) correlations.[18][19] |
| Spectral Width (SW) | F2: 12 ppm, F1: 220 ppm | Covers the full range of expected carbon correlations. | |
| Long-Range Coupling | D6 = 62.5 ms (optimized for 8 Hz) | Optimal for detecting typical 2- and 3-bond C-H couplings. |
Data Processing and Structural Interpretation Workflow
A logical, step-by-step approach is essential for interpreting complex NMR datasets. The process is a self-validating system where information from one experiment corroborates another.[20][21][22]
Diagram 1: Overall Experimental Workflow
Caption: Logical flow showing how data from different NMR experiments are synthesized to confirm the final structure.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols for sample preparation, data acquisition, and the logical workflow for interpretation, researchers can confidently verify the identity and purity of their compound. This systematic approach, which leverages the strengths of multiple NMR experiments, ensures a self-validating and unambiguous assignment of the complete molecular structure, a critical requirement in pharmaceutical research and development.
References
-
13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes - Fiveable. Available at: [Link]
-
6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
NMR Data Processing - eMagRes. Available at: [Link]
-
Bruker NEO 400/500 MHz Standard Operating Procedure - University at Buffalo. Available at: [Link]
-
DEPT NMR: Signals and Problem Solving - Chemistry Steps. Available at: [Link]
-
13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry - OpenStax. Available at: [Link]
-
Measuring methods available and examples of their applications COSY - CF NMR CEITEC. Available at: [Link]
-
NMR Data Processing and Interpretation - Creative Biostructure. Available at: [Link]
-
NMR Data Processing Guide - Scribd. Available at: [Link]
-
Structure Elucidation and NMR - Hypha Discovery. Available at: [Link]
-
Amines - University of Calgary. Available at: [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system - PubMed. Available at: [Link]
-
This compound (C11H15Cl2N) - PubChemLite. Available at: [Link]
-
Full article: NMR as a Key Analytical Tool for Complex Systems - Taylor & Francis Online. Available at: [Link]
-
New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - MDPI. Available at: [Link]
-
An Introduction to Biological NMR Spectroscopy - PMC - NIH. Available at: [Link]
-
Sample Handling Procedures for Bruker-AVHD 500 & 600 MHz NMR - University of Wisconsin-Madison. Available at: [Link]
-
What Is COSY NMR? - YouTube. Available at: [Link]
-
2.3 NMR data handling and (pre-)processing - The MetaRbolomics book. Available at: [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
-
Video: NMR Spectroscopy Of Amines - JoVE. Available at: [Link]
-
OPERATING PROCEDURE FOR BRUKER 300 - University of Ottawa. Available at: [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
HSQC and HMBC - NMR Core Facility - Columbia University. Available at: [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy - Oxford Instruments. Available at: [Link]
-
Basic Concepts, Principles and Applications of NMR Spectroscopy - ijirset. Available at: [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR - Advances in Polymer Science. Available at: [Link]
-
Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy - AZoOptics. Available at: [Link]
-
Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry - Journal of Chemical Education. Available at: [Link]
-
NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses - Microbe Notes. Available at: [Link]
-
Nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
-
NMR Basic Operation - Bruker NMR Spectrometer - University of Wyoming. Available at: [Link]
-
Spectroscopy of Amines | Organic Chemistry Class Notes - Fiveable. Available at: [Link]
-
Application Notes - JEOL JASON. Available at: [Link]
-
NMR Spectroscopy - MSU chemistry. Available at: [Link]
-
4.7: NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]
-
Basic NMR Operation Guide for the Bruker AV-III 600 MHz NMR Spectrometer - VCU Chemistry. Available at: [Link]
-
Application Notes | YOKOGUSHI Solutions - JEOL Ltd. Available at: [Link]
-
CAS NO. 1258650-33-7 | this compound - Arctom. Available at: [Link]
-
24.10 Spectroscopy of Amines - Organic Chemistry - OpenStax. Available at: [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. ijirset.com [ijirset.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Video: NMR Spectroscopy Of Amines [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. nmr.uoregon.edu [nmr.uoregon.edu]
- 10. nmrcenter.buffalo.edu [nmrcenter.buffalo.edu]
- 11. Applications | Nuclear Magnetic Resonance Spectrometer [jeolusa.com]
- 12. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 17. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. scribd.com [scribd.com]
Topic: In Vitro Assay Development for the Characterization of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride as a Monoamine Transporter Modulator
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vitro pharmacological characterization of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride. The structural characteristics of this molecule suggest a potential interaction with monoamine transporters. Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and are primary targets for a wide range of therapeutics and psychoactive compounds.[1][2][3] This guide details a strategic, multi-assay approach designed to elucidate the compound's potency, selectivity, and mechanism of action. We present detailed protocols for a primary, high-throughput fluorescence-based uptake inhibition assay, followed by secondary radioligand binding assays for affinity determination and a counter-screen for off-target monoamine oxidase (MAO) activity. This workflow is designed to build a robust pharmacological profile suitable for drug development and neuroscience research professionals.
Scientific Background: The Role of Monoamine Transporters
Monoamine transporters are integral membrane proteins that terminate neuronal signaling by clearing neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft and returning them to the presynaptic neuron for recycling.[1][2] This reuptake process is the primary mechanism for regulating the magnitude and duration of monoaminergic signaling.
-
Dopamine Transporter (DAT; SLC6A3): Primarily regulates dopaminergic signaling, which is crucial for motor control, motivation, and reward.
-
Norepinephrine Transporter (NET; SLC6A2): Manages the reuptake of norepinephrine, a key neurotransmitter in the "fight-or-flight" response, attention, and mood regulation.[4]
-
Serotonin Transporter (SERT; SLC6A4): Controls serotonin levels, which are deeply involved in mood, appetite, and sleep.[5]
Inhibition of these transporters increases the concentration of neurotransmitters in the synapse, enhancing their signaling. This mechanism is the basis for many antidepressants (e.g., SSRIs) and stimulants.[3][6] Therefore, characterizing the interaction of novel compounds like this compound with these transporters is a critical step in drug discovery.
Caption: Monoamine Neurotransmission and Reuptake.
Recommended Assay Workflow
A tiered approach is recommended to efficiently build a comprehensive pharmacological profile. This strategy begins with a high-throughput functional screen to determine potency and selectivity, followed by more detailed mechanistic studies.
Caption: Recommended In Vitro Assay Cascade.
Protocol 1: Fluorescence-Based Neurotransmitter Uptake Inhibition Assay
Principle
This homogeneous, no-wash assay provides a rapid and reliable method for detecting transporter activity, making it ideal for determining inhibitor potency (IC50).[7][8] The assay utilizes a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[9] This substrate is transported into cells expressing the specific transporter (DAT, NET, or SERT), leading to an increase in intracellular fluorescence.[10] A proprietary masking dye extinguishes the signal from the extracellular substrate, eliminating the need for wash steps and enabling kinetic or endpoint measurements on a standard fluorescence plate reader.[8][11]
Caption: Principle of the Fluorescence-Based Uptake Assay.
Materials
-
Cell Lines: HEK-293 cells stably expressing human DAT (hDAT), hNET, or hSERT.[12]
-
Assay Kit: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices, Cat. #R8174).[7]
-
Culture Medium: DMEM, 10% Fetal Bovine Serum (dialyzed FBS for hSERT cells is recommended), 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).[7]
-
Assay Buffer: 1X Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[7]
-
Test Compound: this compound dissolved in DMSO (10 mM stock).
-
Reference Inhibitors: Nomifensine (for hDAT), Desipramine (for hNET), and Fluoxetine (for hSERT).[5][12]
-
Plates: 96- or 384-well black, clear-bottom, poly-D-lysine-coated microplates.[7]
-
Equipment: Fluorescence microplate reader with bottom-read capability.
Step-by-Step Protocol
-
Cell Plating:
-
The day before the assay, seed the hDAT, hNET, or hSERT expressing cells into the poly-D-lysine-coated microplates.
-
96-well plate: 40,000–60,000 cells/well in 100 µL of culture medium.[7]
-
384-well plate: 12,500–20,000 cells/well in 25 µL of culture medium.[7]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence and formation of a confluent monolayer.[7]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and reference inhibitors in assay buffer. It is common to prepare these at 2X the final desired concentration. A typical concentration range would be from 10 µM down to 0.1 nM.
-
Prepare control solutions: assay buffer with DMSO (for 100% activity/vehicle control) and a high concentration of a known inhibitor (e.g., 10 µM Nomifensine for non-specific uptake).
-
-
Assay Execution:
-
On the day of the assay, gently aspirate the culture medium from the wells.
-
Add 50 µL (96-well) or 12.5 µL (384-well) of the 2X compound dilutions or control solutions to the appropriate wells.
-
Incubate the plate for 10-30 minutes at 37°C.[7] This pre-incubation allows the compound to interact with the transporter.
-
Prepare the Dye Solution according to the kit manufacturer's instructions (reconstitute the lyophilized dye/masking dye mix in assay buffer).[7]
-
Add 50 µL (96-well) or 12.5 µL (384-well) of the 2X Dye Solution to all wells.
-
-
Data Acquisition:
-
Immediately transfer the plate to the fluorescence microplate reader pre-set to 37°C.
-
Kinetic Mode: Read fluorescence every 1-2 minutes for 30-60 minutes. This provides detailed information on the rate of uptake.[10][12]
-
Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, protected from light, and then read the final fluorescence value.[10] This mode is faster and suitable for HTS.
-
Data Analysis & Expected Results
-
Subtract the background fluorescence (wells with cells but no dye solution).[7]
-
Normalize the data: Set the average of the vehicle control wells as 100% activity and the average of the high-concentration inhibitor wells as 0% activity.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of compound that inhibits 50% of the transporter activity).
| Transporter Target | Reference Inhibitor | Expected IC50 (nM) | 3-(3,4-Dichlorophenyl)pentan-3-amine HCl (Example Data) |
| hDAT | Nomifensine | 5 - 20 | 150 nM |
| hNET | Desipramine | 1 - 10 | 85 nM |
| hSERT | Fluoxetine | 10 - 30 | 1250 nM |
Table 1: Example data presentation for uptake inhibition assays. Reference IC50 values are typical literature ranges.
Protocol 2: Radioligand Binding Assay
Principle
This assay directly measures the affinity (Ki) of a test compound for the transporter protein.[13] It is a competition assay where the test compound competes with a known high-affinity radioligand for binding to the transporter in a cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound. This method validates the findings from the functional assay and provides a direct measure of the physical interaction.
Materials
-
Membrane Source: Commercially available cell membranes from cells expressing hDAT, hNET, or hSERT, or prepared from rat brain tissue (e.g., striatum for DAT).[14]
-
Radioligands:
-
Binding Buffer: Tris-HCl based buffer, specific composition may vary by transporter.
-
Non-specific Ligand: A high concentration of a known non-labeled inhibitor (e.g., 10 µM GBR 12909 for DAT) to define non-specific binding.
-
Equipment: Scintillation counter, cell harvester with glass fiber filters.
Step-by-Step Protocol
-
Assay Setup (96-well plate):
-
To each well, add in triplicate:
-
50 µL of binding buffer (for total binding) OR 50 µL of non-specific ligand.
-
50 µL of varying concentrations of this compound.
-
50 µL of radioligand (at a final concentration near its Kd value, e.g., 1-2 nM).
-
-
Initiate the reaction by adding 100 µL of the cell membrane suspension (20-50 µg protein/well).
-
-
Incubation:
-
Incubate the plate for 2-3 hours at 4°C or room temperature (optimization required) with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quickly wash the filters 3 times with ice-cold wash buffer to remove all unbound radioactivity.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay (Counter-Screen)
Principle
It is crucial to determine if the test compound inhibits MAO-A or MAO-B, as this can confound the interpretation of its effects on monoamine levels.[15] This colorimetric or fluorometric assay measures the activity of MAO enzymes, which catalyze the oxidative deamination of monoamines, producing H2O2 as a byproduct.[16][17] The H2O2 is then detected using a probe (e.g., Amplex Red) and horseradish peroxidase (HRP) to generate a fluorescent or colored product. A decrease in signal in the presence of the test compound indicates MAO inhibition.[17]
Materials
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Assay Kit: A commercial MAO activity assay kit (e.g., OxiSelect™ Monoamine Oxidase Assay Kit).[16]
-
Substrates: Tyramine (for MAO-A/B) or Benzylamine (for MAO-B).[16]
-
Reference Inhibitors: Clorgyline (MAO-A specific) and Pargyline or Selegiline (MAO-B specific).[16][18]
Abbreviated Protocol
-
In a 96-well plate, add MAO-A or MAO-B enzyme to assay buffer.
-
Add varying concentrations of this compound or reference inhibitors.
-
Pre-incubate for 10-15 minutes.
-
Initiate the reaction by adding a working solution containing the substrate, HRP, and the detection probe.
-
Incubate at 37°C for 30-60 minutes.
-
Read the absorbance or fluorescence on a microplate reader.
-
Calculate percent inhibition and determine IC50 values as described previously.
Trustworthiness & Field-Proven Insights
-
Causality of Choices: A fluorescence-based uptake assay is chosen for the primary screen due to its high-throughput nature, improved safety profile over radioactivity, and ability to provide kinetic data, which can offer deeper mechanistic insights.[8][10] Radioligand binding is a necessary secondary assay because it measures direct physical interaction, confirming that the functional effect seen in the uptake assay is due to binding at the transporter and not an indirect effect. The MAO counter-screen is essential for establishing selectivity and ensuring that the compound's primary mechanism is indeed transporter inhibition, not prevention of neurotransmitter degradation.[16][18]
-
Self-Validating System: Each protocol includes positive and negative controls. Reference inhibitors with known potencies (e.g., Nomifensine, Desipramine) must be run in parallel with the test compound. The results for these standards must fall within an acceptable historical range for the assay to be considered valid. Furthermore, comparing the rank order of potency (e.g., NET > DAT > SERT) between the functional uptake assay and the binding assay provides a cross-validation of the results.[9]
References
-
A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
-
Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 363-372.
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed, 29261226.
-
Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. BenchChem.
-
Rothman, R. B., et al. (2003). Evidence for substrate-like and inhibitor-like actions of methamphetamines at monoamine transporters. Synapse, 49(1), 53-65.
-
Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit. Technology Networks. (2007).
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. TW.
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
-
Montgomery, T. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 72-78.
-
Zwart, R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680.
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
-
Perez, X. A., & Andrews, A. M. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience.
-
Montgomery, T. R., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods, 92, 1-6.
-
Hsin-Hua, C., et al. (2001). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by a novel phenylisothiocyanate tropane analog. Synapse, 41(1), 50-60.
-
Bauer, M., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(33), 11599–11607.
-
Neurotransmitter Transporter Uptake Assay Kit. Medicalexpo.
-
Engel, K., & Wang, J. (2011). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. The Journal of Pharmacology and Experimental Therapeutics, 336(1), 217–226.
-
Ippolito, M., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3426–3438.
-
Torres, E. R., et al. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro, 10(5), ENEURO.0006-23.2023.
-
Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.16.1–12.16.18.
-
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins.
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2788, 351–361.
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 716–722.
-
Monoamine Transporter. Xcess Biosciences.
-
Sandtner, W., et al. (2016). Discovery and Development of Monoamine Transporter Ligands. Current Medicinal Chemistry, 23(22), 2354–2398.
-
This compound (C11H15Cl2N). PubChemLite.
-
Monoamine transporter. Wikipedia.
-
Adhikari, B., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6663.
-
This compound. Sigma-Aldrich.
-
This compound. Guidechem.
-
Abe, N., et al. (2007). Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse. Journal of Medicinal Chemistry, 50(9), 2096-2106.
Sources
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 18. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Characterizing 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel compound 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride (CAS No. 1258650-33-7) in a cell culture setting. Due to the limited publicly available data on the biological activity of this specific molecule, this guide is structured as a foundational framework for researchers to systematically evaluate its effects on mammalian cells. The protocols outlined herein are designed to be adaptable and will enable the determination of critical parameters such as solubility, cytotoxicity, and potential mechanisms of action. This document emphasizes a logical, evidence-based workflow, beginning with fundamental compound management and progressing to more complex cellular and molecular assays.
Introduction: Unveiling the Potential of a Novel Dichlorophenyl Compound
This compound is a chemical entity with a dichlorophenyl moiety, a structural feature present in various biologically active compounds.[1][2] While specific biological data for this compound is scarce, its structural elements suggest a potential for interaction with cellular pathways. For instance, the dichlorophenyl group is a key feature in the selective serotonin reuptake inhibitor (SSRI) sertraline, which has demonstrated effects on cell viability and has been investigated for its anti-cancer properties.[3][4][5][6][7][8]
The protocols detailed in this guide are designed to provide a robust starting point for any researcher seeking to investigate the cellular effects of this and other novel small molecules. By following a systematic approach, from basic physicochemical characterization to in-depth cellular analysis, researchers can generate high-quality, reproducible data to elucidate the compound's biological profile.
Physicochemical Properties and Compound Management
A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental results.
| Property | Value | Source |
| CAS Number | 1258650-33-7 | [1] |
| Molecular Formula | C11H16Cl3N | [1] |
| Molecular Weight | 268.61 g/mol | |
| Physical Form | Powder | |
| Storage | Room Temperature |
Stock Solution Preparation: A Critical First Step
The preparation of a concentrated stock solution is the foundation of accurate dosing in cell culture experiments. Given that the compound is a hydrochloride salt, it is likely to have good solubility in aqueous solutions. However, empirical determination is essential.
Protocol 1: Solubility and Stock Solution Preparation
-
Initial Solvent Screening:
-
Prepare small, precise amounts of this compound powder (e.g., 1-5 mg).
-
Test solubility in a panel of common laboratory solvents:
-
Sterile deionized water
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
-
-
Preparation of a Concentrated Stock Solution (Example using DMSO):
-
Aseptically weigh 10 mg of the compound.
-
Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Visually inspect for any undissolved particulate matter. If present, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully transfer the supernatant to a new sterile tube.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Experimental Workflow for In Vitro Characterization
The following diagram outlines a logical workflow for the initial characterization of this compound.
Caption: A streamlined workflow for the initial in vitro characterization of a novel compound.
Determining Cellular Viability and Cytotoxicity
A primary objective is to determine the concentration range at which this compound affects cell viability. This is crucial for designing subsequent mechanistic studies.
Cell Line Selection
The choice of cell line will depend on the research question. For a general cytotoxicity screen, a commonly used and well-characterized cell line is recommended.
-
Human Embryonic Kidney 293 (HEK293): A robust and easy-to-culture cell line for general toxicity screening.[9]
-
Human Hepatocellular Carcinoma (HepG2): Useful for assessing potential hepatotoxicity.[10]
-
Human Breast Adenocarcinoma (MCF-7): A well-established model for anti-cancer drug screening.[11][12]
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound from your concentrated stock in complete cell culture medium. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Reagent Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
-
Investigating the Mechanism of Action
Once the cytotoxic potential of this compound is established, the next step is to investigate how it exerts its effects.
Potential Signaling Pathways to Investigate
Given the structural similarities to sertraline and other dichlorophenyl compounds, several signaling pathways could be relevant.[10][11]
Caption: Potential cellular pathways affected by the compound.
Protocol 3: Western Blot Analysis of MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis.[10]
-
Cell Treatment and Lysis:
-
Treat cells with this compound at concentrations around the determined IC50 value for various time points (e.g., 1, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against key MAPK proteins (e.g., phospho-JNK, phospho-p38, phospho-ERK1/2) and their total protein counterparts.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro characterization of this compound. By systematically determining its solubility, cytotoxicity, and effects on key signaling pathways, researchers can build a comprehensive profile of this novel compound. The data generated from these protocols will be instrumental in forming new hypotheses and guiding future research, potentially uncovering novel therapeutic applications.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sertraline Hydrochloride?
- Drugs.com. (n.d.). Zoloft (sertraline): Mechanism, Clinical Trials, and Dosing.
- MedlinePlus. (2025, October 15). Sertraline.
- TANZ JOURNAL. (n.d.). Zoloft (Sertraline): Mechanism, Clinical Applications and Production Strategy.
- Medical News Today. (2025, May 1). How Zoloft works: Mechanism of action explained.
- Alfa Chemistry. (n.d.). CAS 86939-10-8 Indatraline hydrochloride.
- KU Leuven. (2020, November 29). Antidepressant sertraline may help inhibit growth of cancer cells in lab animals.
- Guidechem. (n.d.). This compound 1258650-33-7 wiki.
- PubMed Central. (n.d.). Sertraline, an Antidepressant, Induces Apoptosis in Hepatic Cells Through the Mitogen-Activated Protein Kinase Pathway.
- International Journal of BioLife Sciences. (2022, October 10). In vitro Cytotoxic Effects of Sertraline on Normal Cells.
- MDPI. (n.d.). Antidepressant Drug Sertraline against Human Cancer Cells.
- MedKoo Biosciences. (n.d.). Indatraline | CAS# 86939-10-8 | monoamine transporter inhibitor.
- ResearchGate. (n.d.). Effect of sertraline on cell growth, protein synthesis, and polysome....
- CAS Common Chemistry. (n.d.). Indatraline.
- ChemicalBook. (n.d.). (1R,3S)-REL-3-(3,4-DICHLOROPHENYL)-2,3....
- Sigma-Aldrich. (n.d.). This compound | 1258650-33-7.
- Wikipedia. (n.d.). Indatraline.
- PubChemLite. (n.d.). This compound (C11H15Cl2N).
Sources
- 1. guidechem.com [guidechem.com]
- 2. PubChemLite - this compound (C11H15Cl2N) [pubchemlite.lcsb.uni.lu]
- 3. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Sertraline: MedlinePlus Drug Information [medlineplus.gov]
- 6. tanzj.net [tanzj.net]
- 7. How Zoloft works: Mechanism of action explained [medicalnewstoday.com]
- 8. Antidepressant sertraline may help inhibit growth of cancer cells in lab animals [medicaldialogues.in]
- 9. jobiost.com [jobiost.com]
- 10. Sertraline, an Antidepressant, Induces Apoptosis in Hepatic Cells Through the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Roadmap for the Characterization of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride as a Novel Monoamine Reuptake Inhibitor
Abstract: This document provides a comprehensive framework for the preclinical characterization of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride, a novel compound with a structural motif suggestive of activity as a monoamine reuptake inhibitor. Given the limited publicly available data on this specific molecule, these notes are designed to serve as a detailed roadmap for researchers in pharmacology and drug development. The protocols herein are based on established, field-proven methodologies for evaluating the affinity, potency, and selectivity of compounds targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] This guide provides the necessary theoretical background, step-by-step experimental protocols, and a logical workflow to rigorously assess the compound's potential as a therapeutic agent for conditions such as depression, ADHD, or other CNS disorders.[3][4]
Introduction: Scientific Rationale and Therapeutic Context
Monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are fundamental to the regulation of mood, cognition, and behavior.[1] The primary mechanism for terminating their synaptic action is reuptake into the presynaptic neuron via specific transporter proteins: DAT, NET, and SERT.[5] Pharmacological blockade of these transporters increases the synaptic concentration and duration of the respective neurotransmitters, a mechanism exploited by many successful therapeutics, including selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and triple reuptake inhibitors (TRIs).[4][6]
The subject compound, this compound, possesses key structural features common to monoamine reuptake inhibitors: a phenyl ring with halogen substituents and an amine group separated by a short alkyl chain.[2] The 3,4-dichloro substitution, in particular, is found in other known monoamine reuptake inhibitors, such as the triple reuptake inhibitor (±)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride (DOV 216,303).[3] This structural analogy provides a strong rationale for its investigation as a monoamine reuptake inhibitor.
The goal of this guide is to outline a systematic approach to define the compound's pharmacological profile, addressing three critical questions:
-
Affinity: Does the compound bind to DAT, NET, and/or SERT?
-
Potency & Selectivity: How strongly does it inhibit transporter function, and does it exhibit preference for one or more transporters?
-
In Vivo Activity: Does its in vitro profile translate to measurable behavioral effects in preclinical models?
Foundational Mechanism: Monoamine Reuptake Inhibition
The core hypothesis is that this compound will competitively inhibit the binding of endogenous monoamines to their respective transporters. This action elevates neurotransmitter levels in the synaptic cleft, enhancing postsynaptic receptor signaling. The specific balance of DAT, NET, and SERT inhibition will determine its potential therapeutic profile and side-effect liability.[3]
Caption: Mechanism of monoamine reuptake inhibition.
In Vitro Characterization: Transporter Affinity and Function
The initial characterization of a novel compound involves a tiered in vitro screening process. We begin with radioligand binding assays to determine affinity (Ki) and follow with functional uptake assays to measure potency (IC50).
Protocol: Radioligand Binding Assays
These assays quantify the affinity of the test compound for DAT, NET, and SERT by measuring its ability to displace a known high-affinity radioligand.[7] Assays are typically performed using membrane preparations from cells stably expressing the human recombinant transporters (e.g., HEK293 cells) or from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).[8]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at hDAT, hNET, and hSERT.
Materials:
-
Membrane Preparations: HEK293 cell membranes expressing hDAT, hNET, or hSERT.
-
Radioligands:
-
For hDAT: [³H]WIN 35,428
-
For hNET: [³H]Nisoxetine
-
For hSERT: [³H]Citalopram
-
-
Test Compound: this compound, prepared in a suitable vehicle (e.g., DMSO, then diluted in assay buffer).
-
Non-specific Binding Definers:
-
For hDAT: 10 µM GBR 12909
-
For hNET: 10 µM Desipramine
-
For hSERT: 10 µM Fluoxetine
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, glass fiber filtermats, scintillation fluid, and a microplate scintillation counter.
Step-by-Step Protocol:
-
Plate Setup: Prepare a 96-well plate. For each transporter, designate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + non-specific definer), and competitive binding (radioligand + varying concentrations of the test compound).
-
Compound Dilution: Perform a serial dilution of the test compound. A typical concentration range would be 0.1 nM to 100 µM to generate a full competition curve.
-
Assay Incubation: To each well, add in order:
-
50 µL of assay buffer (for Total Binding) OR 50 µL of non-specific definer (for Non-specific Binding) OR 50 µL of test compound dilution.
-
50 µL of the appropriate radioligand at a final concentration near its Kd.
-
100 µL of the membrane preparation (protein concentration typically 5-20 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3-5 times with ice-cold assay buffer.
-
Counting: Dry the filtermats, place them in scintillation vials or a cassette with scintillation fluid, and count the radioactivity using a beta scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Synaptosomal Monoamine Uptake Inhibition Assay
This functional assay measures the compound's ability to inhibit the uptake of radiolabeled monoamines into isolated nerve terminals (synaptosomes).[9] It provides a more physiologically relevant measure of potency (IC50) than binding assays.[10]
Objective: To determine the IC50 of this compound for inhibiting the uptake of [³H]Dopamine, [³H]Norepinephrine, and [³H]Serotonin into rodent brain synaptosomes.
Materials:
-
Brain Tissue: Rat striatum (for DA uptake), hypothalamus (for NE uptake), and hippocampus or whole brain minus striatum/hypothalamus (for 5-HT uptake).[9]
-
Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Uptake Buffer: Krebs-HEPES buffer (e.g., 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4).[9] For DA and NE uptake, add 1 mM ascorbic acid and a MAO inhibitor (e.g., 10 µM pargyline).[10]
-
Non-specific Uptake Definers: Selective uptake inhibitors (e.g., 10 µM GBR 12909 for DA, 10 µM desipramine for NE, 10 µM fluoxetine for 5-HT).
-
Test compound, 96-well plates, filtermats, harvester, scintillation counter.
Step-by-Step Protocol:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold 0.32 M sucrose buffer.[9][11]
-
Centrifuge the homogenate at low speed (~1,000 x g for 10 min at 4°C) to remove nuclei and debris.[9]
-
Centrifuge the resulting supernatant at high speed (~15,000 x g for 20 min at 4°C) to pellet the crude synaptosomes.[11]
-
Gently resuspend the synaptosomal pellet in the appropriate ice-cold uptake buffer.[10] Determine protein concentration using a standard method (e.g., BCA assay).[12]
-
-
Assay Incubation:
-
In a 96-well plate, pre-incubate aliquots of the synaptosome suspension (~50-100 µg protein/well) with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
-
Initiate Uptake: Add the radiolabeled substrate (e.g., [³H]DA at a final concentration of ~10-20 nM) to each well to initiate the uptake reaction.
-
Terminate Uptake: After a short incubation period (typically 5-10 minutes at 37°C), terminate the reaction by rapid filtration through a glass fiber filtermat, followed by washing with ice-cold buffer.[10]
-
Counting & Analysis: Quantify radioactivity as described in the binding assay protocol. Calculate the IC50 value by fitting the data to a dose-response curve.
Data Presentation and Interpretation
Summarize the in vitro data in a clear, tabular format. This allows for a direct comparison of the compound's affinity and potency across the three monoamine transporters, revealing its selectivity profile.
Table 1: Hypothetical In Vitro Profile of 3-(3,4-Dichlorophenyl)pentan-3-amine HCl
| Assay Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| hDAT | 15 | 45 |
| hNET | 8 | 20 |
| hSERT | 250 | 600 |
| Selectivity Ratios (Ki) | ||
| SERT / DAT | 16.7 | |
| SERT / NET | 31.3 | |
| DAT / NET | 1.9 |
Interpretation: The hypothetical data in Table 1 suggest the compound is a potent inhibitor of both DAT and NET, with significantly weaker activity at SERT. This profile is characteristic of a dopamine-norepinephrine reuptake inhibitor (DNRI). Such a profile might predict stimulant-like or robust antidepressant effects with a lower incidence of the side effects commonly associated with potent SERT inhibition.[4]
In Vivo Behavioral Pharmacology
After establishing an in vitro profile, the next crucial step is to assess whether the compound elicits behavioral responses in animal models consistent with its mechanism of action.[13] The choice of models depends on the in vitro selectivity profile. For a DNRI profile as hypothesized above, assays for locomotor activity and antidepressant-like effects are primary.
Caption: Workflow for characterizing a novel monoamine reuptake inhibitor.
Protocol: Rodent Locomotor Activity
This assay assesses the stimulant or sedative effects of a compound. Inhibition of DAT is strongly correlated with an increase in spontaneous locomotor activity.[14]
Objective: To evaluate the effect of acute administration of this compound on spontaneous locomotor activity in mice or rats.
Materials:
-
Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Locomotor activity chambers equipped with infrared beam arrays.
-
Test compound dissolved in a suitable vehicle (e.g., saline, 0.5% Tween 80).
-
Positive control (e.g., cocaine or GBR 12909 for a DNRI).
Step-by-Step Protocol:
-
Acclimation: Place individual animals into the locomotor chambers and allow them to acclimate for 30-60 minutes until their baseline activity stabilizes.
-
Administration: Remove the animals, administer the test compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally) or vehicle, and immediately return them to the chambers.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) automatically in 5- or 10-minute bins for a period of 1-2 hours.
-
Data Analysis: Analyze the data using a two-way ANOVA (Treatment x Time) followed by post-hoc tests. Compare the total activity over the session duration for each dose group against the vehicle control group. A significant increase in activity suggests a stimulant-like, DAT-inhibiting effect.
Protocol: Rodent Forced Swim Test (FST)
The FST is a widely used screening tool for antidepressant-like activity.[13] The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape (swimming, climbing) and less time immobile.[13]
Objective: To determine if this compound produces an antidepressant-like effect in the mouse or rat FST.
Materials:
-
Adult male mice or rats.
-
Glass cylinders (beakers) filled with water (23-25°C).
-
Test compound and vehicle.
-
Positive control (e.g., Desipramine for a DNRI).
Step-by-Step Protocol:
-
Administration: Administer the test compound, vehicle, or positive control to different groups of animals. The pretreatment time can vary (e.g., 30, 60 minutes before the test).[13]
-
Test Session: Gently place each animal into a cylinder of water for a 6-minute session.
-
Scoring: A trained observer, blind to the treatment conditions, should score the animal's behavior during the last 4 minutes of the session. The primary measure is the duration of immobility (time spent floating passively).
-
Data Analysis: Compare the mean immobility time for each treatment group to the vehicle control group using a one-way ANOVA followed by Dunnett's test. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Conclusion and Future Directions
This document outlines the foundational in vitro and in vivo assays required to characterize this compound as a potential monoamine reuptake inhibitor. A thorough execution of these protocols will establish its affinity, potency, selectivity, and initial behavioral profile.
Based on the results, further studies could include:
-
Microdialysis: To directly measure changes in extracellular monoamine levels in specific brain regions following drug administration.
-
Drug Discrimination Studies: To compare its subjective effects to known stimulants or antidepressants.
-
Abuse Liability Assessment: To evaluate its reinforcing properties in self-administration models, a key concern for compounds with significant DAT inhibitory activity.[6]
-
Pharmacokinetic Studies: To determine its absorption, distribution, metabolism, and excretion (ADME) profile.
By following this systematic and self-validating approach, researchers can build a comprehensive pharmacological dossier on this novel compound, paving the way for more advanced preclinical and potential clinical development.
References
-
Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PubMed Central. Available at: [Link]
-
Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]
-
Cognitive-Behavioral Effects of Monoamine Transporter Inhibitors and Reversers. eScholarship, University of California. Available at: [Link]
-
Behavioral Assessment of Antidepressant Activity in Rodents. NCBI Bookshelf. Available at: [Link]
-
Dissociable effects of monoamine reuptake inhibitors on distinct forms of impulsive behavior in rats. PubMed. Available at: [Link]
-
Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE (Journal of Visualized Experiments). Available at: [Link]
-
Monoamine reuptake inhibitors: Highlights of recent research developments. ResearchGate. Available at: [Link]
-
Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. PubMed Central. Available at: [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]
-
The aggression and behavioral abnormalities associated with monoamine oxidase A deficiency are rescued by acute inhibition of serotonin reuptake. PubMed. Available at: [Link]
-
A guide to simple, direct, and quantitative in vitro binding assays. PubMed Central. Available at: [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. Available at: [Link]
-
(PDF) Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. ResearchGate. Available at: [Link]
-
Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols. Available at: [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]
-
Synthesis and quantitative structure-activity relationships of diclofenac analogues. PubMed. Available at: [Link]
-
Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives. PubMed. Available at: [Link]
-
Invitro Binding Assay Protocol. University of Texas Health Science Center at San Antonio. Available at: [Link]
-
Monoamine reuptake inhibitors: highlights of recent research developments. Consensus. Available at: [Link]
-
Triple Reuptake Inhibitors: The Next Generation of Antidepressants. PubMed Central. Available at: [Link]
-
(PDF) Analysis of synaptic vesicle endocytosis in synaptosomes by high-content screening. ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial activity of some new diphenylamine derivatives. PubMed Central. Available at: [Link]
-
Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. Available at: [Link]
-
Monoamine reuptake inhibitors. RTI International. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]
-
Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. PubMed Central. Available at: [Link]
Sources
- 1. Cognitive-Behavioral Effects of Monoamine Transporter Inhibitors and Reversers [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Dissociable effects of monoamine reuptake inhibitors on distinct forms of impulsive behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the Preclinical Investigation of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride in Rodent Models
Authored for: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Senior Application Scientist, Preclinical CNS Pharmacology
Preamble: Charting a Course for a Novel Chemical Entity
The compound 3-(3,4-dichlorophenyl)pentan-3-amine hydrochloride is a novel chemical entity for which public-domain pharmacological data is scarce.[1] Its structure, featuring a dichlorophenyl ring attached to a tertiary amine, bears a resemblance to classes of compounds known to interact with monoamine transporters.[2][3] Specifically, dichlorophenyl moieties are present in several known monoamine reuptake inhibitors. This structural analogy forms the cornerstone of the following investigational framework.
This document provides a comprehensive, hypothesis-driven guide for the initial preclinical evaluation of this compound in rodent models. The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow to elucidate the compound's pharmacokinetic profile, central nervous system activity, and preliminary safety. Our approach is grounded in the hypothesis that the compound may function as a monoamine reuptake inhibitor, a class of drugs with significant therapeutic applications.
Part 1: Scientific Rationale and Mechanistic Hypothesis
1.1. The Monoamine Hypothesis
The central nervous system (CNS) relies on precise regulation of neurotransmitters like dopamine (DA), serotonin (5-HT), and norepinephrine (NE) for modulating mood, cognition, motivation, and motor control. The reuptake of these monoamines from the synaptic cleft via their respective transporters—the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)—is a primary mechanism for terminating their signaling.
Compounds that inhibit one or more of these transporters increase the synaptic concentration and duration of action of the corresponding neurotransmitters. This mechanism is the basis for many successful therapeutics, including antidepressants (Selective Serotonin Reuptake Inhibitors, SSRIs) and treatments for substance abuse.[2][4] For instance, nonselective inhibitors of monoamine transport are being investigated as potential maintenance therapies for cocaine abuse.[2]
1.2. Structural Analogy and Predicted Mechanism of Action
The subject compound, this compound, is structurally related to 3-(3,4-dichlorophenyl)-1-indanamine derivatives, which have been shown to act as nonselective blockers of DA, 5-HT, and NE reuptake.[3] Based on this structural precedent, we hypothesize that this compound will exhibit inhibitory activity at monoamine transporters, leading to an increase in extracellular monoamine levels in the brain. This proposed mechanism is the guiding principle for the subsequent experimental designs.
Caption: Hypothesized mechanism of action at a monoaminergic synapse.
Part 2: Pre-Clinical Investigational Workflow
A robust in vivo study begins with careful planning and a tiered approach. The following workflow ensures that data from each stage informs the design of the next, maximizing efficiency and ethical animal use.
Caption: Tiered experimental workflow for in vivo compound evaluation.
Part 3: Experimental Protocols
Animal Model Selection and Care
-
Model: Male C57BL/6J mice (8-10 weeks old) are recommended for initial screening due to their genetic homogeneity and extensive use in behavioral pharmacology. Sprague-Dawley rats can be used for studies requiring larger blood volumes or more complex surgical procedures like microdialysis.
-
Housing: Animals should be group-housed (3-5 per cage) in a temperature- and humidity-controlled environment (20–26°C, 30–70% humidity) with a 12-hour light-dark cycle.[5] All procedures must comply with institutional animal care and use committee (IACUC) guidelines and the ARRIVE guidelines.[5]
-
Acclimation: Animals must be acclimated to the facility for at least one week and habituated to handling for three days prior to any experimentation.
Formulation and Administration
-
Rationale: The vehicle must solubilize the compound without causing adverse effects. A tiered approach to vehicle selection is recommended.
-
Protocol:
-
Attempt to dissolve the compound in 0.9% sterile saline.
-
If insoluble, try a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Prepare formulations fresh daily and protect from light if lability is suspected.
-
Administer via intraperitoneal (i.p.) injection for initial studies to bypass first-pass metabolism. Oral gavage (p.o.) should be used in later studies to assess oral bioavailability. The injection volume should not exceed 10 mL/kg.
-
Protocol: Pharmacokinetic (PK) Profiling
-
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for designing meaningful pharmacodynamic studies.[6] This protocol establishes the concentration-time profile to inform dose selection and sampling timepoints.[7][8]
-
Methodology:
-
Group Allocation: Assign mice to two main groups: Intravenous (IV, 1-2 mg/kg) and Intraperitoneal (IP, 10 mg/kg). Include 3-4 mice per time point.
-
Dosing: Administer the compound via the specified route.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture for terminal samples) at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Analysis: Quantify compound concentration in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
-
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates peak exposure; relevant to acute effects and potential toxicity. |
| Tmax | Time to reach Cmax | Informs the optimal pre-treatment time for behavioral assays. |
| AUC | Area Under the Curve | Represents total drug exposure over time. |
| t½ | Half-life | Determines dosing interval and time to reach steady-state. |
| F% | Bioavailability (for IP/PO) | Percentage of the dose that reaches systemic circulation. |
| Table 1: Key pharmacokinetic parameters to be determined. |
Protocol: Locomotor Activity (Open Field Test)
-
Rationale: This is a primary assay to assess the compound's effect on general activity and exploration.[4] It helps differentiate a true effect in other behavioral tests (e.g., FST) from a simple change in motor function.[9] A slow onset and long duration of action in locomotor assays have been observed for similar compounds.[2]
-
Methodology:
-
Apparatus: A square arena (e.g., 40x40x40 cm) equipped with infrared beams or video tracking software.
-
Habituation: Place mice in the testing room for at least 60 minutes before the trial.
-
Dosing: Administer vehicle or this compound (e.g., 1, 3, 10, 30 mg/kg, i.p.) based on PK and tolerability data. A positive control (e.g., cocaine 10 mg/kg) can be included.
-
Testing: 30 minutes post-injection (or at a time informed by Tmax), place each mouse in the center of the arena and record activity for 30-60 minutes.
-
Parameters to Measure:
-
Total distance traveled (horizontal activity).
-
Time spent in the center vs. periphery (anxiety-like behavior).[10]
-
Rearing frequency (vertical activity).
-
-
Data Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare drug groups to the vehicle control.
-
Protocol: Forced Swim Test (FST) for Antidepressant-like Activity
-
Rationale: The FST is a widely used screening tool for potential antidepressant efficacy.[4] A reduction in immobility time is interpreted as an antidepressant-like effect. It is crucial to correlate these findings with locomotor data to rule out hyperactivity as a confounding factor.[9]
-
Methodology:
-
Apparatus: A transparent cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Dosing: Administer vehicle or the compound at doses that do not cause significant hyper- or hypo-activity in the open field test. A positive control like fluoxetine (20 mg/kg) is recommended.
-
Pre-Test (Day 1): Place mice in the water for 15 minutes. This induces a stable baseline of immobility for the test session.
-
Test (Day 2): 24 hours after the pre-test, administer the compound. 60 minutes post-injection, place the mice back into the water for a 6-minute session.
-
Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Data Analysis: Use one-way ANOVA to compare immobility times across treatment groups.
-
| Treatment Group | N | Dose (mg/kg) | Mean Immobility (s) ± SEM | p-value vs. Vehicle |
| Vehicle | 10 | - | - | |
| Compound X | 10 | 3 | ||
| Compound X | 10 | 10 | ||
| Compound X | 10 | 30 | ||
| Fluoxetine | 10 | 20 | ||
| Table 2: Example data summary table for the Forced Swim Test. |
Protocol: In Vivo Microdialysis
-
Rationale: This technique provides direct evidence of target engagement in the brain by measuring real-time changes in extracellular neurotransmitter levels.[3] It is the most definitive way to confirm the monoamine reuptake inhibition hypothesis in a living animal.
-
Methodology:
-
Surgery: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the Nucleus Accumbens for reward/dopamine or the Prefrontal Cortex for cognition/all three monoamines). Allow for 5-7 days of recovery.
-
Experiment Day: Insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of DA, 5-HT, and NE.
-
Drug Administration: Administer the compound (i.p. or i.v.) and continue collecting dialysate samples for another 3-4 hours.
-
Sample Analysis: Analyze the concentration of monoamines and their metabolites in the dialysate using HPLC with electrochemical detection (HPLC-ED).
-
Data Analysis: Express post-injection neurotransmitter levels as a percentage change from the average baseline concentration. Analyze using a two-way repeated-measures ANOVA.
-
Part 4: Data Integration and Decision Making
The interpretation of results requires a synthesis of all data. The relationship between pharmacokinetics (exposure) and pharmacodynamics (effect) is key to establishing a dose-response relationship and a therapeutic window.[7][11]
Caption: Logic flow for integrating PK, PD, and neurochemical data.
Conclusion
This application guide outlines a systematic, multi-tiered approach for the initial in vivo characterization of this compound in rodent models. By starting with foundational pharmacokinetic and tolerability studies, followed by a battery of validated behavioral assays, and culminating in mechanistic neurochemical analysis, researchers can efficiently determine the compound's CNS activity profile. This framework, grounded in the hypothesis of monoamine reuptake inhibition, provides a robust and scientifically rigorous pathway for advancing a novel chemical entity from initial concept to a well-characterized preclinical candidate.
References
-
The aggression and behavioral abnormalities associated with monoamine oxidase A deficiency are rescued by acute inhibition of serotonin reuptake. (n.d.). PubMed Central. [Link]
-
Monoamine oxidase inhibition during brain development induces pathological aggressive behavior in mice. (1999). PubMed. [Link]
-
Pharmacodynamics and Pharmacokinetics of Lidocaine in a Rodent Model of Diabetic Neuropathy. (2018). PubMed. [Link]
-
Investigation of Behavioral Dysfunctions Induced by Monoamine Depletions in a Mouse Model of Parkinson's Disease. (2017). PubMed Central. [Link]
-
Pharmacokinetic/Pharmacodynamic Modeling in Drug Development. (2000). Annual Reviews. [Link]
-
Pharmacokinetic/Pharmacodynamic Modeling in Drug Research and Development. (2000). The Journal of Clinical Pharmacology. [Link]
-
Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development. (n.d.). MDPI. [Link]
-
Translational In Vivo Assays in Behavioral Biology. (2020). PubMed Central. [Link]
-
Translational Pharmacokinetic/Pharmacodynamic Modeling and Simulation of Oxaliplatin and Irinotecan in Colorectal Cancer. (2023). MDPI. [Link]
-
Investigation of Behavioral Dysfunctions Induced by Monoamine Depletions in a Mouse Model of Parkinson's Disease. (2017). Frontiers. [Link]
-
Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse. (2008). PubMed. [Link]
-
Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. (2004). PubMed. [Link]
-
In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. (2021). PubMed Central. [Link]
-
Behavioral Disinhibition and Reduced Anxiety-like Behaviors in Monoamine Oxidase B-Deficient Mice. (2019). ResearchGate. [Link]
-
In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. (2015). ResearchGate. [Link]
-
Synthesis and Pharmacological Characterization of a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. (2019). ACS Publications. [Link]
-
This compound (C11H15Cl2N). (n.d.). PubChem. [Link]
-
Evaluation of 1-(3,4-dichlorophenyl)-4-dimethylaminomethyl-1-nonen-3-one hydrochloride effect on nucleic acid and protein syntheses using murine leukemia L-1210 cells. (1979). PubMed. [Link]
-
Comparative subchronic studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in rats. (1991). PubMed. [Link]
-
Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. (2014). PubMed. [Link]
-
Synthesis of 4-(3,4-dichlorophenyl)-1,2,3,4-tetra hydro-naphthalene amine hydrochloride (norsertraline). (n.d.). ResearchGate. [Link]
-
A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity. (2020). PubMed Central. [Link]
-
A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. (2007). PubMed Central. [Link]
Sources
- 1. PubChemLite - this compound (C11H15Cl2N) [pubchemlite.lcsb.uni.lu]
- 2. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Behavioral Dysfunctions Induced by Monoamine Depletions in a Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics and Pharmacokinetics of Lidocaine in a Rodent Model of Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Pharmacokinetic/Pharmacodynamic Modeling in Drug Research and Development / The Journal of Clinical Pharmacology, 2000 [sci-hub.box]
- 8. mdpi.com [mdpi.com]
- 9. A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The aggression and behavioral abnormalities associated with monoamine oxidase A deficiency are rescued by acute inhibition of serotonin reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
Application Notes & Protocols: Establishing In Vivo Dosing for 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride
Disclaimer: This document provides a strategic framework and detailed protocols for establishing in vivo dosing regimens for the novel compound 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride. As there is no publicly available pharmacological data for this specific molecule, the following protocols are based on established principles of preclinical drug development for novel psychoactive substances. Researchers must conduct thorough preliminary studies to determine the specific parameters for this compound.
Introduction and Strategic Overview
This compound is a chemical entity with the CAS number 1258650-33-7.[1] A review of public scientific literature and databases indicates a lack of published in vivo studies for this specific compound.[2] Therefore, this guide is designed to provide researchers with a comprehensive, first-principles approach to systematically determine safe and effective dosing protocols.
The core of this application note is not a prescriptive dosage, but a roadmap for the empirical determination of one. We will proceed with the assumption that the compound has been synthesized to a high purity and its identity confirmed. The subsequent steps will focus on vehicle selection, route of administration, and the logical progression from dose-range finding to definitive efficacy studies.
Pre-Formulation and Vehicle Selection
The initial step in any in vivo study is to develop a suitable formulation for administration. The choice of vehicle is critical and depends on the physicochemical properties of the test compound and the intended route of administration.
Solubility Assessment
A preliminary solubility screen is mandatory. This will dictate the feasible routes of administration and the concentration range for dosing solutions.
Protocol: Small-Scale Solubility Screen
-
Weigh 1-2 mg of this compound into separate small glass vials.
-
Add a precise volume (e.g., 100 µL) of a candidate vehicle to each vial.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for undissolved particles. If dissolved, add another aliquot of the compound to determine the approximate saturation point.
-
If not dissolved, gentle heating or sonication can be attempted, but any such treatment must be consistently applied in the final dosing protocol.
Table 1: Common Vehicles for Preclinical In Vivo Studies
| Vehicle | Properties and Considerations | Common Routes |
| Saline (0.9% NaCl) | Aqueous, isotonic. Ideal for water-soluble compounds. The hydrochloride salt form of the target compound suggests potential aqueous solubility. | IV, IP, SC, PO |
| PBS (Phosphate-Buffered Saline) | Aqueous, buffered to physiological pH. Useful if the compound's solubility is pH-dependent. | IV, IP, SC, PO |
| 5-10% DMSO in Saline/PBS | A common co-solvent system for compounds with poor aqueous solubility. DMSO concentration should be kept to a minimum due to its own potential biological effects. | IP, IV (with care) |
| 5-10% Tween 80 in Saline | A surfactant that can aid in solubilizing lipophilic compounds, forming a micellar solution or stable suspension. | PO, IP, SC |
| 0.5-1% Carboxymethylcellulose (CMC) in Water | Forms a suspension for water-insoluble compounds. Requires uniform suspension before each administration. | PO |
Routes of Administration: A Comparative Analysis
The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of a compound.[3] The selection should be guided by the experimental goals and the compound's properties.
-
Intraperitoneal (IP): Often used in rodents for systemic delivery. It offers rapid absorption, though it can be variable and may result in a "first-pass" effect through the liver before reaching systemic circulation.
-
Oral (PO): Convenient and clinically relevant. However, it introduces factors of gastrointestinal absorption and first-pass metabolism in the liver, which can significantly reduce bioavailability.[4][5]
-
Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability and rapid onset of action.[3] It is ideal for pharmacokinetic studies but can be technically challenging.
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IP or IV routes.
Experimental Workflow for Dose Determination
The process of establishing a dosing protocol should be systematic, starting with safety and tolerability before moving to efficacy.
Caption: Workflow for establishing an in vivo dosing protocol.
Detailed Protocols
Protocol: Dose Range Finding (DRF) and MTD Determination
Objective: To identify the dose range that is well-tolerated and to determine the maximum tolerated dose (MTD), defined as the highest dose that does not produce life-threatening toxicity.
Methodology:
-
Animal Model: Select a relevant species and strain (e.g., male C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Assign 2-3 animals per dose group.
-
Dose Selection: Use a logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg). The starting dose should be based on any available in vitro data or, in its absence, a conservative low dose.
-
Formulation Preparation:
-
Based on solubility data, prepare a stock solution in the chosen vehicle. For example, to achieve a 10 mg/mL stock in saline for a 100 mg/kg dose in a 25g mouse (requiring 0.25 mL), you would need a concentrated stock. Ensure the final formulation is sterile.
-
Perform serial dilutions to prepare the lower dose concentrations.
-
-
Administration: Administer a single dose via the chosen route (e.g., IP). Administer an equivalent volume of vehicle to a control group.
-
Observation:
-
Monitor animals continuously for the first 4 hours, then at regular intervals for up to 7-14 days.[6]
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of seizures, tremors, or stereotypy.
-
Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[6]
-
-
Endpoint: The MTD is the highest dose at which no mortality and no more than a transient, mild-to-moderate level of toxicity is observed.
Protocol: Single-Dose Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single administration.
Methodology:
-
Animal Model: Use cannulated animals (e.g., jugular vein cannulated rats) to allow for serial blood sampling.
-
Dose Selection: Choose 2-3 doses well below the MTD (e.g., 1, 5, and 20 mg/kg).
-
Administration: Administer the compound (e.g., via IV bolus for absolute bioavailability and PO for oral PK).
-
Blood Sampling:
-
Collect blood samples (e.g., 50-100 µL) at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
Example time points: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Centrifuge the blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance for Dosing Protocol |
| Cmax | Maximum plasma concentration. | Relates to the peak effect and potential for acute toxicity. |
| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |
| AUC | Area Under the Curve; total drug exposure over time. | A key measure of bioavailability and overall exposure. |
| T½ | Half-life; time for plasma concentration to decrease by 50%. | Crucial for determining the dosing interval for multiple-dosing regimens. |
Potential Mechanism and Efficacy Study Design
Structurally related compounds, such as 3-(3,4-dichlorophenyl)-1-indanamine derivatives, have been investigated as monoamine reuptake inhibitors.[7][8] This suggests that this compound might interact with dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters.
Caption: Hypothesized mechanism of action via monoamine transporter blockade.
Based on this hypothesis, an efficacy study could involve models of depression, anxiety, or substance abuse. For example, in a model of locomotor activity, a dose-response study would be designed as follows:
-
Dose Selection: Based on MTD and PK data, select 4-5 doses (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control.
-
Acclimation: Acclimate animals to the testing environment (e.g., open field arenas).
-
Administration: Administer the selected doses (e.g., IP) at a time point before testing that corresponds to the Tmax.
-
Measurement: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).
-
Analysis: Analyze the data using ANOVA to determine if there is a statistically significant effect of the drug and to establish an effective dose range.
Conclusion
Establishing a safe and effective in vivo dosing protocol for a novel compound like this compound requires a methodical, data-driven approach. By progressing from solubility and MTD studies to pharmacokinetic characterization and finally to dose-response efficacy trials, researchers can build a comprehensive understanding of the compound's behavior in vivo. This systematic process is essential for ensuring data integrity, animal welfare, and the successful evaluation of this novel chemical entity.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Huestis, M. A., et al. (2015). In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats.
-
Trudell, M. L., et al. (2000). Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse. Journal of Medicinal Chemistry, 43(26), 4981-92. [Link]
-
Jain, K. K. (2022). Medication Routes of Administration. StatPearls. [Link]
-
Assay Guidance Manual. (2012). In Vivo Assay Guidelines. National Center for Biotechnology Information. [Link]
-
Wiley, J. L., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology, 204, 108897. [Link]
-
NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute. [Link]
-
Dowling, T. C. (n.d.). Routes of Administration and Dosage Forms of Drugs. MSD Veterinary Manual. [Link]
-
Valentovic, M. A., et al. (1994). 3,4-Dichlorophenylhydroxylamine Cytotoxicity in Renal Cortical Slices From Fischer 344 Rats. Toxicology, 89(1), 35-47. [Link]
- FDA. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S.
- Anthwal, T., et al. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Journal of Biochemical and Molecular Toxicology.
-
Giorgetti, A., & Tagliabracci, A. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 22(10), 5243. [Link]
-
Yu, H., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(10), 2574-88. [Link]
-
Avivia BV. (n.d.). Medication Routes of Administration. [Link]
-
Wikipedia. (n.d.). Route of administration. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. PubChemLite - this compound (C11H15Cl2N) [pubchemlite.lcsb.uni.lu]
- 3. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Route of Administration - Avivia [avivia.nl]
- 5. Route of administration - Wikipedia [en.wikipedia.org]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride for Dopamine Transporter (DAT) Research
Introduction: The Dopamine Transporter as a Critical CNS Target
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic plasma membrane protein that governs the spatial and temporal dynamics of dopamine (DA) neurotransmission.[1][2] By mediating the reuptake of extracellular DA back into the presynaptic neuron, the DAT terminates dopaminergic signaling and maintains synaptic homeostasis.[3] This central role makes DAT a primary target for a wide range of psychoactive compounds, including therapeutic agents for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and drugs of abuse such as cocaine and amphetamine.[4]
The development of novel chemical probes is essential for elucidating the complex mechanisms of DAT function, regulation, and its role in neurological and psychiatric disorders. 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride is a novel chemical entity whose structural features, particularly the 3,4-dichlorophenyl group common to many monoamine transporter ligands, suggest a potential interaction with the dopamine transporter.[5]
This guide provides a comprehensive framework for the systematic evaluation and characterization of this and other novel compounds. We will proceed from foundational in vitro binding and uptake assays to more complex mechanistic and in vivo studies, explaining the scientific rationale behind each protocol. This workflow is designed to rigorously determine a compound's affinity, potency, mechanism of action, and physiological effects on the dopamine transporter.
Part 1: Foundational In Vitro Characterization Workflow
The initial goal is to determine if this compound directly interacts with the dopamine transporter and with what potency. This is achieved through two cornerstone in vitro assays: radioligand binding to assess affinity and neurotransmitter uptake inhibition to assess functional potency.
Figure 1: A comprehensive workflow for characterizing a novel compound targeting the dopamine transporter.
Protocol 1.1: Radioligand Binding Assay for DAT Affinity (Ki)
Scientific Rationale: This assay quantifies the affinity of a test compound for DAT by measuring its ability to compete with a known high-affinity radioligand. The resulting inhibition constant (Ki) is a fundamental measure of binding strength. To establish selectivity, it is critical to perform parallel assays for the serotonin (SERT) and norepinephrine (NET) transporters.
Materials:
-
Biological Source: Cell membranes prepared from HEK293 or CHO cells stably expressing human DAT (hDAT). Alternatively, rat striatal tissue can be used.[6][7]
-
Radioligand: [³H]WIN 35,428, a high-affinity cocaine analog that binds to DAT.[6]
-
Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent DAT inhibitor like GBR 12909.[7]
-
Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[8]
-
Instrumentation: 96-well plates, filtration manifold, glass fiber filters, and a liquid scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Addition of Components:
-
Total Binding Wells: Add vehicle (e.g., DMSO) and radioligand.
-
Non-specific Binding (NSB) Wells: Add the non-specific control (GBR 12909) and radioligand. This step is crucial as it defines the signal that is not due to specific binding to DAT.
-
Test Compound Wells: Add serial dilutions of this compound and the radioligand. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
-
Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction. The amount of protein should be optimized to ensure a robust signal-to-noise ratio.
-
Incubation: Incubate the plate at room temperature (or 37°C, ensuring temperature consistency) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[9]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.
Protocol 1.2: [³H]Dopamine Uptake Inhibition Assay for Functional Potency (IC₅₀)
Scientific Rationale: This assay measures the functional ability of the test compound to block the primary action of DAT: the transport of dopamine. It provides the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of dopamine uptake. This is a more physiological measure of potency than the binding affinity alone.[10]
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing hDAT, plated in 96-well plates.[1][11]
-
Radiolabeled Substrate: [³H]Dopamine.
-
Test Compound: this compound, serially diluted.
-
Uptake Buffer: Krebs-HEPES buffer (KHB), same as for binding.
-
Non-specific Uptake Control: A potent DAT inhibitor (e.g., 10 µM Nomifensine or GBR 12909) to define uptake that is not mediated by DAT.[11]
-
Instrumentation: 96-well plates, liquid scintillation counter.
Step-by-Step Methodology:
-
Cell Plating: Plate hDAT-expressing cells in a 96-well plate and allow them to grow to 80-90% confluency.[1]
-
Pre-incubation: Wash the cells once with uptake buffer. Then, pre-incubate the cells for 10-20 minutes at room temperature with either buffer alone (for total uptake), the non-specific control, or serial dilutions of the test compound.[11]
-
Initiate Uptake: Add a fixed concentration of [³H]Dopamine (typically at or below its KM value for DAT) to all wells to start the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time must be within the linear range of uptake to accurately measure the initial transport rate.
-
Termination: Terminate the uptake by rapidly washing the cells multiple times with ice-cold buffer to remove extracellular [³H]Dopamine.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS or 0.1 M NaOH).
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the intracellular radioactivity (CPM) using a scintillation counter.
Data Analysis:
-
Calculate DAT-specific uptake: Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM).
-
Plot the percentage of specific uptake inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Expected Data Presentation:
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC₅₀ (nM) [Uptake] |
| Example: Cocaine | 100 - 200 | 200 - 400 | 50 - 150 | 200 - 500 |
| Example: GBR 12909 | 1 - 10 | >1000 | >1000 | 5 - 20 |
| 3-(3,4-Dichlorophenyl)pentan-3-amine | To be determined | To be determined | To be determined | To be determined |
Table 1: Example data table for summarizing the affinity (Ki) and functional potency (IC₅₀) of a test compound at monoamine transporters. Values for known compounds are illustrative.
Part 2: Elucidating the Mechanism of Action
After confirming that the compound interacts with DAT, the next critical step is to determine its mechanism. Is it a simple uptake blocker (an "inhibitor" like cocaine) that prevents dopamine from entering the cell, or is it a substrate (a "releaser" like amphetamine) that is transported into the cell and causes DAT to reverse its function, expelling dopamine into the synapse?
Figure 2: Contrasting mechanisms of a DAT inhibitor versus a substrate/releaser at the presynaptic terminal.
Protocol 2.1: Substrate-Induced [³H]Dopamine Efflux (Release) Assay
Scientific Rationale: This assay directly tests a compound's ability to induce reverse transport through DAT. Cells are first loaded with [³H]Dopamine. The medium is then replaced, and the amount of [³H]Dopamine released from the cells upon exposure to the test compound is measured. A true substrate/releaser will cause a significant increase in [³H]Dopamine efflux, whereas a simple inhibitor will not.[6][10]
Step-by-Step Methodology:
-
Cell Plating and Loading: Plate hDAT-expressing cells in a multi-well plate. Once confluent, load the cells by incubating them with [³H]Dopamine for 30-45 minutes at 37°C.
-
Washing: Gently wash the cells multiple times with buffer to remove all extracellular [³H]Dopamine. This step is critical to ensure that the measured signal is from dopamine released from inside the cells.
-
Initiate Efflux: Add buffer containing either vehicle (basal release), a known releaser like d-amphetamine (positive control), or various concentrations of this compound.
-
Incubation: Incubate for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.
-
Sample Collection: Collect the supernatant (the buffer containing the released [³H]Dopamine) from each well.
-
Quantification: Measure the radioactivity in the collected supernatant using a liquid scintillation counter.
-
Normalization (Optional but Recommended): Lyse the cells remaining in the plate and measure the residual intracellular radioactivity. Express the released radioactivity as a percentage of the total initial radioactivity (released + residual).
Data Analysis:
-
Plot the amount of [³H]Dopamine released (or % of total released) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal release effect) and the Emax (the maximum release effect compared to the positive control).
-
Interpretation: A compound that produces a robust, concentration-dependent increase in efflux is classified as a substrate/releaser. A compound that does not, or only causes release at very high concentrations, is likely a pure inhibitor.
Part 3: Preliminary In Vivo Assessment
In vitro assays provide essential data on molecular interactions, but in vivo studies are necessary to understand how a compound affects the complex neurochemical environment of the living brain.
Protocol 3.1: In Vivo Microdialysis in Freely Moving Rodents
Scientific Rationale: Microdialysis is a powerful technique for measuring the concentration of neurotransmitters in the extracellular space of specific brain regions in awake, behaving animals.[12] By administering this compound systemically (e.g., via intraperitoneal injection) and monitoring dopamine levels in a DAT-rich area like the nucleus accumbens or striatum, we can determine its net effect on dopaminergic neurotransmission.[13]
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum). Allow the animal to recover for several days.
-
Probe Insertion and Baseline: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).[14]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least 1-2 hours to establish a stable baseline of extracellular dopamine concentration.
-
Drug Administration: Administer a dose of this compound (or vehicle control) to the animal.
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the drug-induced changes in dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in each dialysate sample using a highly sensitive method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[15]
Data Analysis:
-
Quantify the dopamine concentration in each sample.
-
Express the post-drug dopamine levels as a percentage of the average baseline concentration.
-
Plot the mean percent baseline dopamine versus time for both the vehicle and drug-treated groups.
-
Interpretation: An uptake inhibitor (like cocaine) is expected to cause a rapid and significant increase in extracellular dopamine. A releaser (like amphetamine) will also cause a robust increase, often of a greater magnitude. The time course of the effect provides valuable pharmacokinetic and pharmacodynamic information.[16]
References
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
-
Rothman, R. B., et al. (2002). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]
-
Shackman, H. M., et al. (2011). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry. [Link]
-
Shackman, H. M., et al. (2011). In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry. [Link]
-
Smith, A. D., & Justice, J. B. Jr. (1991). The in Vivo Microdialysis Recovery of Dopamine Is Altered Independently of Basal Level by 6-hydroxydopamine Lesions to the Nucleus Accumbens. Journal of Neuroscience Methods. [Link]
-
Shou, M., & Kennedy, R. T. (2000). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. Analytical Chemistry. [Link]
-
Shou, M., & Kennedy, R. T. (2000). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. American Chemical Society. [Link]
-
Eurofins DiscoverX. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins. [Link]
-
BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. BioIVT. [Link]
-
Pramod, A. B., et al. (2013). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience. [Link]
-
Eurofins DiscoverX. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins. [Link]
-
Gmeiner, F. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
-
Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
Reith, M. E., et al. (1998). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Cheng, G., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. [Link]
-
Abe, N., et al. (2000). Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse. Journal of Medicinal Chemistry. [Link]
-
PubChemLite. (n.d.). This compound (C11H15Cl2N). PubChemLite. [Link]
-
Wang, S., et al. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature. [Link]
-
Cline, E. J., et al. (1996). Recovery of dopamine transporter binding and function after intrastriatal administration of the irreversible inhibitor RTI-76. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Bannon, M. J. (2005). The dopamine transporter and attention-deficit/hyperactivity disorder. Trends in Neurosciences. [Link]
-
Lin, M., et al. (2013). The Role of the Dopamine Transporter in Dopamine-Induced DNA Damage. Journal of Cellular and Molecular Medicine. [Link]
-
Xiao, H., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective Dopamine D1 Positive Allosteric Modulator. Journal of Medicinal Chemistry. [Link]
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Dopamine Transporter in Dopamine‐Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine transporter and attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3,4-Dichlorophenyl)pentan-3-amine Hydrochloride
Welcome to the technical support center for the synthesis of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the causality behind each experimental step, you can effectively troubleshoot issues and optimize your reaction yields.
Introduction
The synthesis of 3-(3,4-dichlorophenyl)pentan-3-amine, a tertiary amine, presents several challenges that can impact overall yield and purity. The most robust and scalable synthetic route typically involves the formation of a tertiary alcohol intermediate, followed by a Ritter reaction to introduce the amine functionality. This guide breaks down the synthesis into key stages, addressing potential pitfalls with scientifically grounded explanations and practical solutions.
Overall Synthetic Pathway
The synthesis can be logically divided into four main stages:
-
Friedel-Crafts Acylation: Synthesis of the ketone intermediate, 1-(3,4-dichlorophenyl)propan-1-one.
-
Grignard Reaction: Conversion of the ketone to the tertiary alcohol, 3-(3,4-dichlorophenyl)pentan-3-ol.
-
Ritter Reaction & Hydrolysis: Formation of the N-formyl intermediate from the tertiary alcohol and subsequent hydrolysis to the free amine.
-
Salt Formation: Conversion of the amine to its stable hydrochloride salt.
Caption: High-level workflow for the synthesis of 3-(3,4-Dichlorophenyl)pentan-3-amine HCl.
Troubleshooting Guide & FAQs
Stage 1: Friedel-Crafts Acylation
This step involves the acylation of 1,2-dichlorobenzene with propanoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 1-(3,4-dichlorophenyl)propan-1-one.
Q1: My Friedel-Crafts reaction yield is low, and I see a mixture of products. What's going wrong?
A1: Low yields in Friedel-Crafts acylation are often due to suboptimal reaction conditions or side reactions.
-
Causality: The two chlorine atoms on the starting material are deactivating groups, making the reaction inherently slower than with benzene. This requires carefully controlled, sometimes harsher, conditions which can also promote side reactions.
-
Troubleshooting Steps:
-
Catalyst Stoichiometry: Ensure at least 1 equivalent of AlCl₃ is used. The catalyst complexes with the product ketone, rendering it inactive. An excess (1.1-1.2 eq) is often required to drive the reaction to completion.
-
Temperature Control: Start the reaction at a low temperature (0-5 °C) during the addition of the acylating agent to minimize the formation of undesired isomers and polymers. After addition, allow the reaction to slowly warm to room temperature or heat gently if necessary, monitoring by TLC.
-
Moisture Contamination: AlCl₃ reacts violently with water. Ensure all glassware is oven-dried and reagents are anhydrous. Moisture will quench the catalyst and inhibit the reaction.
-
Order of Addition: The standard procedure is to add the propanoyl chloride to the mixture of 1,2-dichlorobenzene and AlCl₃. This maintains a low concentration of the reactive acylating agent, reducing side reactions.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Anhydrous AlCl₃ | Strong Lewis acid required to activate the acyl chloride. |
| Stoichiometry | 1.1 - 1.2 eq AlCl₃ | Compensates for catalyst complexation with the product ketone. |
| Temperature | 0 °C to RT | Minimizes side-product formation. |
| Solvent | Dichloromethane or excess 1,2-dichlorobenzene | Acts as a solvent and reactant. |
Stage 2: Grignard Reaction
This stage converts the ketone to a tertiary alcohol using an organometallic (Grignard) reagent, ethylmagnesium bromide. This reaction is highly sensitive to water and protic solvents.
Q2: I'm having trouble initiating the Grignard reagent formation. The magnesium isn't being consumed.
A2: Initiation is the most common failure point. The surface of the magnesium metal is often coated with a passivating layer of magnesium oxide (MgO).
-
Causality: The MgO layer prevents the elemental magnesium from reacting with the ethyl bromide. This layer must be removed or bypassed.
-
Troubleshooting Steps:
-
Magnesium Activation: Use fresh magnesium turnings. Before adding the solvent, crush the turnings in a dry mortar and pestle or stir them vigorously under nitrogen to expose a fresh surface.
-
Chemical Initiation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, creating magnesium iodide and exposing fresh metal. The characteristic brown color of iodine will disappear upon initiation.
-
Mechanical Initiation: Use a glass stirring rod to gently crush a few pieces of magnesium against the bottom of the flask in the presence of a small amount of solvent and ethyl bromide.
-
Ensure Anhydrous Conditions: Use anhydrous diethyl ether or THF. Any moisture will react with the Grignard reagent as it forms, quenching it and producing ethane gas.[1]
-
Q3: My Grignard reaction resulted in a low yield of the tertiary alcohol, with a significant amount of starting ketone recovered.
A3: This suggests an incomplete reaction, often due to insufficient Grignard reagent or poor reactivity.
-
Causality: The Grignard reagent can be consumed by side reactions or be insufficient in quantity. The primary side reaction is enolization of the ketone, where the Grignard reagent acts as a base instead of a nucleophile.[2]
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent to compensate for any self-quenching (Wurtz coupling) or reaction with trace moisture.
-
Slow Addition: Add the ketone (dissolved in anhydrous ether/THF) to the Grignard reagent dropwise at 0 °C. This maintains an excess of the Grignard reagent in the flask, favoring nucleophilic addition over enolization. Adding the Grignard to the ketone is not recommended.
-
Temperature Management: Keep the temperature low during addition to prevent side reactions. After addition is complete, allow the reaction to warm to room temperature to ensure it goes to completion.
-
Caption: Simplified mechanism of Grignard addition to the ketone precursor.
Stage 3: The Ritter Reaction & Hydrolysis
The Ritter reaction is a powerful method for creating tertiary amines from tertiary alcohols.[3][4] It proceeds via a stable carbocation intermediate which is trapped by a nitrile, followed by hydrolysis.
Q4: My Ritter reaction is very slow or fails completely, and I primarily isolate my starting alcohol or an elimination product (alkene).
A4: The success of the Ritter reaction hinges on the efficient formation and trapping of a stable tertiary carbocation.
-
Causality: Insufficiently acidic conditions will fail to generate the carbocation. If the carbocation forms but is not trapped efficiently by the nitrile, it can deprotonate to form an alkene, a common side reaction.
-
Troubleshooting Steps:
-
Acid Strength and Concentration: Use a strong, concentrated acid like sulfuric acid. The acid acts as both a catalyst and a solvent. Ensure the acid is added slowly to the alcohol at a low temperature (0 °C) to control the initial exotherm.
-
Nitrile Source: Sodium cyanide (NaCN) is often used with sulfuric acid, which generates HCN in situ. Alternatively, other nitriles can be used, but this will change the intermediate amide.[3]
-
Temperature Control: After the initial addition, the reaction may need to be gently warmed (e.g., to 40-50 °C) to proceed at a reasonable rate. However, excessive heat will strongly favor the formation of the elimination byproduct. Monitor the reaction closely by TLC.
-
Q5: The hydrolysis of my N-formyl intermediate is incomplete. How can I drive it to completion?
A5: Amide hydrolysis requires forceful conditions, either strongly acidic or basic.
-
Causality: Amides are very stable functional groups due to resonance stabilization. The hydrolysis requires breaking this stable bond.
-
Troubleshooting Steps:
-
Acidic Hydrolysis: After the Ritter reaction, the mixture is typically quenched with water and then heated to reflux with a strong acid (e.g., 6M HCl or H₂SO₄) for several hours. This protonates the carbonyl, making it more susceptible to nucleophilic attack by water.
-
Basic Hydrolysis: Alternatively, after quenching and neutralizing the reaction mixture, the crude amide can be isolated and refluxed with a strong base like NaOH or KOH in an alcohol/water mixture.
-
Monitoring: Track the disappearance of the amide and the appearance of the free amine product by TLC or LC-MS to determine the necessary reaction time.
-
Stage 4: Salt Formation and Purification
The final step is to convert the free amine, which is often an oil, into a stable, crystalline hydrochloride salt for easier handling and purification.
Q6: My final product won't crystallize and remains an oil after adding HCl.
A6: Crystallization is highly dependent on purity, solvent, and concentration.
-
Causality: Impurities can act as "crystal poisons," disrupting the lattice formation. The incorrect solvent system may lead to the product "oiling out" instead of crystallizing.
-
Troubleshooting Steps:
-
Purity Check: Before salt formation, ensure the free amine is as pure as possible. Consider column chromatography or distillation if significant impurities are present.
-
Solvent System: The amine should be dissolved in a non-polar, anhydrous solvent like diethyl ether or methyl tert-butyl ether (MTBE). Then, a solution of HCl in a solvent in which the salt is insoluble (e.g., HCl in diethyl ether or isopropanol) is added dropwise.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal from a previous successful batch is also highly effective.
-
Trituration: If an oil persists, decant the solvent, and add a fresh, non-polar solvent like hexane. Vigorously stir or sonicate the mixture. This process, called trituration, can often induce solidification.
-
Experimental Protocols
Protocol 1: Grignard Reaction - Synthesis of 3-(3,4-Dichlorophenyl)pentan-3-ol
-
Set up an oven-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Add magnesium turnings (1.2 eq) and a small iodine crystal to the flask.
-
Add anhydrous diethyl ether via cannula to cover the magnesium.
-
In the dropping funnel, place ethyl bromide (1.15 eq) dissolved in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle reflux), warm the flask gently.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve 1-(3,4-dichlorophenyl)propan-1-one (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After addition, remove the ice bath and stir at room temperature for 1-2 hours.
-
Slowly and carefully quench the reaction by pouring it onto a mixture of ice and a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
References
-
Wikipedia. "Leuckart reaction." Available at: [Link]
-
Sciencemadness Wiki. "Leuckart reaction." Available at: [Link]
- Ogo, S., et al. "Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones." Organic Letters, 2000.
-
Shaikh, A., et al. "A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction." Reactions, 2023. Available at: [Link]
-
Wikipedia. "Ritter reaction." Available at: [Link]
- Filo. "The Ritter reaction is especially valuable for the synthesis of 3° alkanamines." 2023.
- Gailey, J. A., et al. "The Ritter reaction: Trapping a carbocation with a nitrile.
- Google Patents. "Improved method for the synthesis of substituted formylamines and substituted amines." CA2695203A1.
- ResearchGate. "The Ritter reaction mechanism for the synthesis of..." 2021.
- YouTube. "The Ritter Reaction Mechanism: Nitriles to Amides!" 2024.
-
Organic Chemistry Portal. "Grignard Reaction." Available at: [Link]
-
Master Organic Chemistry. "Reactions of Grignard Reagents." 2015. Available at: [Link]
-
Adichemistry. "Grignard Reagent | Reactions | Preparation | Mechanism." Available at: [Link]
-
Master Organic Chemistry. "Addition of Grignard reagents to nitriles." Available at: [Link]
Sources
Overcoming solubility problems with 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride
Welcome to the technical support center for 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride (CAS No. 1258650-33-7). This guide is designed for our valued research partners in the scientific and drug development communities. We understand that realizing the full potential of a novel compound can be challenging, with solubility being a frequent and critical hurdle. This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome solubility issues and ensure your experiments proceed smoothly and efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: What is this compound and why is its solubility a potential issue?
A1: this compound is a synthetic organic compound with a molecular weight of 268.61 g/mol [1][2]. Its structure, featuring a dichlorophenyl group, suggests it is a hydrophobic molecule. While the hydrochloride salt form is intended to improve aqueous solubility compared to the free amine, the parent molecule's lipophilic nature often leads to poor solubility in purely aqueous buffers, a common challenge for over 40% of new chemical entities in drug development[3]. This can impede bioassays, formulation development, and pharmacokinetic studies.
Q2: I'm starting my experiments. What solvents should I try first?
A2: For initial stock solutions, we recommend starting with polar aprotic solvents. Based on our experience with similar compounds, the following are excellent starting points:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
These solvents are often used to create high-concentration stock solutions that can then be diluted into your aqueous experimental medium. Remember that high concentrations of organic solvents can be toxic to cells, so final concentrations should be carefully controlled.
Q3: My compound is not dissolving in water or buffer, even though it's a hydrochloride salt. Why?
A3: This is a common and expected observation. As an amine hydrochloride, the compound is the salt of a weak base (the amine) and a strong acid (HCl). While this salt form enhances water solubility compared to the neutral "free base" form, the parent molecule's inherent hydrophobicity can still limit its dissolution in neutral aqueous media. The key factor governing its solubility in aqueous solutions is pH[4][5]. At neutral or basic pH, the amine can become deprotonated, converting to its less soluble free base form and potentially precipitating out of solution.
Q4: Can I heat the solution to help dissolve the compound?
A4: Gentle warming (e.g., 37°C) can be attempted and may increase the rate of dissolution. However, we advise caution. Aggressive or prolonged heating can lead to degradation of the compound. Always perform a small-scale test first and check for any visual signs of degradation (e.g., color change). This method is generally less reliable and controllable than systematic solvent and pH screening.
Q5: How will the pH of my buffer affect the final concentration I can achieve?
A5: The pH is the most critical factor for the aqueous solubility of this compound. In acidic conditions (e.g., pH < 6), the amine group will be fully protonated, maximizing its ionic character and thus its solubility in water. As the pH increases towards and beyond the amine's pKa, deprotonation occurs, leading to a significant decrease in solubility. Therefore, for experiments in physiological buffers (typically pH 7.2-7.4), you may be limited to lower final concentrations unless other solubilization techniques are employed.
Part 2: In-Depth Troubleshooting and Experimental Protocols
When initial attempts at solubilization are unsuccessful, a systematic approach is required. This section provides detailed protocols to diagnose and solve complex solubility challenges.
Troubleshooting Workflow
Before diving into extensive experimentation, it's crucial to have a logical workflow. The following decision tree outlines a systematic process for identifying the optimal solubilization strategy for your specific application.
Caption: Systematic workflow for troubleshooting solubility issues.
Protocol 1: pH Adjustment for Solubility Enhancement
Causality: As an amine hydrochloride, the compound's solubility is directly tied to its protonation state. By lowering the pH, we shift the equilibrium towards the protonated, more soluble ammonium salt form[6]. This protocol aims to find the lowest pH compatible with your experimental system that achieves full dissolution.
Methodology:
-
Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Common buffer systems include citrate for lower pH and phosphate for the mid-range.
-
Dispersion: Weigh out an equal amount of the compound into separate vials. Add the same volume of each buffer to each vial to achieve your target concentration.
-
Equilibration: Vortex each vial vigorously for 1-2 minutes. Place on a shaker or rotator at room temperature for at least 1-2 hours to allow the system to reach equilibrium.
-
Observation: Visually inspect each vial for undissolved solid material. A clear, particle-free solution indicates successful dissolution.
-
Determination: Identify the highest pH at which the compound remains fully dissolved. This represents the optimal pH for maximizing solubility in a purely aqueous system.
Self-Validation: If the compound dissolves at low pH but precipitates at higher pH, it confirms that the solubility is pH-dependent as expected for an amine salt.
Protocol 2: Utilizing Co-solvents for Hydrophobic Compounds
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility[7][8]. This is a powerful technique for compounds that remain insoluble even at an optimal pH.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Co-solvent System Preparation: In a separate tube, prepare your final aqueous buffer (e.g., PBS, pH 7.4).
-
Serial Dilution: Perform a serial dilution of your DMSO stock solution into the aqueous buffer. It is critical to add the stock solution to the buffer (and not the other way around) while vortexing to avoid localized high concentrations that can cause immediate precipitation.
-
Determine Precipitation Point: Observe the concentration at which the solution becomes cloudy or precipitation is visible. This is the limit of solubility for that specific DMSO/buffer ratio.
-
Optimization (if needed): Repeat the process with other co-solvents like ethanol or polyethylene glycol (PEG 400) to find the system that provides the best solubility with the lowest percentage of organic solvent[].
Data Presentation: Co-solvent Screening Results
| Co-solvent System | Max Achieved Concentration (µM) | Final Co-solvent % (v/v) | Observations |
| DMSO / PBS pH 7.4 | Record Value | Record Value | e.g., Clear solution, Precipitate |
| Ethanol / PBS pH 7.4 | Record Value | Record Value | e.g., Clear solution, Precipitate |
| PEG 400 / PBS pH 7.4 | Record Value | Record Value | e.g., Clear solution, Precipitate |
Protocol 3: Advanced Solubilization via Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming a host-guest inclusion complex. This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent aqueous solubility of the guest molecule without altering the bulk solvent properties[10][][12]. This is an excellent strategy when the concentration of organic co-solvents must be minimized.
Methodology:
-
Cyclodextrin Selection: Common choices include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which have high aqueous solubility themselves[12].
-
Solution Preparation: Prepare a stock solution of the chosen cyclodextrin in your desired aqueous buffer (e.g., a 10% w/v solution).
-
Complexation: Add the solid this compound powder directly to the cyclodextrin-containing buffer.
-
Equilibration: Vortex the mixture and then place it on a shaker or rotator overnight at room temperature. The formation of the inclusion complex can be slow.
-
Analysis: After equilibration, centrifuge the sample at high speed (e.g., >10,000 x g) to pellet any undissolved compound. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Self-Validation: A significantly higher concentration in the cyclodextrin solution compared to the buffer-only control validates the effectiveness of this approach.
Summary of Techniques
| Technique | Principle | Key Advantages | Considerations |
| pH Adjustment | Increases ionization of the amine group[6]. | Simple, avoids organic solvents. | May not be compatible with all experimental systems (e.g., cell viability at low pH). |
| Co-solvency | Reduces solvent polarity[7]. | Highly effective, can achieve high concentrations. | Potential for solvent toxicity in biological assays; risk of precipitation upon dilution. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule[][13]. | High biocompatibility, avoids organic solvents. | Can be more costly; complexation kinetics can be slow. |
We are confident that by employing these systematic troubleshooting strategies, you will successfully overcome the solubility challenges associated with this compound. Our team of application scientists remains at your disposal for further consultation.
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
Al-Ghazali, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Nanomedicine & Nanotechnology. Available from: [Link]
-
Ijirkar, S. K., & Patil, S. S. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro University, Nevada. Available from: [Link]
-
Todkar, S. S., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Health Sciences. Available from: [Link]
-
Sharma, D., Saini, S., & Rana, A. C. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available from: [Link]
-
Kumar, S., & Singh, P. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Patel, J. N., et al. (2013). Techniques to improve the solubility of poorly soluble drugs. International Research Journal of Pharmacy. Available from: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Wikipedia. Cosolvent. Available from: [Link]
-
Particle Sciences. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Available from: [Link]
-
Liu, R. (Ed.). (2017). Water-Insoluble Drug Formulation, 3rd Edition. Routledge. Available from: [Link]
-
Liu, R. (Ed.). (2008). Water-Insoluble Drug Formulation, 2nd Edition. CRC Press. Available from: [Link]
-
Creative Biolabs. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
-
Patel, T. B., et al. (2012). Formulation and development strategies for drugs insoluble in gastric fluid. International Research Journal of Pharmacy. Available from: [Link]
-
Hebestreit, F., et al. (2022). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. Available from: [Link]
-
PubChemLite. This compound (C11H15Cl2N). Available from: [Link]
-
Yalkowsky, S. H., & Jain, N. (2014). Review on Enhancement of Solubilization Process. Science Alert. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]
-
Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]
-
University of Alberta. Isolation (Recovery) of amines. Available from: [Link]
-
Sires, D. I., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
PubChem. (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride. Available from: [Link]
-
Orenda. (2023). Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. Available from: [Link]
-
LibreTexts Chemistry. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Available from: [Link]
-
Rios-Lombardía, N., et al. (2023). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. ACS Catalysis. Available from: [Link]
-
Darabi, F. (2023). How can I neutralize aminehydrochlorides? ResearchGate. Available from: [Link]
-
AdooQ BioScience. 3-{[(3,4-dichlorophenyl)methyl]amino}propan-1-ol hydrochloride. Available from: [Link]
-
BIOFOUNT. 1258650-33-7|this compound. Available from: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | 1258650-33-7 [sigmaaldrich.cn]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
Optimizing dosage of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride for in vivo studies
A Case Study Approach with 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride
Disclaimer: Information on the specific biological activity, mechanism of action, and pharmacokinetic profile of this compound is not extensively available in the public domain.[1][2][3][4] Therefore, this guide will use this compound as a representative example of a novel chemical entity with limited prior characterization. The principles and methodologies detailed herein are broadly applicable to the in vivo dosage optimization of new investigational drugs.
Introduction
The transition from in vitro discovery to in vivo validation is a critical juncture in drug development. A well-designed dosing strategy is paramount to generating meaningful and reproducible data, ensuring animal welfare, and efficiently allocating resources. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of establishing an optimal in vivo dosage for novel compounds. We will address common questions and challenges in a practical, question-and-answer format, grounded in established preclinical methodologies.
Frequently Asked Questions (FAQs)
Q1: I have a novel compound, this compound, with promising in vitro data. How do I determine the starting dose for my first in vivo efficacy study?
A1: Establishing a safe and potentially effective starting dose is a multi-faceted process that balances pharmacology with toxicology. A systematic approach is crucial.
-
Literature Review of Analogs: Your first step should be a thorough search for any structurally or mechanistically similar compounds. For instance, various dichlorophenyl derivatives have been investigated for activities such as monoamine reuptake inhibition or as anticonvulsants.[5][6] Data from these related compounds can provide a preliminary dose range.
-
Leveraging In Vitro Data: While not a direct translation, your in vitro potency data (e.g., EC50 or IC50) serves as a foundational piece of information. This data helps in understanding the concentration required to elicit a biological effect at the target.
-
Dose-Range Finding (DRF) Study: A dose-range finding study is an indispensable preliminary experiment.[7][8] This study aims to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects, and the Minimum Effective Dose (MED), the lowest dose that produces the desired therapeutic effect.[8][9] A typical DRF study involves administering escalating doses to small groups of animals and observing for clinical signs of toxicity over a defined period.
Q2: How do I design a robust Dose-Range Finding (DRF) study?
A2: A well-designed DRF study is the cornerstone of your in vivo program.[7] It provides critical data that informs all subsequent studies.[8][9]
-
Animal Model Selection: The choice of animal model should be scientifically justified and relevant to the research question.[10] For a novel compound, a common starting point is a rodent species like mice or rats.
-
Group Allocation and Size: Typically, a DRF study will include a vehicle control group and 3-5 dose groups.[11] To conserve resources while obtaining meaningful data, group sizes are often small, for example, 3-5 animals per sex per group.
-
Dose Selection: Doses should be selected to cover a broad range, often on a logarithmic or semi-logarithmic scale (e.g., 1, 10, 100 mg/kg or 10, 30, 100 mg/kg).[7] This approach increases the likelihood of identifying both a no-effect level and a toxic level.
-
Route of Administration: The route of administration should align with the intended clinical use and the compound's physicochemical properties.
-
Monitoring and Endpoints: Close monitoring for clinical signs of toxicity is essential. This includes changes in behavior, posture, activity levels, and body weight. A significant body weight loss (e.g., >15-20%) is often a key indicator of toxicity and can be a humane endpoint.
Experimental Protocol: Dose-Range Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in mice.
Materials:
-
This compound
-
Appropriate vehicle (e.g., saline, 5% DMSO/5% Tween 80 in saline)
-
Male and female mice (e.g., C57BL/6), 8-10 weeks old
-
Standard laboratory equipment for dosing and observation
Procedure:
-
Acclimatization: Acclimate animals to the facility for at least 7 days prior to the study.
-
Randomization: Randomly assign animals to dose groups (n=3-5/sex/group).
-
Dose Preparation: Prepare fresh dosing solutions on the day of administration. Ensure the compound is fully dissolved or uniformly suspended.
-
Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Clinical Observations: Observe animals for signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours post-dose, and then daily for up to 14 days. Record any observed abnormalities.
-
Body Weight: Measure and record the body weight of each animal prior to dosing and daily thereafter.
-
Data Analysis: Analyze the data to identify the dose at which significant toxicity is observed. The MTD is typically defined as the highest dose that does not cause mortality, significant clinical signs, or more than a 15-20% reduction in body weight.
Hypothetical DRF Study Data
| Dose Group (mg/kg) | n/group | Mortality | Key Clinical Signs | Mean Body Weight Change (Day 7) |
| Vehicle Control | 5 | 0/5 | None observed | +5% |
| 10 | 5 | 0/5 | None observed | +4% |
| 30 | 5 | 0/5 | Mild, transient hypoactivity | +1% |
| 100 | 5 | 1/5 | Severe hypoactivity, piloerection | -10% |
| 300 | 5 | 4/5 | Ataxia, seizures | -25% (for survivor) |
In this hypothetical example, the MTD would likely be established at 30 mg/kg.
Q3: My compound has poor aqueous solubility. How does this impact my in vivo studies and what can I do about it?
A3: Poor solubility is a common challenge in drug development, affecting a significant percentage of new chemical entities.[12][13] It can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in vivo.
-
Formulation Strategies: Several formulation strategies can be employed to enhance the solubility and absorption of your compound:[14]
-
Co-solvents: Using a mixture of solvents to increase solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.
-
Surfactants and Emulsifying Agents: These can be used to create micelles or emulsions that encapsulate the compound.[15]
-
Lipid-Based Formulations: Dissolving or suspending the compound in oils or other lipids can enhance absorption, particularly for lipophilic drugs.[14]
-
-
Vehicle Selection: It is crucial to test the tolerability of your chosen vehicle in a separate control group, as some formulation excipients can have their own biological effects or toxicities.
Q4: What is allometric scaling and how can I use it to estimate a starting dose in a different species?
A4: Allometric scaling is a method used to extrapolate drug doses between different animal species based on differences in body surface area, which correlates with metabolic rate.[16][17][18] It is a widely accepted method for estimating a Human Equivalent Dose (HED) from animal data and can also be used to scale doses between different animal species.[17][19]
The conversion is based on the following formula:
DoseSpecies 2 (mg/kg) = DoseSpecies 1 (mg/kg) × (Km Species 1 / Km Species 2)
Where Km is a factor that relates body weight to body surface area.
Common Km Factors:
| Species | Body Weight (kg) | Km Factor |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Human | 60 | 37 |
This table is adapted from FDA guidance documents.[20]
For example, to convert a 30 mg/kg dose from a mouse to a rat:
DoseRat = 30 mg/kg × (3 / 6) = 15 mg/kg
Allometric scaling provides a more scientific basis for dose extrapolation than simply using the same mg/kg dose across species, which can lead to under-dosing in smaller animals with higher metabolic rates.[20]
Q5: How do Pharmacokinetics (PK) and Pharmacodynamics (PD) influence dose optimization?
A5: Understanding the relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is fundamental to optimizing a dosing regimen.[21][22] This is often referred to as PK/PD modeling.[23][24]
-
Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of a drug.[25] Key PK parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Half-life, the time it takes for the drug concentration to decrease by half.
-
-
Pharmacodynamics (PD): This measures the biological effect of the drug over time. This could be a change in a biomarker, a physiological response, or a therapeutic outcome.
-
PK/PD Integration: By integrating PK and PD data, you can establish a relationship between drug exposure and the desired effect.[21][22] This allows you to determine the minimum exposure needed for efficacy and the exposure at which toxicity occurs, thereby defining the therapeutic window. This modeling can help refine dosing frequency (e.g., once a day vs. twice a day) to maintain therapeutic concentrations.[21]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in animal response | Inconsistent formulation; variability in animal health or genetics; inconsistent dosing technique. | Ensure the formulation is homogenous. Review animal health reports. Standardize all experimental procedures, including randomization and blinding where possible.[10][26][27][28][29] |
| No efficacy at the MTD | The compound has a narrow therapeutic window; poor bioavailability; rapid metabolism. | Conduct a PK study to measure drug exposure at the MTD. If exposure is low, consider formulation optimization or a different route of administration. |
| Unexpected toxicity at low doses | The chosen animal model is particularly sensitive; vehicle-induced toxicity; the compound has a steep dose-response curve. | Redesign the DRF study with a lower starting dose and smaller dose increments. Run a vehicle-only toxicity study. |
| Precipitation of the compound upon injection | The formulation is not stable in a physiological environment. | Reformulate using a different strategy (e.g., a lipid-based formulation or a solid dispersion). |
Visualizing the Workflow
Dosage Optimization Workflow
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 1258650-33-7 [sigmaaldrich.cn]
- 3. PubChemLite - this compound (C11H15Cl2N) [pubchemlite.lcsb.uni.lu]
- 4. 1183826-53-0|3-(3,4-Dichlorophenyl)pentan-3-amine|BLD Pharm [bldpharm.com]
- 5. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of 3,4-dichlorophenyl-propenoyl-sec.-butylamine in rats by high performance liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 8. criver.com [criver.com]
- 9. What is a Dose-Ranging Study? [ddregpharma.com]
- 10. Tackling In Vivo Experimental Design [modernvivo.com]
- 11. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 12. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 16. To scale or not to scale: the principles of dose extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemsafetypro.com [chemsafetypro.com]
- 19. jbclinpharm.org [jbclinpharm.org]
- 20. Human to Animal Dose Conversion & Allometric Scaling | Pharmacology Mentor [pharmacologymentor.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. PK/PD modelling and simulations: utility in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PKPD model - Wikipedia [en.wikipedia.org]
- 25. ascopubs.org [ascopubs.org]
- 26. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Eleven quick tips to unlock the power of in vivo data science - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Investigating 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride in Animal Models
Prepared by: Gemini Advanced Application Science Team Document ID: TSC-2026-01-20-A Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating Research with a Novel Chemical Entity
This guide provides technical support for researchers conducting animal studies with 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride. As a novel chemical entity (NCE), published data on the specific biological effects and side effect profile of this compound is not currently available[1]. However, its chemical structure, particularly the 3,4-dichlorophenyl moiety, is found in various compounds known to interact with the central nervous system (CNS), often as monoamine reuptake inhibitors affecting dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters[2].
Therefore, this document is built on established principles of preclinical toxicology and pharmacology for NCEs with suspected psychoactive properties[3][4][5]. The guidance herein is designed to help you design robust experiments, anticipate potential side effects, and troubleshoot common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What class of compound is this compound likely to be, and what does that imply for its side effects?
A1: Based on structural similarities to other dichlorophenyl-containing compounds, it is plausible that this molecule functions as a monoamine reuptake inhibitor[2]. Compounds in this class often exhibit stimulant-like properties. Consequently, anticipated side effects in animal models could include increased locomotor activity, stereotypy (repetitive, purposeless movements), anxiety-like behaviors, changes in appetite, and alterations in cardiovascular function (heart rate, blood pressure)[2][6]. A thorough preclinical safety evaluation is essential[4].
Q2: We have the compound as a research-grade chemical. Can we use it directly in our animals?
A2: It is a regulatory expectation to use pharmaceutical-grade compounds (PGCs) in animals whenever available[7]. If a PGC is not available, you may use a high-purity analytical grade chemical. However, you must provide scientific justification in your animal study protocol. The vehicle (the solution used to dissolve and administer the compound) must be sterile, non-toxic, and appropriate for the route of administration. You must also determine the pH and tonicity of the final formulation to ensure it is physiologically compatible[7].
Q3: What are the minimum preliminary studies required before starting in vivo efficacy models?
A3: Before proceeding to complex efficacy models, it is crucial to gather preliminary data on the compound's safety and tolerability[5]. This typically involves:
-
In Vitro Cytotoxicity: Assessing the compound's toxicity in cell lines to determine a general toxicity threshold[8].
-
Dose Range-Finding (DRF) Study: A small-scale in vivo study to identify the maximum tolerated dose (MTD) and observe acute side effects at escalating doses. This is critical for selecting appropriate doses for subsequent, larger studies[4].
-
Pharmacokinetic (PK) Profiling (Recommended): Understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) helps in designing a rational dosing schedule.
Q4: How should we manage potential confounders like stress or individual animal behavior?
A4: Rodent behavior is highly sensitive to environmental factors and social dynamics[9]. Stress can significantly alter behavioral and physiological readouts[10]. To ensure data integrity:
-
Acclimatization: Allow sufficient time for animals to acclimate to the facility and handling procedures.
-
Blinding: The experimenter conducting the experiment and scoring behaviors should be blind to the treatment groups to prevent bias[11].
-
Randomization: Animals should be randomly assigned to treatment groups.
-
Consistent Environment: Maintain consistent lighting, temperature, and noise levels. Avoid conducting tests on days with unusual activity in the facility[9].
Troubleshooting Guide: Common In-Vivo Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: Unexpectedly High Mortality or Severe Adverse Events at a "Low" Dose.
-
Possible Cause 1: Formulation Issue. The compound may not be fully solubilized, leading to "hot spots" of high concentration, or the vehicle itself may be toxic.
-
Troubleshooting Steps:
-
Verify the solubility of the compound in the chosen vehicle at the target concentration.
-
Ensure the pH of the formulation is within a physiologically tolerable range (typically pH 6.5-8.0 for parenteral routes).
-
Run a "vehicle-only" tolerability study to confirm the vehicle is inert at the volume and frequency of administration.
-
-
Possible Cause 2: Acute Organ Toxicity. The compound may have a steep dose-response curve or target a critical organ system.
-
Troubleshooting Steps:
-
Immediately perform a necropsy on deceased animals to look for gross pathological changes.
-
Conduct a more granular dose range-finding study with smaller dose increments.
-
Collect blood samples for clinical chemistry and hematology at a non-lethal time point to assess liver, kidney, and other organ function.
-
Problem 2: High Variability in Behavioral Readouts Between Animals in the Same Group.
-
Possible Cause 1: Inconsistent Dosing. Errors in calculating the dose volume or improper administration technique (e.g., intraperitoneal injection delivered into the intestine) can lead to highly variable exposures.
-
Troubleshooting Steps:
-
Ensure all personnel are thoroughly trained and proficient in the administration technique.
-
Use precise measurement tools for dosing.
-
Consider collecting satellite blood samples for pharmacokinetic analysis to confirm exposure levels.
-
-
Possible Cause 2: "Cage Effects" or Animal Hierarchy. Dominant or subordinate animals within a cage can exhibit different baseline behaviors[9].
-
Troubleshooting Steps:
-
House animals individually if scientifically justified and approved by the animal care committee, though this can also be a stressor.
-
Include "litter" as a random factor in your statistical analysis to account for genetic and early environmental similarities[11].
-
Ensure randomization procedures distribute cage mates across different treatment groups.
-
Workflow for Troubleshooting Unexpected Adverse Events
This diagram outlines a logical process for investigating unexpected adverse events (AEs).
Caption: Troubleshooting workflow for unexpected in-vivo adverse events.
Experimental Protocols & Data Presentation
Protocol: Acute Dose Range-Finding (DRF) Study in Rodents
This protocol is designed to determine the Maximum Tolerated Dose (MTD) and characterize the acute side effect profile.
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley) or Mouse (e.g., C57BL/6). Use both males and females if no data on sex differences exist[3].
-
Group Size: n=3-5 per group.
2. Group Design:
-
Group 1: Vehicle Control. Administer the vehicle solution only.
-
Group 2: Low Dose. Start with a dose based on in vitro data or literature on similar compounds (e.g., 1 mg/kg).
-
Group 3-5: Escalating Doses. Escalate doses using a logarithmic or semi-logarithmic progression (e.g., 3, 10, 30 mg/kg).
3. Dosing & Observation:
-
Administer a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observe animals continuously for the first hour, then at 2, 4, 8, and 24 hours post-dose.
-
Use a standardized clinical observation checklist (see Table 2).
-
Record body weights daily for 7-14 days to monitor recovery.
4. Endpoints:
-
Primary: Mortality, morbidity, and identification of dose-limiting toxicities. The MTD is often defined as the highest dose that does not cause mortality or >10% body weight loss.
-
Secondary: Characterization of the side effect profile (type, severity, duration).
Table 1: Example Data Summary for a DRF Study
| Dose Group (mg/kg) | N | Mortality (at 24h) | Max. Body Weight Loss (%) | Key Clinical Signs Observed (Time of Onset) |
| Vehicle | 5 | 0/5 | < 2% | No abnormal findings. |
| 3 | 5 | 0/5 | < 3% | Mild hyperlocomotion (15 min - 2h). |
| 10 | 5 | 0/5 | 5-8% | Moderate hyperlocomotion, mild stereotypy (e.g., sniffing) (10 min - 4h). |
| 30 | 5 | 1/5 | > 15% | Severe hyperlocomotion, tremors, seizures (5 min). |
| MTD Estimate: | ~10 mg/kg |
Table 2: Standardized Clinical Observation Checklist for CNS-Active Compounds
| Category | Parameter | Scoring (Example: 0=Normal, 1=Mild, 2=Moderate, 3=Severe) |
| General Appearance | Posture (hunched, normal) | 0-3 |
| Piloerection (hair standing on end) | 0-3 | |
| Autonomic Signs | Salivation | 0-3 |
| Respiration Rate / Character | 0-3 | |
| CNS / Behavior | Locomotor Activity (hypo/hyper) | 0-3 |
| Stereotypy (circling, sniffing, gnawing) | 0-3 | |
| Tremors / Convulsions | 0-3 | |
| Reactivity to Stimuli (sound, touch) | 0-3 |
General Workflow for In-Vivo Evaluation of a Novel Compound
Caption: A generalized workflow for the preclinical in-vivo evaluation of an NCE.
References
-
Guidelines for Applications Involving Animal Testing of New Chemical Entities. (n.d.). University of South Florida. Retrieved from [Link]
-
Corkill, V., et al. (2020). How preclinical studies have influenced novel psychoactive substance legislation in the UK and Europe. British Journal of Clinical Pharmacology, 86(3), 452-481. Retrieved from [Link]
-
Gischewski, M. (2025, July 3). New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. Pharmaceutical Online. Retrieved from [Link]
-
Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. (n.d.). National Institutes of Health Office of Animal Care and Use (OACU). Retrieved from [Link]
-
FDA phasing out animal-testing requirement in some drug development processes. (2025, June 4). American Veterinarian. Retrieved from [Link]
-
Preclinical GLP Toxicology Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Broughton. Retrieved from [Link]
-
FDA Announces Plan to Phase Out Animal Testing Requirement. (2025, April 15). Holland & Knight. Retrieved from [Link]
-
Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved from [Link]
-
Preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. (2025, January 7). ResearchGate. Retrieved from [Link]
-
Vorhees, C. V., & Williams, M. T. (2016). Issues in the design, analysis, and application of rodent developmental neurotoxicology studies. Neurotoxicology and Teratology, 53, 1-13. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Wolfle, T. L. (2015). Preventing Adverse Events at Research Facilities. ILAR Journal, 56(1), 136-146. Retrieved from [Link]
-
Newman, A. H., et al. (2008). Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse. Journal of Medicinal Chemistry, 51(16), 5030-5040. Retrieved from [Link]
-
van der Staay, F. J., & Steckler, T. (2021). How to Control Behavioral Studies for Rodents—Don't Project Human Thoughts onto Them. eNeuro, 8(1). Retrieved from [Link]
-
Rodent trapping studies as an overlooked information source for understanding endemic and novel zoonotic spillover. (n.d.). PLOS Neglected Tropical Diseases. Retrieved from [Link]
-
Luyten, L., et al. (2022). The effects of stress on avoidance in rodents: An unresolved matter. Frontiers in Behavioral Neuroscience, 16, 982352. Retrieved from [Link]
-
Deitchman, D., et al. (1974). Effect of acute administration of 2-amino-4-(3,4-dichlorophenyl)-2-imidazoline HBr (MJ 10459-2) or guanethidine on selected sympathetically-mediated responses in the anesthetized dog and cat. Archives Internationales de Pharmacodynamie et de Thérapie, 210(2), 268-278. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C11H15Cl2N) [pubchemlite.lcsb.uni.lu]
- 2. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How preclinical studies have influenced novel psychoactive substance legislation in the UK and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. hoeford.com [hoeford.com]
- 6. Effect of acute administration of 2-amino-4-(3,4-dichlorophenyl)-2-imidazoline HBr (MJ 10459-2) or guanethidine on selected sympathetically-mediated responses in the anesthetized dog and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. csuohio.edu [csuohio.edu]
- 9. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 10. Frontiers | The effects of stress on avoidance in rodents: An unresolved matter [frontiersin.org]
- 11. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
Artifacts in analytical measurements of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride
Welcome to the technical support guide for the analytical measurement of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common artifacts and issues encountered during the analysis of this compound. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format.
Troubleshooting Guide: Common Analytical Artifacts
This section addresses specific, frequently observed artifacts in both chromatography and mass spectrometry. We delve into the "why" behind these issues and provide actionable, step-by-step protocols to resolve them.
Mass Spectrometry (MS) Artifacts
Question 1: I'm observing unexpected adduct ions in my ESI-MS spectrum, such as [M+Na]⁺ and [M+K]⁺, which are complicating my data interpretation. What is causing this and how can I minimize it?
Answer:
The formation of adduct ions is a common phenomenon in electrospray ionization (ESI) mass spectrometry.[1][2][3] These artifacts arise when the analyte molecule associates with cations present in the sample or mobile phase.
Causality:
-
Sample Contamination: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions are ubiquitous in laboratory environments. They can be introduced from glassware, reagents, and even the analyst.[4]
-
Mobile Phase Impurities: Solvents and additives can contain trace amounts of metal ions.[1][3]
-
Analyte Properties: The amine functional group in 3-(3,4-Dichlorophenyl)pentan-3-amine can coordinate with metal cations.
Troubleshooting Protocol:
-
Solvent and Reagent Purity:
-
Use high-purity, MS-grade solvents and additives (e.g., formic acid, ammonium acetate).
-
Filter all mobile phases through a 0.2 µm filter before use.
-
-
System Cleanliness:
-
Thoroughly clean all glassware with high-purity water and solvents.
-
Flush the LC-MS system, including the injector and flow path, with a cleaning solution (e.g., a mixture of water, isopropanol, methanol, and acetonitrile) to remove residual salts.[5]
-
-
Mobile Phase Modification:
-
The addition of a small amount of a volatile ammonium salt, such as ammonium formate or ammonium acetate (typically 5-10 mM), to the mobile phase can suppress the formation of sodium and potassium adducts. The ammonium ions will preferentially adduct with the analyte, forming the [M+NH₄]⁺ ion, which is often more stable and less prone to in-source fragmentation.[6]
-
-
Sample Preparation:
-
Minimize sample exposure to potential sources of sodium and potassium contamination.
-
Use polypropylene vials and pipette tips instead of glass where possible.
-
Data Interpretation Aid:
The following table summarizes the mass-to-charge ratios (m/z) of common adducts for 3-(3,4-Dichlorophenyl)pentan-3-amine (Monoisotopic Mass of free base: 231.05815 Da).[7]
| Adduct Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₁H₁₆Cl₂N]⁺ | 232.06543 |
| [M+Na]⁺ | [C₁₁H₁₅Cl₂NNa]⁺ | 254.04737 |
| [M+K]⁺ | [C₁₁H₁₅Cl₂NK]⁺ | 270.02131 |
| [M+NH₄]⁺ | [C₁₁H₁₉Cl₂N₂]⁺ | 249.09197 |
Data sourced from PubChem CID 50988201.[7]
Question 2: My mass spectrum shows a significant peak corresponding to the loss of ammonia ([M+H-NH₃]⁺), even with gentle source conditions. Is this in-source fragmentation, and how can I control it?
Answer:
Yes, the observation of an [M+H-NH₃]⁺ ion is indicative of in-source fragmentation (ISF) or in-source collision-induced dissociation (CID).[8][9] This is a common fragmentation pathway for protonated amines.[10]
Causality:
-
Protonation Site: The primary amine group is the most likely site of protonation in the positive ion mode.
-
Energetics: The protonated amine can be energetically unstable. Collisions with neutral gas molecules in the ion source provide enough energy to induce the neutral loss of ammonia (NH₃).[11]
-
Instrumental Parameters: Higher source temperatures and accelerating voltages (e.g., declustering potential, fragmentor voltage) increase the internal energy of the ions, promoting fragmentation.[11]
Troubleshooting Protocol:
-
Optimize Source Parameters:
-
Reduce Declustering Potential/Fragmentor Voltage: This is often the most effective parameter to adjust. Systematically decrease the voltage in small increments while monitoring the ratio of the precursor ion ([M+H]⁺) to the fragment ion ([M+H-NH₃]⁺).[11]
-
Lower Source Temperature: High temperatures can contribute to thermal degradation and increase the internal energy of the ions.[11][12] Experiment with lower source temperatures to find a balance between efficient desolvation and minimal fragmentation.
-
-
Mobile Phase Composition:
-
The choice of mobile phase can influence ionization efficiency and ion stability. A mobile phase with a higher pH (closer to the pKa of the amine) may reduce the propensity for protonation and subsequent fragmentation, but this must be balanced with chromatographic performance.
-
-
Consider Adduct Ion Monitoring:
-
If minimizing the [M+H-NH₃]⁺ fragment is challenging, consider monitoring a more stable adduct ion, such as [M+NH₄]⁺, for quantification, as discussed in the previous question.
-
Workflow for Minimizing In-Source Fragmentation:
Caption: Troubleshooting workflow for in-source fragmentation.
Chromatography (HPLC/UPLC) Artifacts
Question 3: I am experiencing significant peak tailing in my reversed-phase HPLC analysis. What are the likely causes and how can I improve the peak shape?
Answer:
Peak tailing for basic compounds like 3-(3,4-Dichlorophenyl)pentan-3-amine on reversed-phase columns is a common issue.[13][14] It is often caused by secondary interactions between the protonated amine and residual silanol groups on the silica-based stationary phase.
Causality:
-
Silanol Interactions: At acidic to neutral pH, the primary amine will be protonated (-NH₃⁺). This positively charged group can interact electrostatically with negatively charged, deprotonated silanol groups (Si-O⁻) on the column packing material. These secondary interactions lead to a mixed-mode retention mechanism, causing peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[13]
-
Column Contamination: Contamination at the head of the column can also distort peak shape.[5][13]
Troubleshooting Protocol:
-
Mobile Phase Optimization:
-
Lower pH: Use a mobile phase with a low pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA). At low pH, the residual silanol groups are protonated (Si-OH), minimizing the ionic interactions with the protonated amine.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Increase Ionic Strength: Adding a buffer (e.g., 10-25 mM ammonium formate) can also help to shield the silanol interactions.
-
-
Column Selection:
-
Use an End-Capped Column: Modern, high-purity silica columns that are extensively end-capped are designed to have minimal residual silanol activity.
-
Consider a Hybrid or Polymer-Based Column: These column types often exhibit better peak shape for basic compounds.
-
-
Method Parameters:
-
Reduce Sample Load: Perform a sample loading study by injecting decreasing amounts of your sample to see if the peak shape improves.
-
Check for Extra-Column Volume: Ensure that the tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize peak broadening.[5]
-
Decision Tree for Peak Tailing:
Caption: Decision tree for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under typical analytical conditions?
A1: While this specific molecule's degradation is not extensively documented in the provided search results, we can infer potential pathways based on the chemistry of similar amine compounds. Thermal degradation is a primary concern, especially in the heated injector of a gas chromatograph or a high-temperature ESI source.[12][15][16] For amine hydrochlorides, thermal stress can lead to dealkylation or elimination reactions. Given the structure, a potential thermal degradation could involve the loss of an ethyl group or the entire pentylamine side chain. In solution, particularly if exposed to light or oxidizing agents, degradation of the aromatic ring or oxidation of the amine group could occur.[17][18]
Q2: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze this compound?
A2: Direct analysis of the hydrochloride salt by GC-MS is generally not feasible due to its low volatility. The high temperatures required in the GC inlet could cause thermal degradation rather than volatilization.[16][19] However, analysis of the free base form is possible. This would require a sample preparation step to neutralize the hydrochloride salt (e.g., by liquid-liquid extraction into an organic solvent from a basic aqueous solution). Even then, the primary amine may exhibit poor peak shape on standard non-polar GC columns. Derivatization, for example, by silylation, could improve volatility and chromatographic performance, but this also introduces the risk of artifact formation.[20]
Q3: Are there any known issues with the stability of this compound in common laboratory solvents?
A3: this compound is expected to be stable in common reversed-phase solvents like acetonitrile and methanol with acidic modifiers. However, prolonged storage in solution, especially at room temperature and exposed to light, should be avoided to minimize the risk of degradation. It is always best practice to prepare solutions fresh daily. If storing solutions, keep them refrigerated or frozen in amber vials to protect from light. Be aware that some solvents can react with analytes; for instance, reactions with formaldehyde, an oxidation product of some organic solvents, have been reported for certain amines during ESI-MS analysis.[17]
References
-
Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI-MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894. [Link]
-
Al-Masum, A., & Wan, T. S. M. (2023). Electrospray ionisation mass spectrometry (ESI-MS) adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators (SARMs). Rapid Communications in Mass Spectrometry, e9530. [Link]
-
Mad Barn. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Research Bank. [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. [Link]
-
Erngren, I., Haglöf, J., Engskog, M. K. R., et al. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. Journal of Chromatography A, 1600, 174-182. [Link]
-
Abburi, R., Kalkhof, S., Oehme, R., Kiontke, A., & Birkemeyer, C. (2012). Artifacts in amine analysis from anodic oxidation of organic solvents upon electrospray ionization for mass spectrometry. European Journal of Mass Spectrometry, 18(3), 301-312. [Link]
-
Lab-Training. (n.d.). Troubleshooting Guide for Analytical Instruments (Gas Chromatography (GC) Faults and Solutions). [Link]
-
Hsu, C.-C., et al. (n.d.). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. SciSpace. [Link]
-
Nakamura, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. [Link]
-
Talebpour, Z. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]
-
Nakamura, T., et al. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. PubMed. [Link]
-
SilcoTek. (2017). How To Identify & Prevent Analytical Test Problems. [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
-
ResearchGate. (2011). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]
-
Forensic Mag. (2024). A Troubleshooting Guide for Common Issues in STR Analysis. [Link]
-
ScienceDirect. (n.d.). Interferences and contaminants encountered in modern mass spectrometry. [Link]
-
Nittin, D. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]
-
Little, J. L. (2017). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate. [Link]
-
Verhoeven, J. A., et al. (2022). Trivialities in metabolomics: Artifacts in extraction and analysis. PMC - NIH. [Link]
-
LCGC International. (n.d.). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. [Link]
-
PubChemLite. (n.d.). This compound (C11H15Cl2N). [Link]
-
UKnowledge - University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]
-
Fredriksen, S. B., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
-
ResearchGate. (2013). What are the available analytical methods used in GC-MS or LC-MS for thermal degradation of monoethanolamine in CO2 capture?. [Link]
-
The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. [Link]
-
ResearchGate. (n.d.). Figure 4. GC-MS chromatograms of the degraded MEA solutions in the two... [Link]
-
International Journal of Pharmacy Teaching & Practices. (2014). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. [Link]
-
PubChem. (n.d.). 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. [Link]
-
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]
-
CABI. (n.d.). HPLC determination of related substances of Chlophenamine Maleate tablets (CPM). [Link]
-
ResearchGate. (2014). Development and Validation of RP - HPLC Method for Simultaneous Determination of Dicyclomine and Mefanamic Acid. [Link]
-
IJRSR. (2025). A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. PubChemLite - this compound (C11H15Cl2N) [pubchemlite.lcsb.uni.lu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aasnig.com [aasnig.com]
- 14. silcotek.com [silcotek.com]
- 15. uknowledge.uky.edu [uknowledge.uky.edu]
- 16. researchgate.net [researchgate.net]
- 17. Artifacts in amine analysis from anodic oxidation of organic solvents upon electrospray ionization for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. env.go.jp [env.go.jp]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride
Introduction
Welcome to the technical support center for 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the selectivity during the synthesis of this compound. The precise control of both chemical and stereochemical outcomes is paramount for ensuring the purity, efficacy, and safety of downstream applications. This document offers field-proven insights and detailed protocols to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the primary selectivity challenges?
A common and scalable approach for synthesizing 3-(3,4-Dichlorophenyl)pentan-3-amine involves a two-step process starting from 3,4-dichlorobenzonitrile. The primary method is a double Grignard addition of ethylmagnesium bromide.[1][2]
The main selectivity challenges are:
-
Chemoselectivity: The reaction can be difficult to drive to completion, leading to the formation of a ketone intermediate (1-(3,4-dichlorophenyl)propan-1-one) after the first addition and hydrolysis. Over-alkylation or side reactions with the solvent can also occur.
-
Enantioselectivity: The target molecule possesses a chiral center. The direct Grignard synthesis yields a racemic mixture (an equal mixture of both enantiomers). For many pharmaceutical applications, a single enantiomer is required, necessitating a chiral resolution or an asymmetric synthesis approach.[3][4]
Caption: Synthetic pathway for 3-(3,4-Dichlorophenyl)pentan-3-amine highlighting selectivity checkpoints.
Q2: How can I improve the chemoselectivity and overall yield of the Grignard reaction?
Improving chemoselectivity involves optimizing reaction conditions to favor the formation of the desired tertiary amine. Key factors include the stoichiometry of the Grignard reagent, temperature, and solvent choice. Using a significant excess of the Grignard reagent (3-4 equivalents) can help drive the reaction to completion. Maintaining a low temperature during the initial addition can minimize side reactions.
Q3: My final product is a racemic mixture. How can I obtain a single enantiomer?
For laboratory and industrial scale, classical resolution via diastereomeric salt formation is a robust and cost-effective method.[5] This involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6] The desired enantiomer is then recovered by treating the isolated salt with a base.
Troubleshooting Guide
Problem 1: Low yield of the desired tertiary amine with significant recovery of the ketone intermediate.
Root Cause Analysis: This issue typically arises from incomplete reaction of the second equivalent of the Grignard reagent with the intermediate imine formed after the first addition. This can be due to insufficient Grignard reagent, steric hindrance, or quenching of the reagent.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low conversion in the Grignard synthesis.
Detailed Protocol for Optimized Grignard Reaction:
-
Reagent Preparation: Ensure the Grignard reagent (Ethylmagnesium Bromide) is freshly prepared or properly titrated to confirm its concentration.
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of 3,4-dichlorobenzonitrile in anhydrous THF to a reaction vessel.
-
Grignard Addition: Cool the nitrile solution to 0°C in an ice bath. Slowly add 3.5 equivalents of the Grignard reagent solution, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitoring by TLC or GC-MS is recommended.
-
Workup: Carefully quench the reaction by slowly adding it to a cooled saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization of the hydrochloride salt.
Problem 2: The final product is a racemic mixture, but a single enantiomer is required.
Solution: Chiral Resolution via Diastereomeric Salt Formation
This procedure involves separating the enantiomers by forming diastereomeric salts with a chiral resolving agent. Tartaric acid derivatives are commonly used for resolving racemic amines.
Step-by-Step Chiral Resolution Protocol:
-
Dissolution: Dissolve the racemic 3-(3,4-Dichlorophenyl)pentan-3-amine free base in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of the chiral resolving agent, such as (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA), in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Enantiomeric Purity Check: Analyze the enantiomeric excess (e.e.) of the crystallized salt using chiral HPLC. If the purity is not satisfactory, a recrystallization step may be necessary.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >10. This will neutralize the acid and liberate the enantiomerically enriched free amine.
-
Extraction: Extract the free amine with an organic solvent like dichloromethane or ethyl acetate.
-
Salt Formation: To obtain the hydrochloride salt, bubble dry HCl gas through a solution of the purified amine in an appropriate solvent (e.g., diethyl ether or ethyl acetate) or add a solution of HCl in isopropanol.
Data Presentation: Screening of Chiral Resolving Agents and Solvents
The selection of the resolving agent and solvent system is critical for successful resolution and is often determined empirically.
| Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Desired Enantiomer (%) |
| (+)-Di-p-toluoyl-D-tartaric acid | Methanol | 45 | 92 |
| (+)-Di-p-toluoyl-D-tartaric acid | Ethanol | 42 | 95 |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Isopropanol | 38 | 88 |
| (R)-(-)-Mandelic Acid | Ethanol | 50 | 75 |
Note: The data presented in this table is illustrative and serves as an example for a screening process.
Visual Workflow for Chiral Resolution:
Caption: Step-by-step workflow for the chiral resolution of a racemic amine.
References
- A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (Source: Vertex AI Search)
- Cyclic Oxonitriles: Stereodivergent Grignard Addition-Alkyl
- Technical Support Center: Optimization of Reductive Amination for Tertiary Amine Synthesis - Benchchem. (Source: BenchChem)
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (Source: Gavin Publishers)
- Amine synthesis by reductive amination (reductive alkylation). (Source: Organic Chemistry Portal)
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Application Notes and Protocols for Diastereomeric Salt Formation with (+)-Di-p-toluoyl-D-tartaric Acid. (Source: BenchChem)
- Resolution (Separation) of Enantiomers. (Source: Chemistry LibreTexts)
- Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. (Source: Royal Society of Chemistry)
- How to separate two diastereomeric amines? (Source: Chemistry Stack Exchange)
- This compound | 1258650-33-7. (Source: Sigma-Aldrich)
- This compound 1258650-33-7 wiki. (Source: Guidechem)
- This compound (C11H15Cl2N). (Source: PubChemLite)
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (Source: Organic Chemistry Portal)
- Grignard Reaction of Nitriles. (Source: Organic Chemistry Tutor)
- Reactions of Nitriles. (Source: Chemistry Steps)
- Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. (Source: Journal of the American Chemical Society)
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form
- Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
- Synthesis of 3-Amino-1-(3,4-dichlorophenyl)-2-pyrazoline hydrochloride. (Source: PrepChem.com)
- Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. (Source: PubMed)
- Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogen
-
Direct Amine-Catalyzed Enantioselective Synthesis of Pentacyclic Dibenzo[b,f][5][7]oxazepine/Thiazepine-Fused Isoquinuclidines along with DFT Calculations. (Source: OUCI)
- Enantioselective Total Syntheses of (−)-Palau'amine, (−)- Axinellamines, and (−)-Massadines. (Source: NIH)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
Modifying experimental protocols for 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for modifying experimental protocols involving 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride. Given the limited specific literature on this compound, the following troubleshooting guides and FAQs are grounded in the fundamental chemistry of amine hydrochlorides and dichlorophenyl moieties, supplemented by established laboratory practices for analogous compounds.
Compound Properties at a Glance
A summary of the known physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 1258650-33-7 | [1][2] |
| Molecular Formula | C₁₁H₁₆Cl₃N | [1] |
| Molecular Weight | 268.61 g/mol | [1][3] |
| Monoisotopic Mass | 267.034833 u | [1] |
| Appearance | Likely a solid, given it is a hydrochloride salt. | Inferred |
| Storage | Recommended at -20°C for long-term storage (1-2 years) and at 4°C for short-term storage (1-2 weeks). | [3] |
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.
Issue 1: Poor or Incomplete Dissolution
You are having difficulty dissolving the compound in your desired solvent system, observing either a persistent solid or a cloudy suspension.
Potential Causes:
-
Incorrect Solvent Choice: Amine hydrochlorides are salts and typically exhibit higher solubility in polar protic solvents like water, ethanol, or methanol, and lower solubility in nonpolar organic solvents.
-
pH of the Solution: The solubility of amine hydrochlorides is highly pH-dependent. In neutral or basic conditions, the free amine form may precipitate if it is less soluble than the hydrochloride salt.
-
Insufficient Mixing or Sonication: The compound may require more energy to dissolve than simple vortexing provides.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting solubility issues.
Step-by-Step Protocol for Optimizing Solubility:
-
Initial Solvent Screening: Test solubility in a small scale (e.g., 1 mg of compound in 100 µL of solvent). Start with water, then progress to ethanol, methanol, and DMSO.[4]
-
pH Adjustment (for aqueous solutions): If using a buffer, ensure the pH is below the pKa of the amine to maintain its protonated, more soluble form. A slightly acidic pH is generally preferable.
-
Energy Input: If initial dissolution is slow, use a water bath sonicator or gently warm the solution. Avoid excessive heat, which could lead to degradation.
-
Conversion to Free Base (for organic synthesis): If the free amine is required for a reaction in a nonpolar solvent, the hydrochloride salt can be neutralized.
-
Dissolve the hydrochloride salt in water.
-
Add a mild base, such as a saturated sodium bicarbonate solution, dropwise until the solution is basic (test with pH paper).
-
The free amine may precipitate or can be extracted with an organic solvent like ethyl acetate or dichloromethane.[5]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
You observe significant variability in your experimental outcomes when using the compound.
Potential Causes:
-
Compound Degradation: The compound may be unstable under your specific experimental conditions (e.g., high temperature, extreme pH, exposure to light). The dichlorophenyl group can be susceptible to certain reactions, and amines can oxidize over time.[6]
-
Precipitation in Assay Medium: The compound may be precipitating out of the assay buffer over the course of the experiment, especially if the buffer has a different pH or composition than the solvent used for the stock solution.
-
Interaction with Assay Components: The compound may be non-specifically binding to plastics or interacting with other components in your assay.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent experimental results.
Protocol for Assessing Compound Stability in Assay Medium:
-
Prepare a solution of the compound in your final assay buffer at the working concentration.
-
Incubate the solution under the exact conditions of your experiment (temperature, light, etc.).
-
At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the solution.
-
Analyze the aliquots by a suitable analytical method, such as HPLC, to quantify the amount of the parent compound remaining. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound? A1: As a solid, the compound should be stored in a tightly sealed container, protected from light and moisture. For long-term stability, storage at -20°C is recommended. For short-term use, 4°C is acceptable.[3] Stock solutions should be prepared fresh when possible. If storage of solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q2: What are the expected challenges when working with an amine hydrochloride in organic synthesis? A2: The primary challenge is the low nucleophilicity of the protonated amine. For reactions requiring a nucleophilic amine (e.g., amide bond formation, alkylation), the hydrochloride salt must first be neutralized to the free base using a non-nucleophilic base (e.g., triethylamine, DIPEA) in the reaction mixture. Alternatively, the free base can be isolated beforehand using an aqueous workup.[5]
Q3: Are there any specific safety precautions for handling this compound? A3: While specific toxicity data for this compound is not available, it is prudent to handle it with the standard precautions for all novel chemical entities. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The parent compound, 3-aminopentane, is classified as corrosive and flammable, causing severe skin burns and eye damage.[7][8] Similar precautions should be taken with its derivatives.
Q4: How can I purify this compound if I suspect it is impure? A4: For amine hydrochlorides, recrystallization is a common purification method. A typical procedure involves dissolving the compound in a hot polar solvent (like ethanol or isopropanol) and then adding a less polar co-solvent (like ethyl acetate or diethyl ether) until the solution becomes cloudy. Cooling the solution slowly should yield crystals.[9] Alternatively, if the compound is converted to its free base, it can be purified by standard techniques like column chromatography on silica gel, often with a small amount of a basic modifier (e.g., 1% triethylamine) in the eluent to prevent streaking.[5]
Q5: What is the likely role of the 3,4-dichlorophenyl group in the context of drug development? A5: The 3,4-dichlorophenyl motif is present in a number of centrally-acting compounds, including the antidepressant sertraline.[10][11][12] This group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, such as biogenic amine transporters.[13] Its presence suggests potential applications in neuroscience or related fields.
References
-
Yu, H., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(9), 2285-2296. Available from: [Link]
-
Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Available from: [Link]
-
Scribd. Amines Detection Methods Guide. Available from: [Link]
-
ResearchGate. Troubleshooting amine plants. Available from: [Link]
-
ACS Publications. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. Available from: [Link]
-
Reddit. Amine workup. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Available from: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
-
ResearchGate. Synthesis of 4-(3,4-dichlorophenyl)-1,2,3,4-tetra hydro-naphthalene amine hydrochloride (norsertraline). Available from: [Link]
-
YouTube. Amines Experiment. Available from: [Link]
-
ResearchGate. Synthesis of 7‐3H‐(IS, 4S)‐4‐(3,4‐dichlorophenyl)‐1,2,3,4‐tetrahydro‐N‐methyl‐I‐I‐naphthalenamine hydrochloride (7‐3H‐Sertraline). Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]
-
PubChem. 3-Pentanamine. Available from: [Link]
-
Wikipedia. 3-Aminopentane. Available from: [Link]
-
PubChem. 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Available from: [Link]
-
PubChem. 2-(2,3-Dichlorophenyl)-4-methylpentan-3-amine. Available from: [Link]
-
BIOFOUNT. 1258650-33-7|this compound. Available from: [Link]
-
PubChem. (3-Fluorophenyl)Methanamine Hydrochloride. Available from: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 1258650-33-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Pentanamine | C5H13N | CID 12019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Aminopentane - Wikipedia [en.wikipedia.org]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | C17H18Cl3N | CID 13408687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride to other dopamine reuptake inhibitors
For researchers and drug development professionals, the exploration of novel dopamine reuptake inhibitors (DRIs) is a continuous endeavor, driven by the quest for more effective and safer therapeutic agents for a range of neurological and psychiatric disorders. This guide provides a comparative framework for evaluating new chemical entities, using 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride as a hypothetical subject for characterization against well-established DRIs. While specific experimental data for this particular compound is not available in peer-reviewed literature, this document will detail the essential experimental workflows and provide comparative data for benchmark compounds, thereby offering a comprehensive methodology for its evaluation.
The Dopaminergic System and the Role of Reuptake Inhibition
The neurotransmitter dopamine (DA) is integral to numerous central nervous system functions, including motor control, motivation, reward, and cognitive function. The dopamine transporter (DAT) is a key protein that regulates dopaminergic signaling by removing dopamine from the synaptic cleft and returning it to the presynaptic neuron.[1] By blocking this reuptake mechanism, DRIs increase the extracellular concentration of dopamine, thereby amplifying and prolonging its effects.[1] This mechanism is the basis for the therapeutic effects of drugs used to treat conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and depression, but it is also associated with the abuse potential of psychostimulants.[2][3]
The Comparative Landscape: Established Dopamine Reuptake Inhibitors
A meaningful evaluation of a novel compound requires benchmarking against existing drugs with well-defined pharmacological profiles. Here, we compare three widely studied DRIs: cocaine, methylphenidate, and bupropion.
-
Cocaine: A naturally occurring tropane alkaloid, cocaine is a non-selective monoamine reuptake inhibitor with high affinity for DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][4] Its rapid onset and short duration of action contribute to its high abuse liability.[5]
-
Methylphenidate: A synthetic stimulant, methylphenidate is a norepinephrine-dopamine reuptake inhibitor (NDRI) commonly prescribed for ADHD.[3] It exhibits a higher affinity for DAT than for NET and has a more gradual onset of action compared to cocaine, which is thought to contribute to its lower abuse potential when used therapeutically.[3][6]
-
Bupropion: Classified as an atypical antidepressant, bupropion is also an NDRI.[7][8] It and its metabolites have a relatively weak affinity for DAT compared to cocaine and methylphenidate, and its clinical effects are thought to be mediated by both dopaminergic and noradrenergic pathways.[7][9]
The following table summarizes the in vitro binding affinities (Kᵢ) and functional potencies (IC₅₀) of these compounds, providing a quantitative basis for comparison. Lower Kᵢ and IC₅₀ values indicate greater potency.
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| Cocaine | ~279 - 640 | ~250 | ~300 | ~250 - 510 | ~300 | ~310 | ~0.5 - 1.2 | ~0.4 - 0.9 |
| Methylphenidate | ~107 - 390 | ~40 | ~>10,000 | ~100 - 300 | ~30 | ~>10,000 | >25 | ~0.1 - 0.4 |
| Bupropion | ~5230 | ~1980 | ~10,000 | ~500 - 1000 | ~2000 | ~>10,000 | >10 | ~0.4 |
Note: The values presented are approximate and have been compiled from various sources. Experimental conditions can significantly influence these values.
Characterizing a Novel DRI: A Methodological Approach
To establish the pharmacological profile of a new compound such as this compound, a series of in vitro and in vivo experiments are essential.
In Vitro Characterization: Affinity and Functional Potency
1. Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Kᵢ) of a test compound for a specific transporter. The principle involves measuring the displacement of a radiolabeled ligand with known high affinity for the transporter by the unlabeled test compound.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine transporter (hDAT).
-
Harvest the cells and homogenize them in an ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the cell membranes by high-speed centrifugation of the supernatant.
-
Wash and resuspend the membrane pellet in fresh assay buffer to a specific protein concentration.[10]
-
-
Assay Setup (96-well plate):
-
To triplicate wells, add the assay buffer for total binding, a high concentration of a known DAT inhibitor (e.g., GBR 12909) for non-specific binding, or varying concentrations of the test compound.
-
Add a constant concentration of a suitable radioligand (e.g., [³H]WIN 35,428).
-
Initiate the binding reaction by adding the prepared cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at 4°C for 2-3 hours to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
2. Synaptosomal Uptake Assays
These assays measure the functional potency (IC₅₀) of a compound in inhibiting the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into synaptosomes or cells expressing the transporter.
Experimental Protocol: [³H]Dopamine Uptake Assay
-
Cell Plating:
-
Seed cells stably expressing hDAT into a 96-well plate to achieve a confluent monolayer on the day of the experiment.[11]
-
-
Assay Preparation:
-
On the day of the assay, wash the cells with pre-warmed uptake buffer.
-
Add uptake buffer containing varying concentrations of the test compound to the wells. Include control wells with buffer only (100% uptake) and wells with a high concentration of a known DAT inhibitor for non-specific uptake.[11]
-
-
Uptake Initiation and Incubation:
-
Pre-incubate the plate at 37°C.
-
Initiate uptake by adding uptake buffer containing [³H]dopamine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.[11]
-
-
Termination of Uptake:
-
Rapidly aspirate the solution and wash the cells multiple times with ice-cold uptake buffer.[11]
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials with scintillation fluid and measure radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake against the log concentration of the test compound to determine the IC₅₀ value.
-
Caption: Workflow for characterizing a novel dopamine reuptake inhibitor.
In Vivo Assessment: Behavioral Effects
1. Locomotor Activity Assays
This in vivo test is crucial for assessing the stimulant or depressant effects of a compound on the central nervous system. DRIs typically increase locomotor activity in rodents, and the magnitude and duration of this effect can provide insights into the compound's potency and pharmacokinetics.
Experimental Protocol: Mouse Locomotor Activity Test
-
Acclimation:
-
Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
-
Habituation:
-
On the day before the drug test, habituate the mice to the locomotor activity chambers by placing them in the chambers for a set period (e.g., 60 minutes) after a vehicle injection. This minimizes novelty-induced hyperactivity on the test day.
-
-
Drug Administration:
-
On the test day, administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Activity Monitoring:
-
Immediately place the mice in the locomotor activity chambers. These chambers are equipped with infrared beams to automatically record horizontal and vertical movements.
-
Record activity for a predetermined duration (e.g., 2 hours) in time bins (e.g., 5-minute intervals).
-
-
Data Analysis:
-
Analyze the data to determine the total distance traveled, number of horizontal and vertical movements, and the time course of these effects.
-
Compare the activity of the drug-treated groups to the vehicle-treated group to assess the stimulant or depressant effects of the compound.
-
Caption: Mechanism of action of a dopamine reuptake inhibitor.
Conclusion
The comprehensive characterization of a novel dopamine reuptake inhibitor like this compound requires a systematic and multi-faceted approach. By employing a combination of in vitro binding and uptake assays, researchers can determine a compound's affinity, potency, and selectivity for the dopamine transporter. Subsequent in vivo studies, such as locomotor activity tests, provide crucial information about its behavioral effects and overall CNS impact. This rigorous evaluation, benchmarked against established DRIs, is paramount for identifying promising new therapeutic candidates and understanding their potential clinical utility and liabilities.
References
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
-
Bupropion. (2023, November 29). In Wikipedia. [Link]
-
Cocaine. (2023, December 12). In Wikipedia. [Link]
- Stahl, S. M., Pradko, J. F., Haight, B. R., Modell, J. G., Rockett, C. B., & Learned-Coughlin, S. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor.
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
- Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40.
-
Methylphenidate. (2023, December 10). In Wikipedia. [Link]
-
Stahl, S. M. (2021). Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. Psych Scene Hub. [Link]
- Learned-Coughlin, S. M., Bergstrom, M., Savitcheva, I., Ascher, J., Schmith, V. D., & Langstrom, B. (2003). In vivo activity of bupropion at the human dopamine transporter as measured by positron emission tomography.
- BenchChem. (2025). Comparing the efficacy of different dopamine reuptake inhibitors. BenchChem.
- BenchChem. (2025). A Comparative Guide to In Vitro Performance of Dopamine Reuptake Inhibitors. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. BenchChem.
- Psychopharmacology Institute. (2016). The Psychopharmacology of Bupropion: An Illustrated Overview. Psychopharmacology Institute.
- Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery.
- Morton, W. A., & Stockton, G. G. (2000). Methylphenidate Abuse and Psychiatric Side Effects.
- Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle.
- Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496.
- Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center.
- Zhang, Y., & Li, G. (2018). Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. ACS Chemical Neuroscience, 9(6), 1331–1341.
- Berridge, C. W., Devilbiss, D. M., Andrzejewski, M. E., Arnsten, A. F., Kelley, A. E., Schmeichel, B., & Espana, R. A. (2006). Methylphenidate preferentially increases catecholamine neurotransmission in the prefrontal cortex: a novel mechanism of action for psychostimulants.
- Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle.
- Hannestad, J., Gallezot, J. D., Planeta-Wilson, B., Lin, S. F., Williams, W. A., van Dyck, C. H., ... & Carson, R. E. (2010). Clinically relevant doses of methylphenidate significantly occupy norepinephrine transporters in humans in vivo.
- Arnsten, A. F., & Li, B. M. (2005). Neurobiology of executive functions: catecholamine, acetylcholine, and glutamate contributions. Journal of Cognitive Neuroscience, 17(8), 1377–1384.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Assessment of Medifoxamine on Dopamine Reuptake. BenchChem.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
- Andersen, P. H. (1989). The dopamine-uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493–504.
- Jones, S. R., Garris, P. A., & Wightman, R. M. (1995). Different effects of cocaine and nomifensine on dopamine uptake in the caudate-putamen and nucleus accumbens. Journal of Pharmacology and Experimental Therapeutics, 274(1), 396–403.
- Yu, H., Kim, I. J., Folk, J. E., Tian, X., Rothman, R. B., Baumann, M. H., ... & Rice, K. C. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(10), 2624–2634.
- NIH. (n.d.). Western Blotting Protocol.
- J Pharmacol Exp Ther. (2007). In vivo potencies and binding affinities of monoamine uptake inhibitors for the dopamine and serotonin transporters in the mouse brain. The Journal of Pharmacology and Experimental Therapeutics, 323(2), 748–756.
- Martin, W. R., Sloan, J. W., Sapira, J. D., & Jasinski, D. R. (1971). Physiologic, subjective, and behavioral effects of amphetamine, methamphetamine, ephedrine, phenmetrazine, and methylphenidate in man. Clinical Pharmacology & Therapeutics, 12(2), 245–258.
- Melior Discovery. (n.d.).
- Volkow, N. D., Wang, G. J., Fowler, J. S., Logan, J., Gerasimov, M., Maynard, L., ... & Swanson, J. M. (2001). Therapeutic doses of oral methylphenidate significantly increase extracellular dopamine in the human brain. The Journal of Neuroscience, 21(2), RC121.
- El-Gayar, S., Holschbach, M., & Stocklin, G. (1993). [3H]GBR 12935, a specific high-affinity ligand for labeling the dopamine uptake complex. Journal of Neurochemistry, 60(3), 1150–1157.
- Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32–41.
- Saha, K., Swant, J., & Khoshbouei, H. (2011). Single Cell Measurement of Dopamine Release with Simultaneous Voltage-clamp and Amperometry. Journal of Visualized Experiments, (52), e3798.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- PubChem. (n.d.). This compound. PubChem.
- Guidechem. (n.d.). This compound. Guidechem.
- Skolnick, P., Popik, P., & Janowsky, A. (2009). Antidepressants for the 21st century: what's next?. Trends in Pharmacological Sciences, 30(11), 555–560.
- ResearchGate. (n.d.). Synthesis of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene...
- Hao, J., Beck, J. P., Schaus, J. M., Krushinski, J. H., Chen, Q., Beadle, C. D., ... & Svensson, K. A. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732.
- Hao, J., Beck, J. P., Schaus, J. M., Krushinski, J. H., Chen, Q., Beadle, C. D., ... & Svensson, K. A. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732.
Sources
- 1. CN111892507A - Synthesis method of high-purity dopamine hydrochloride - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. PubChemLite - this compound (C11H15Cl2N) [pubchemlite.lcsb.uni.lu]
- 4. grokipedia.com [grokipedia.com]
- 5. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
- 7. Is Cocaine Protonated When it Binds to the Dopamine Transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Dopamine D3 receptor antagonism contributes to blonanserin-induced cortical dopamine and acetylcholine efflux and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Transporter Binding Profiles: 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride vs. Cocaine
A Guide for Neuropharmacology Researchers
This guide provides a comparative framework for characterizing the binding profile of novel psychoactive compounds, using 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride as a representative analyte against the well-established psychostimulant, cocaine. The focus is on the interaction with key monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
The objective is to equip researchers with the foundational principles, experimental protocols, and data interpretation frameworks necessary to determine the potency and selectivity of new chemical entities in vitro.
Introduction: The Central Role of Monoamine Transporters
Monoamine transporters are integral membrane proteins that regulate neurotransmission by mediating the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal and maintains synaptic homeostasis. Due to their critical role in modulating mood, reward, and cognition, DAT, SERT, and NET are primary targets for a vast array of therapeutic agents and drugs of abuse.
Cocaine, a tropane alkaloid, exerts its potent psychostimulant effects by non-selectively blocking all three of these transporters, leading to a surge in synaptic concentrations of their respective neurotransmitters. Its high affinity for the dopamine transporter, in particular, is closely linked to its powerful reinforcing and addictive properties.
In contrast, this compound represents a less-characterized compound. Its structure suggests a potential interaction with monoamine transporters, but its specific binding affinities and selectivity profile remain to be elucidated. Comparative binding assays are therefore essential to understand its pharmacological mechanism relative to a benchmark compound like cocaine.
The Principle of Competitive Radioligand Binding Assays
To determine the binding affinity of our test compounds, we employ competitive radioligand binding assays. This technique is the gold standard for quantifying the interaction between a drug and its target receptor or transporter in vitro.
The core principle relies on the competition between a radiolabeled ligand (a molecule with a radioactive isotope, e.g., ³H or ¹²⁵I, that binds with high specificity to the transporter) and an unlabeled competitor (the drug being tested, e.g., cocaine or this compound). By measuring the ability of increasing concentrations of the unlabeled drug to displace the radioligand from the transporter, we can determine its binding affinity. A more potent compound will displace the radioligand at a lower concentration.
This relationship is typically quantified by two key parameters:
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the unlabeled drug required to displace 50% of the specifically bound radioligand.
-
Kᵢ (Inhibition constant): An intrinsic measure of the binding affinity of the unlabeled drug for the transporter, calculated from the IC₅₀ value and the affinity of the radioligand. A lower Kᵢ value signifies a higher binding affinity.
The experimental workflow involves incubating the transporter source with a fixed concentration of radioligand and a range of concentrations of the competitor drug.
Figure 1. Generalized workflow for a competitive radioligand binding assay.
Comparative Binding Affinity Data
The following table summarizes established binding affinity (Kᵢ, in nM) data for cocaine at the human monoamine transporters. The data for this compound is presented hypothetically to illustrate how a novel compound's profile would be evaluated.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| Cocaine | 250 | 310 | 520 | 1.24 | 2.08 |
| 3-(3,4-Dichlorophenyl)pentan-3-amine HCl | TBD | TBD | TBD | TBD | TBD |
Data for cocaine is representative and sourced from multiple studies. TBD = To Be Determined via experimentation.
Interpretation of Selectivity: The selectivity ratio is calculated by dividing the Kᵢ value for one transporter by the Kᵢ value for another (e.g., SERT Kᵢ / DAT Kᵢ).
-
A ratio ~1 (like cocaine's SERT/DAT ratio) indicates low selectivity or similar affinity for both transporters.
-
A ratio >10 suggests significant selectivity for the transporter in the denominator.
-
A ratio <0.1 suggests significant selectivity for the transporter in the numerator.
Experimental Protocol: Transporter Binding Assay
This protocol outlines the steps for determining the binding affinity of a test compound at the human dopamine transporter (hDAT) expressed in Human Embryonic Kidney (HEK-293) cells. The protocol can be adapted for SERT and NET by substituting the appropriate cell line and radioligand.
Materials:
-
Cell Membranes: HEK-293 cell membranes stably expressing hDAT.
-
Radioligand: [³H]WIN 35,428 (specific for DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Competitors: Cocaine hydrochloride, this compound.
-
Non-specific Binding Determinator: 10 µM GBR-12909 or 30 µM Cocaine.
-
Instrumentation: 96-well microplate, rapid filtration harvesting system, glass fiber filters, liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of cocaine and this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: To each well of a 96-well plate, add the following in order:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific binding determinator (for non-specific binding) OR 50 µL of competitor drug dilution.
-
50 µL of [³H]WIN 35,428 diluted in assay buffer to a final concentration of ~1-2 nM.
-
100 µL of hDAT cell membrane preparation (typically 5-15 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature (~25°C) for 2 hours with gentle agitation to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of the competitor drug.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response model) to fit the competition curve and determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.
-
Mechanistic Comparison at the Transporter
Both cocaine and a novel ligand like this compound are expected to act as competitive inhibitors at the monoamine transporter. They physically occupy the same binding site as the endogenous neurotransmitter (e.g., dopamine) and the radioligand, thereby blocking the reuptake process.
Figure 2. Competitive binding at the dopamine transporter site.
The key difference between compounds lies in their relative affinities (Kᵢ values) and selectivities for DAT, SERT, and NET. Cocaine's profile as a "dirty drug" with roughly similar affinity across all three transporters contributes to its complex physiological and psychological effects. A novel compound could exhibit a different profile:
-
DAT-Selective: A significantly lower Kᵢ for DAT compared to SERT and NET. Such a compound might have a pharmacological profile more focused on reward and motor control, potentially with a different abuse liability than cocaine.
-
SERT-Selective: A profile more akin to selective serotonin reuptake inhibitors (SSRIs), suggesting potential antidepressant or anxiolytic effects.
-
Dual or Triple Inhibitor: Similar to cocaine, but with different ratios of potency, which would produce a unique blend of stimulant, empathogenic, or other psychoactive effects.
Conclusion
The comparison of a novel compound like this compound to a well-understood reference such as cocaine is a fundamental exercise in modern neuropharmacology. Through the systematic application of in vitro competitive radioligand binding assays, researchers can precisely determine the binding affinity and selectivity profile of new molecules. This data is invaluable for predicting a compound's mechanism of action, potential therapeutic applications, and its likely psychoactive and toxicological profile. The rigorous, quantitative approach detailed in this guide provides the necessary framework for this critical first step in drug characterization.
References
-
Title: Monoamine transporters: structure, function and pharmacology Source: Nature Reviews Neuroscience URL: [Link]
-
Title: Cocaine pharmacology: from brain to behavior Source: Wiley Interdisciplinary Reviews: Cognitive Science URL: [Link]
-
Title: Radioligand binding assays: theory and practice Source: Journal of Biomolecular Screening URL: [Link]
-
Title: Relationship between inhibition constant (Kᵢ) and IC₅₀ value Source: Biochemical Pharmacology URL: [Link]
-
Title: The clinical pharmacology of cocaine Source: Journal of Ethnopharmacology URL: [Link]
Navigating the Frontier of Antidepressant Discovery: A Comparative Analysis of Monoaminergic Modulators
An In-Depth Guide for Researchers in Pharmacology and Drug Development
Executive Summary
The landscape of antidepressant pharmacotherapy has been dominated for decades by compounds that modulate monoamine neurotransmitter systems. While these drugs have provided relief for many, a significant portion of patients with major depressive disorder (MDD) fail to achieve lasting remission, underscoring a critical need for novel therapeutic agents. This guide provides a comparative analysis of the established classes of antidepressants against the backdrop of emerging therapeutic candidates.
A specific query into the efficacy of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride reveals a notable absence of preclinical or clinical data in the public domain. Chemical databases list the compound, but published pharmacological studies evaluating its potential as an antidepressant are not currently available.[1][2][3] This guide, therefore, broadens its scope to address the broader class of dichlorophenyl-containing compounds and their potential as monoamine reuptake inhibitors, a field of active investigation.[4][5][6] We will compare the mechanistic principles and available efficacy data for these novel agents against well-established antidepressant classes: Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs), as well as newer agents targeting the glutamatergic system.
The Monoamine Hypothesis: A Persistent Paradigm
The monoamine hypothesis, proposed over half a century ago, posits that a deficiency in the synaptic concentration of monoamine neurotransmitters—namely serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—is a key etiological factor in depression.[7][8] This hypothesis has been the foundational principle for the development of most commercially available antidepressants.[9][10]
Established Monoaminergic Antidepressants: Mechanisms of Action
The primary mechanism of SSRIs, SNRIs, and TCAs is the blockade of the serotonin transporter (SERT) and/or the norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT).[8] This inhibition of reuptake increases the synaptic availability of these neurotransmitters, thereby enhancing postsynaptic receptor signaling.
-
Selective Serotonin Reuptake Inhibitors (SSRIs): As their name suggests, SSRIs (e.g., fluoxetine, sertraline) exhibit high selectivity for SERT.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): SNRIs (e.g., venlafaxine, duloxetine) inhibit both SERT and NET, with varying degrees of selectivity.[11]
-
Tricyclic Antidepressants (TCAs): This older class of antidepressants (e.g., imipramine, amitriptyline) also blocks SERT and NET but lacks selectivity, interacting with other receptors (e.g., muscarinic, histaminergic), which contributes to their broader side-effect profile.[9]
Figure 1: Simplified workflow of monoaminergic antidepressants.
The Rationale for Novel Dichlorophenyl Compounds
The 3,4-dichlorophenyl moiety is a common feature in molecules designed to interact with monoamine transporters. This chemical scaffold is present in the well-known SSRI, sertraline. Research into related structures, such as 3-(3,4-dichlorophenyl)-1-indanamine derivatives, aims to develop agents with novel pharmacological profiles, potentially as treatments for substance abuse or as novel antidepressants.[4][5] The goal is often to create compounds that act as "triple reuptake inhibitors" (TRIs), blocking the reuptake of serotonin, norepinephrine, and dopamine.
Hypothesized Mechanism of Action
The therapeutic hypothesis for a compound like this compound, based on its structural similarity to other monoamine reuptake inhibitors, would be its binding to and inhibition of SERT, NET, and possibly DAT. The specific affinities for each transporter would determine its pharmacological classification and potential clinical utility. A balanced inhibition of all three transporters could, in theory, offer a broader spectrum of efficacy than more selective agents.
Comparative Efficacy and Onset of Action
A major limitation of current monoaminergic antidepressants is their delayed onset of therapeutic action, often taking several weeks to manifest.[12] This delay is thought to be due to the time required for downstream neuroadaptive changes, such as receptor desensitization and alterations in gene expression.
| Antidepressant Class | Primary Targets | Typical Onset of Action | Remission Rates (Approx.) | Key Side Effects |
| SSRIs | SERT | 2-4 weeks | 30-40% | Nausea, insomnia, sexual dysfunction |
| SNRIs | SERT, NET | 2-4 weeks | 30-40% | Nausea, dry mouth, increased blood pressure |
| TCAs | SERT, NET, other receptors | 2-4 weeks | 30-40% | Anticholinergic effects, sedation, cardiotoxicity |
| NMDA Antagonists (e.g., Esketamine) | NMDA Receptor | Hours to days | Rapid but often transient | Dissociation, increased blood pressure, abuse potential |
| Novel TRIs (Hypothetical) | SERT, NET, DAT | Potentially faster than SSRIs/SNRIs | Unknown | Dopaminergic effects (e.g., insomnia, abuse liability) |
Note: Efficacy data for novel compounds are not available and are presented here for conceptual comparison.
Beyond Monoamines: The Glutamatergic System
The discovery of the rapid antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine has revolutionized antidepressant research.[9][13] This has shifted focus towards the glutamatergic system, which plays a crucial role in neuroplasticity and synaptic function.[12] Esketamine, the S-enantiomer of ketamine, is now approved for treatment-resistant depression and offers a fundamentally different mechanism of action from traditional monoaminergic agents.[11]
Figure 2: Mechanism of rapid-acting glutamatergic antidepressants.
Experimental Protocols for Preclinical Evaluation
The preclinical assessment of novel antidepressant candidates involves a battery of in vitro and in vivo assays to determine their pharmacological profile and behavioral efficacy.
Protocol 1: Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for SERT, NET, and DAT.
Methodology:
-
Preparation of Membranes: Cell membranes expressing recombinant human SERT, NET, or DAT are prepared from cultured cells (e.g., HEK293).
-
Radioligand Binding: Membranes are incubated with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of specific radioligand binding (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: In Vivo Forced Swim Test (FST) in Rodents
Objective: To assess the antidepressant-like activity of a test compound by measuring its effect on immobility in a stressful situation.
Methodology:
-
Acclimation: Rodents (mice or rats) are acclimated to the testing room for at least one hour before the experiment.
-
Drug Administration: Animals are administered the test compound, a vehicle control, or a positive control (e.g., a known antidepressant) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
Pre-swim Session (Rats only): Rats are typically placed in the water for a 15-minute pre-swim session 24 hours before the test session.
-
Test Session: Each animal is placed individually in a cylinder containing water from which it cannot escape. The duration of immobility (defined as the time the animal spends floating with only minor movements to keep its head above water) is recorded for a 5-6 minute period.
-
Data Analysis: The mean duration of immobility is calculated for each treatment group. A significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like activity.
Future Directions and Conclusion
While the monoamine hypothesis has been instrumental in the development of current antidepressant therapies, the field is evolving. The lack of robust efficacy and the delayed onset of action for many monoaminergic drugs highlight the need for novel approaches. The investigation of compounds with novel monoamine reuptake inhibition profiles, such as those containing a dichlorophenyl moiety, continues to be a valid strategy for incremental innovation. However, the rapid antidepressant effects observed with glutamatergic modulators like esketamine represent a paradigm shift, opening up new avenues for drug discovery that target synaptic plasticity.[13]
For researchers and drug development professionals, a multi-pronged approach is essential. This includes the rational design of novel monoaminergic agents with improved pharmacological profiles, alongside the exploration of non-monoaminergic targets that may offer faster and more robust antidepressant effects. The ultimate goal remains the development of a diverse portfolio of treatments that can be tailored to the specific neurobiological underpinnings of depression in individual patients.
References
-
Beyond monoamines towards the development of novel antidepressants - Journal of Psychopathology. (URL: [Link])
-
Novel agents in development for the treatment of depression | CNS Spectrums. (URL: [Link])
-
A brief history of the development of antidepressant drugs: From monoamines to glutamate. (URL: [Link])
-
Novel Molecular Targets of Antidepressants - PMC - PubMed Central - NIH. (URL: [Link])
-
New approaches to antidepressant drug discovery: beyond monoamines | Behavioralhealth2000.com. (URL: [Link])
-
Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed. (URL: [Link])
-
This compound (C11H15Cl2N) - PubChemLite. (URL: [Link])
-
Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective - ACS Publications. (URL: [Link])
-
Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed. (URL: [Link])
-
Pharmacology of 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone, a novel antidepressant compound with antianxiety activity - PubMed. (URL: [Link])
-
Study Details | NCT05184335 | Safety and Efficacy of Brilaroxazine (RP5063) in Schizophrenia | ClinicalTrials.gov. (URL: [Link])
-
Antidepressants - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
Overview of Psychiatric Medications in the Pipeline in Phase III Trials as of June 1, 2024. (URL: [Link])
-
Rapid-Acting Antidepressants: Mechanistic Insights and Future Directions - PMC - NIH. (URL: [Link])
-
Synthesis of 4-(3,4-dichlorophenyl)-1,2,3,4-tetra hydro-naphthalene... - ResearchGate. (URL: [Link])
-
Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. (URL: [Link])
Sources
- 1. This compound | 1258650-33-7 [sigmaaldrich.cn]
- 2. guidechem.com [guidechem.com]
- 3. PubChemLite - this compound (C11H15Cl2N) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone, a novel antidepressant compound with antianxiety activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. old.jpsychopathol.it [old.jpsychopathol.it]
- 8. Novel Molecular Targets of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. behavioralhealth2000.com [behavioralhealth2000.com]
- 11. Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cambridge.org [cambridge.org]
- 13. Rapid-Acting Antidepressants: Mechanistic Insights and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cross-Reactivity Profiling of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride
This guide provides a comprehensive analysis of the anticipated cross-reactivity profile of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride. Given the limited publicly available data for this specific molecule, this document establishes a predictive pharmacological framework based on its core structure—a dichlorophenyl moiety linked to a constrained amine. This structural motif is a well-established pharmacophore for interacting with monoamine transporters.
Our analysis will therefore be grounded in the established pharmacology of structurally related monoamine reuptake inhibitors. We will detail the requisite experimental methodologies to empirically determine its selectivity and off-target interaction profile, providing researchers and drug developers with a robust guide for their own investigations.
Predicted Primary Pharmacological Target and Rationale
The chemical architecture of this compound strongly suggests that its primary biological targets are the plasma membrane monoamine transporters (MATs).[1][2] These transporters, which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.[1][3]
The 3,4-dichlorophenyl group is a common feature in a variety of MAT inhibitors. For instance, the well-characterized selective serotonin reuptake inhibitor (SSRI) sertraline features this same dichlorophenyl substitution. Therefore, it is highly probable that this compound functions as an inhibitor of one or more of these transporters. The key scientific question is not if it binds to MATs, but rather its selectivity profile across these three highly homologous proteins.
The Critical Importance of Selectivity Profiling
For any novel CNS-active compound, early and thorough in vitro safety and selectivity profiling is essential to predict potential therapeutic efficacy and off-target liabilities.[4][5] A compound's affinity for DAT, NET, and SERT dictates its pharmacological classification and potential clinical applications, from treating depression (SERT/NET) to attention-deficit hyperactivity disorder (DAT/NET).[6][7]
Cross-reactivity with other receptors, ion channels, and enzymes can lead to undesirable side effects.[8] For instance, off-target activity at adrenergic or muscarinic receptors can cause cardiovascular or anticholinergic side effects, respectively. A comprehensive screening approach is therefore a cornerstone of modern drug development, aiming for a therapeutic window of at least 100-fold between the primary target and any off-target interactions.[4]
Experimental Workflow for Determining Cross-Reactivity
A systematic, multi-tiered approach is required to fully characterize the cross-reactivity profile of a novel compound like this compound. This involves initial primary target engagement assays followed by broader secondary pharmacology screening.
Primary Target Selectivity: Monoamine Transporters
The initial and most critical step is to determine the binding affinity (Kᵢ) and functional potency (IC₅₀) of the compound at human DAT, NET, and SERT.
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor or transporter.[9][10] This method measures the ability of the unlabeled test compound to compete with a radiolabeled ligand that has high affinity and specificity for the target.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for hDAT, hNET, and hSERT.
Materials:
-
Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands:
-
For hDAT: [³H]-WIN 35,428
-
For hNET: [³H]-Nisoxetine
-
For hSERT: [³H]-Citalopram
-
-
Unlabeled ligands for determining non-specific binding (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Sertraline for SERT).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate with serial dilutions of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).
-
Reaction Mixture: To each well, add the appropriate cell membrane preparation, assay buffer, and either the test compound dilution, buffer, or non-specific ligand.
-
Incubation: Initiate the binding reaction by adding the radioligand to all wells. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by harvesting the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the transporter.
-
Functional assays measure the biological effect of the compound on the transporter's activity, specifically its ability to inhibit the reuptake of a radiolabeled neurotransmitter substrate.[6][11]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on substrate uptake by hDAT, hNET, and hSERT.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.
-
Radiolabeled substrates:
-
For hDAT: [³H]-Dopamine
-
For hNET: [³H]-Norepinephrine
-
For hSERT: [³H]-Serotonin (5-HT)
-
-
Uptake Buffer (e.g., Krebs-Henseleit buffer).
-
Inhibitors for determining non-specific uptake (as in the binding assay).
-
Test compound stock solution.
-
Cell lysis buffer.
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in 96-well plates and allow them to form a confluent monolayer.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound or a control inhibitor for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled substrate to each well to start the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) within the linear range of uptake.
-
Termination: Stop the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.
-
Lysis: Lyse the cells with a suitable lysis buffer.
-
Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake versus the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Comparative Selectivity Profile
The data from these primary assays allow for a direct comparison of the compound's potency at the three monoamine transporters. A high degree of selectivity is often a desirable trait to minimize off-target effects.[4]
Table 1: Hypothetical Comparative Profile of Monoamine Transporter Inhibitors
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity Profile |
| Compound X (Hypothetical) | 15 | 250 | 800 | DAT-selective (>15-fold vs. NET, >50-fold vs. SERT) |
| Sertraline (SSRI) | 25 | >1000 | 0.29 | SERT-selective (>80-fold vs. DAT) |
| Reboxetine (NRI) | >1000 | 1.1 | >1000 | NET-selective |
| Cocaine (Triple Reuptake Inhibitor) | 187 | 3300 | 172 | Non-selective (DAT/SERT) |
Note: Data for Sertraline, Reboxetine, and Cocaine are representative values from the literature for comparative purposes.[12][13]
Based on its structure, this compound could exhibit a range of profiles, from high selectivity for one transporter to a non-selective, "triple reuptake inhibitor" profile. Empirical testing as described above is the only way to confirm its specific activity.
Secondary Pharmacology and Off-Target Liability Screening
Once the primary target profile is established, it is crucial to assess the compound's potential for interacting with a broader range of biological targets. This is typically accomplished by screening the compound against a panel of receptors, ion channels, enzymes, and other transporters that are known to be associated with adverse drug reactions.[8][14]
Commercial services, such as Eurofins' SafetyScreen44 or Reaction Biology's InVEST44 panel, provide an efficient way to conduct this broad profiling.[15][16] These panels typically include targets such as:
-
GPCRs: Adrenergic, muscarinic, histaminergic, and opioid receptors.
-
Ion Channels: hERG, sodium, and calcium channels.
-
Enzymes: Monoamine oxidases (MAO-A, MAO-B), phosphodiesterases.
-
Other Transporters: GABA transporters.
Any significant "hit" (typically defined as >50% inhibition at a 1 µM or 10 µM screening concentration) in these panels would warrant further investigation with full dose-response curves to determine the Kᵢ or IC₅₀ for that off-target interaction. This data is critical for calculating the selectivity window and assessing the risk of potential side effects.
Conclusion
References
-
Steinkellner, T., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 77, 12.17.1-12.17.20. [Link]
-
Tatsumi, M., et al. (1997). Pharmacological Profile of Antidepressants and Related Compounds at Human Monoamine Transporters. European Journal of Pharmacology, 340(2-3), 249-258. [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Whitebread, S., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
-
Wienecke, N., et al. (2015). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. Analytical Chemistry, 87(21), 10896-10903. [Link]
-
Mayo Clinic. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. Retrieved from [Link]
-
Sucic, S., & El-Kasaby, A. (2020). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
-
Springer Nature. (2020). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
-
Andersen, J., et al. (2019). Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in Pharmacology, 10, 399. [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(12), 1785-1797. [Link]
-
Eurofins Discovery. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio [Video]. YouTube. [Link]
-
Sygnature Discovery. (n.d.). CNS Safety. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening for Safety-Relevant Off-Target Activities. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Data Sheet]. Retrieved from [Link]
-
Bowes, J., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. [Link]
-
Reith, M. E. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 55-62. [Link]
-
OracleBio. (2023). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
-
Kumar, V., & Sadek, B. (2018). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 82(1), e42. [Link]
-
HistoTox Labs. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]
-
Newman, A. H., & Miller, G. W. (2014). Discovery and Development of Monoamine Transporter Ligands. Advances in Pharmacology, 69, 1-52. [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Ayaz, M., et al. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(3), 772. [Link]
-
Froimowitz, M., et al. (1995). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 38(19), 3797-3804. [Link]
-
ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
Sources
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 7. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological profile of antidepressants and related compounds at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the In Vivo Validation of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride's Mechanism of Action
Introduction
This guide provides a comprehensive framework for the in vivo validation of the mechanism of action for the novel compound 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride, hereafter referred to as Hypothetical Compound A (HCA). Given the absence of extensive public data on HCA, this document is structured around a scientifically plausible hypothesis derived from its chemical structure. The 3,4-dichlorophenyl moiety is a common feature in ligands that target monoamine transporters. Therefore, we hypothesize that HCA functions as a triple reuptake inhibitor (TRI) , concurrently blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2][3][4]
The objective of this guide is to present a rigorous, multi-faceted in vivo strategy to test this hypothesis. We will compare the anticipated neurochemical and behavioral profile of HCA against two well-characterized TRIs: Tesofensine and Indatraline . This comparative approach provides essential context and benchmarks for validating HCA's unique pharmacological signature. The experimental designs described herein are grounded in established preclinical methodologies and adhere to principles of robust, reproducible science, in line with nonclinical testing strategies for CNS-active drugs.[5][6]
Pillar 1: The Triple Reuptake Inhibition Hypothesis
The core hypothesis is that HCA elevates synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by inhibiting their respective transporters.[7][8][9] This action is expected to translate into a distinct behavioral phenotype characterized by potential antidepressant-like effects and psychomotor activation. The rationale for pursuing TRIs in drug development often stems from the theory that engaging all three monoamine systems may lead to a more rapid onset and greater efficacy in treating conditions like major depressive disorder.[2][10]
To validate this, our experimental approach is twofold:
-
Direct Neurochemical Confirmation: Quantify extracellular levels of DA, NE, and 5-HT in relevant brain regions following HCA administration.
-
Functional Behavioral Corroboration: Assess behavioral endpoints known to be modulated by monoamine systems, such as locomotor activity and depression-like behavior.
Visualizing the Hypothesized Mechanism
The following diagram illustrates the proposed mechanism at the presynaptic terminal. HCA binds to DAT, NET, and SERT, preventing the reuptake of their respective neurotransmitters from the synaptic cleft.
Caption: Hypothesized TRI mechanism of HCA at the monoaminergic synapse.
Pillar 2: Comparative In Vivo Validation Strategy
A robust validation requires comparing HCA's profile to known standards. We select Tesofensine and Indatraline as they are well-documented TRIs with distinct in vivo characteristics.
-
Tesofensine: Known for its potent appetite-suppressant and weight-loss effects, driven by indirect stimulation of α1-adrenoceptor and D1 receptor pathways.[11][12][13] It serves as a benchmark for a TRI with significant metabolic effects.
-
Indatraline: A non-selective monoamine reuptake inhibitor recognized for its long-lasting psychomotor stimulant effects.[14][15][16] It provides a comparison for a TRI with a strong locomotor profile.
Experimental Workflow
The validation process follows a logical progression from neurochemistry to behavior, ensuring that functional outcomes are interpreted with a clear understanding of the underlying target engagement.
Caption: Sequential workflow for the in vivo validation of HCA.
Pillar 3: Experimental Protocols & Comparative Data
This section details the methodologies for each key experiment and presents a table summarizing the expected comparative outcomes.
Experiment 1: In Vivo Microdialysis
Causality: This is the most direct method to confirm the TRI hypothesis. By measuring neurotransmitter levels in the extracellular fluid of specific brain regions (e.g., nucleus accumbens for DA, prefrontal cortex for all three monoamines), we can directly observe the effect of HCA on neurotransmitter reuptake.[17][18] An increase in all three monoamines post-administration would provide strong evidence for the proposed mechanism.
Protocol:
-
Animal Model: Male Wistar rats (250-300g).
-
Surgical Procedure: Anesthetize rats and stereotaxically implant guide cannulae targeting the desired brain region (e.g., nucleus accumbens).[19] Allow a 5-7 day recovery period.
-
Microdialysis Session: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[20]
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline.
-
Drug Administration: Administer HCA (e.g., 1, 3, 10 mg/kg, i.p.), Tesofensine (2 mg/kg, s.c.), Indatraline (3 mg/kg, i.p.), or vehicle.
-
Post-Dose Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
Analysis: Quantify DA, NE, and 5-HT concentrations in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[21]
-
Data Expression: Express post-injection neurotransmitter levels as a percentage change from the mean baseline concentration.
Experiment 2: Spontaneous Locomotor Activity
Causality: Inhibition of dopamine and norepinephrine reuptake is strongly associated with an increase in spontaneous locomotor activity.[22] This test serves as a functional behavioral assay to confirm the central stimulant properties expected of a TRI.[14][23] Comparing the magnitude and duration of HCA-induced hyperlocomotion to that of Indatraline provides a critical benchmark.[16]
Protocol:
-
Animal Model: Male C57BL/6 mice (20-25g).
-
Apparatus: Standard locomotor activity chambers (e.g., 40x40 cm) equipped with infrared photobeam detectors.[23]
-
Habituation: Habituate mice to the testing room for 60 minutes and then to the activity chambers for 30-60 minutes on the day prior to testing.
-
Drug Administration: On the test day, administer HCA (e.g., 1, 3, 10 mg/kg, i.p.), Tesofensine (2 mg/kg, s.c.), Indatraline (3 mg/kg, i.p.), or vehicle.
-
Testing: Immediately place the mice into the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) in 5-minute bins for 120 minutes.
-
Data Analysis: Analyze the data using a two-way ANOVA (Treatment x Time) to assess the effects on locomotor activity over time.
Experiment 3: Forced Swim Test (FST)
Causality: The FST is a widely used screening tool for antidepressant-like activity.[24][25][26] The test is based on the principle that animals will adopt an immobile posture after initial escape attempts. Antidepressants, particularly those acting on serotonergic and noradrenergic systems, are known to decrease this immobility time.[27] This assay will validate the functional relevance of HCA's presumed inhibition of SERT and NET.
Protocol:
-
Animal Model: Male CD-1 mice (25-30g).
-
Apparatus: A transparent glass cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.[24][28]
-
Drug Administration: Administer HCA (e.g., 1, 3, 10 mg/kg, i.p.), Tesofensine (2 mg/kg, s.c.), Indatraline (3 mg/kg, i.p.), or vehicle 30-60 minutes prior to the test.
-
Testing: Place each mouse individually into the cylinder for a 6-minute session. The session is video-recorded for later analysis.[24]
-
Data Analysis: Score the duration of immobility (defined as the time spent floating with only minor movements necessary to keep the head above water) during the last 4 minutes of the 6-minute test.[25] Analyze for significant differences between treatment groups using a one-way ANOVA followed by post-hoc tests.
Comparative Data Summary
The table below summarizes the anticipated outcomes for HCA based on its hypothesized TRI profile, in comparison with the known effects of Tesofensine and Indatraline.
| Experiment | Metric | Hypothetical Compound A (HCA) | Tesofensine | Indatraline | Supporting Rationale / Citations |
| In Vivo Microdialysis | Extracellular DA, NE, 5-HT | ↑↑↑ (Dose-dependent increase in all three) | ↑↑↑ (Increases all three monoamines) | ↑↑↑ (Increases all three monoamines) | [12][17][29] |
| Locomotor Activity | Total Distance Traveled | ↑↑ (Significant, dose-dependent increase) | ↑ (Modest increase) | ↑↑↑ (Robust, long-lasting increase) | [13][14][16] |
| Forced Swim Test | Immobility Time | ↓↓ (Significant, dose-dependent decrease) | ↓ (Demonstrates antidepressant-like effects) | ↓ (Demonstrates antidepressant-like effects) | [10][27] |
Arrow indicators denote the expected direction and relative magnitude of the effect.
Conclusion
This guide outlines a logical and experimentally robust pathway for the in vivo validation of this compound (HCA) as a triple reuptake inhibitor. By combining direct neurochemical measurement via microdialysis with functional behavioral assays and comparing the results to established TRIs like Tesofensine and Indatraline, researchers can build a comprehensive pharmacological profile for HCA. The convergence of positive results across these distinct experimental domains—a significant increase in all three synaptic monoamines, increased locomotor activity, and decreased immobility in the FST—would provide compelling evidence to validate the hypothesized mechanism of action. This structured approach ensures scientific integrity and provides the critical data necessary for advancing HCA in the drug development pipeline.
References
-
Pacholczyk, T., Blakely, R. D., & Amara, S. G. (1991). Expression cloning of a cocaine- and antidepressant-sensitive human noradrenaline transporter. Nature. [Link]
-
Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences. [Link]
-
Schmitt, K. C., & Reith, M. E. (2010). The norepinephrine transporter in physiology and disease. Pharmacology & therapeutics. [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE. [Link]
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Government. [Link]
-
Estrada-Camarena, E., López-Rubalcava, C., & Hernández-Aragón, A. (2021). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in behavioral neuroscience. [Link]
-
Author Unknown. (n.d.). Tesofensine for Fat Loss: Mechanism, Benefits, Dosage, and Body Recomp Stacks. Primordial Performance. [Link]
-
Wu, S., & Sonders, M. S. (2016). Dopamine Transporter Endocytic Trafficking: Neuronal Mechanisms and Potential Impact On DA-Dependent Behaviors. ACS chemical neuroscience. [Link]
-
Understanding Animal Research. (2020). Factsheet on the forced swim test. Understanding Animal Research. [Link]
-
Ramamoorthy, S., & Ramamoorthy, S. (2017). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of cell communication and signaling. [Link]
-
Meesala, K. (2025). Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments. Neuroscience. [Link]
-
King's College London. (n.d.). Mechanism of Action of the Serotonin Transporter. King's College London. [Link]
-
Belmer, A., & Laplanche, J. L. (2019). Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. Frontiers in neuroscience. [Link]
-
Foster, J. D. (2018). Mechanisms Regulating the Dopamine Transporter and Their Impact on Behavior. Doctoral Dissertations. [Link]
-
Kameyama, M., Siqueira, F. A., Garcia-Mijares, M., Silva, L. F., Jr, & Silva, M. T. (2011). Indatraline: synthesis and effect on the motor activity of Wistar rats. Molecules (Basel, Switzerland). [Link]
-
Sahu, G., & Nag, S. (2021). Novel and atypical pathways for serotonin signaling. The Journal of general physiology. [Link]
-
Saha, K., & Sambo, D. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in physiology. [Link]
-
Billes, S. K., & Cowley, M. A. (2009). Tesofensine, a Novel Triple Monoamine Reuptake Inhibitor, Induces Appetite Suppression by Indirect Stimulation of α1 Adrenoceptor and Dopamine D1 Receptor Pathways in the Diet-Induced Obese Rat. Neuropsychopharmacology. [Link]
-
Liu, Y., Zhao, J., & Zhang, Y. (2016). In vitro and in vivo characterization of PA01, a novel promising triple reuptake inhibitor. Pharmacology, biochemistry, and behavior. [Link]
-
Carvelli, L., & Gaskill, P. J. (2016). The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. Journal of neuroimmunology. [Link]
-
Torres, G. E. (2001). Function and Regulation of Monoamine Transporters: Focus on the Norepinephrine Transporter. CNS Spectrums. [Link]
-
Gadh, S., & Kumar, A. (2023). Physiology, Noradrenergic Synapse. StatPearls. [Link]
-
Kameyama, M., Siqueira, F. A., Garcia-Mijares, M., Silva, L. F., Jr, & Silva, M. T. (2011). Indatraline: synthesis and effect on the motor activity of Wistar rats. Molecules (Basel, Switzerland). [Link]
-
Peptide Sciences. (n.d.). What is Tesofensine?. Peptide Sciences. [Link]
-
Sharma, H., Santra, S., & Dutta, A. K. (2015). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry. [Link]
-
Mardal, M., Miserez, B., & Meyer, M. R. (2024). Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances Indatraline and Troparil. Metabolites. [Link]
-
Hancock, M. P., DePietro, K., Johnson, T., & Brown, T. H. (2021). In vivo microdialysis shows differential effects of prenatal protein malnutrition and stress on norepinephrine, dopamine, and serotonin levels in rat orbital frontal cortex. Behavioral neuroscience. [Link]
-
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery. [Link]
-
Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center. [Link]
-
Sharma, H., Santra, S., & Dutta, A. K. (2015). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry. [Link]
-
Kameyama, M., Siqueira, F. A., Garcia-Mijares, M., Silva, L. F., Jr, & Silva, M. T. (2011). Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats. ResearchGate. [Link]
-
Wikipedia. (n.d.). Norepinephrine transporter. Wikipedia. [Link]
-
Lazzarino, A. I., & Gutierrez, R. (2024). Tesofensine, a novel antiobesity drug, silences GABAergic hypothalamic neurons. bioRxiv. [Link]
-
Hancock, M. P., DePietro, K., Johnson, T., & Brown, T. H. (2021). In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. PubMed Central. [Link]
-
Wikipedia. (n.d.). Tesofensine. Wikipedia. [Link]
-
Schenk, S., & Partridge, B. (2002). Effects of GBR 12909, WIN 35428 and indatraline on cocaine self-administration and cocaine seeking in rats. Psychopharmacology. [Link]
-
U.S. Food and Drug Administration. (2017). Nonclinical Safety Evaluation of Drug or Biologic Combinations. FDA. [Link]
-
Hoebel, B. G. (1997). Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications. Annals of the New York Academy of Sciences. [Link]
-
Al-Aubaidy, B., & Wu, C. C. (2018). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. [Link]
-
Skolnick, P., & Popik, P. (2008). Triple Reuptake Inhibitors: A New Generation of Antidepressants. Psychiatry Investigation. [Link]
-
ResearchGate. (n.d.). Assessment of locomotor activity and depression-like behavior. ResearchGate. [Link]
-
Skolnick, P. (2007). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Bentham Science. [Link]
-
U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. FDA. [Link]
-
Davis-Bruno, K., & Atrakchi, A. (2020). An FDA/CDER Perspective on Nonclinical Testing Strategies. Toxicology and Applied Pharmacology. [Link]
-
San Diego Instruments. (2021). What is the Locomotor Activity Test?. San Diego Instruments. [Link]
-
Bourin, M. (2002). Behavioral Assessment of Antidepressant Activity in Rodents. Current Protocols in Pharmacology. [Link]
-
U.S. Food and Drug Administration. (2020). Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. FDA. [Link]
Sources
- 1. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 4. benthamscience.com [benthamscience.com]
- 5. fda.gov [fda.gov]
- 6. ovid.com [ovid.com]
- 7. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo characterization of PA01, a novel promising triple reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. swolverine.com [swolverine.com]
- 12. Tesofensine, a Novel Triple Monoamine Reuptake Inhibitor, Induces Appetite Suppression by Indirect Stimulation of α1 Adrenoceptor and Dopamine D1 Receptor Pathways in the Diet-Induced Obese Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tesofensine, a novel antiobesity drug, silences GABAergic hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indatraline: synthesis and effect on the motor activity of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo microdialysis shows differential effects of prenatal protein malnutrition and stress on norepinephrine, dopamine, and serotonin levels in rat orbital frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 23. va.gov [va.gov]
- 24. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 26. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 27. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 29. peptidesciences.com [peptidesciences.com]
Comparative analysis of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride analogs
A Comparative Analysis of 3-(3,4-Dichlorophenyl)pentan-3-amine Hydrochloride Analogs: A Guide for Researchers in Drug Development
This guide provides a comprehensive comparative analysis of this compound and its prospective analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), pharmacological properties, and the experimental methodologies crucial for the evaluation of this chemical scaffold. While direct comparative studies on a homologous series of this compound are not extensively available in public literature, this guide synthesizes data from structurally related compounds to project a robust SAR landscape.
Introduction: The 3,4-Dichlorophenyl Moiety in Neuropharmacology
The 3,4-dichlorophenyl group is a well-established pharmacophore in the design of ligands targeting monoamine transporters, including the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] The specific substitution pattern on the phenyl ring is a critical determinant of a compound's affinity and selectivity for these transporters. This guide will explore how modifications to the core structure of 3-(3,4-dichlorophenyl)pentan-3-amine can influence its biological activity, drawing insights from related chemical series such as the 3-(3,4-dichlorophenyl)-1-indanamine and 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amine derivatives.[2][3]
Core Structure and Rationale for Analog Design
The parent compound, 3-(3,4-dichlorophenyl)pentan-3-amine, possesses a chiral center at the C3 position. The stereochemistry at this center is anticipated to have a significant impact on biological activity, a common feature in chiral drugs.[4] The design of analogs logically extends from modifications at three primary sites: the dichlorophenyl ring, the pentyl backbone, and the primary amine.
Caption: Logical design strategy for analogs of 3-(3,4-Dichlorophenyl)pentan-3-amine.
Comparative Analysis of Structural Modifications
The following sections provide a comparative analysis based on established principles of medicinal chemistry and data from related monoamine reuptake inhibitors.
Phenyl Ring Substitutions
Variations in the substitution pattern of the phenyl ring are expected to significantly alter the affinity and selectivity for monoamine transporters.
| Compound/Analog Series | R1 (Position 3) | R2 (Position 4) | Expected Impact on Transporter Affinity (SERT, NET, DAT) | Reference |
| Parent Compound | Cl | Cl | Baseline Affinity | N/A |
| 3-chloro, 4-fluoro analog | Cl | F | May alter selectivity profile, potentially enhancing SERT affinity. | [5] |
| 3,4-dimethyl analog | CH3 | CH3 | Likely to decrease potency compared to halogenated analogs. | [6] |
| 3-chloro analog | Cl | H | Reduced potency is expected due to the loss of the second halogen. | [7] |
| 4-chloro analog | H | Cl | Potency and selectivity will be altered; 4-substitution is often critical. | [7] |
This table presents hypothetical data based on trends observed in related compound series.
Modifications of the Pentyl Backbone
Altering the lipophilicity and conformational flexibility of the pentyl backbone can influence pharmacokinetic and pharmacodynamic properties.
| Modification | Rationale | Expected Outcome | Reference |
| Shortening or lengthening the ethyl groups | Modulate lipophilicity and steric interactions within the binding pocket. | Shorter chains may decrease potency, while longer chains could enhance affinity up to a certain point before introducing steric hindrance. | [8] |
| Introduction of rigidity (e.g., cyclization into an indane or tetralin ring system) | Constrain the conformation to favor a bioactive pose. | Can lead to a significant increase in potency and selectivity, as seen in indanamine and tetralin analogs.[2][3] | [2][3] |
Amine Group Modifications
The primary amine is a key site for interaction with the transporters and a handle for modifying physicochemical properties.
| Modification | Rationale | Expected Outcome | Reference |
| N-methylation | Increase basicity and alter hydrogen bonding capacity. | Often leads to increased potency for DAT and NET. | [6] |
| N,N-dimethylation | Further increase basicity and lipophilicity; removes hydrogen bond donor. | May decrease potency at SERT while retaining or enhancing DAT/NET affinity. | [6] |
| N-acetylation | Neutralize the basicity and introduce a hydrogen bond acceptor. | Generally expected to abolish or significantly reduce monoamine transporter affinity. | N/A |
Experimental Protocols
To enable a robust comparative analysis, standardized experimental protocols are essential. The following are methodologies for key in vitro and in vivo assays.
In Vitro Monoamine Transporter Binding Assays
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for SERT, NET, and DAT.
Workflow Diagram:
Caption: Workflow for in vitro monoamine transporter binding assays.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare cell membrane homogenates from cells stably expressing human SERT, NET, or DAT.
-
Dilute the test compounds to a range of concentrations in assay buffer.
-
Prepare a solution of the appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand solution, and either buffer (for total binding), a saturating concentration of a known inhibitor (for non-specific binding), or the test compound.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filtermat and add scintillation cocktail to each filter spot.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chiral Separation
Given the chiral nature of the parent compound, enantiomeric separation is crucial for determining the activity of individual stereoisomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a standard method.[4]
Workflow Diagram:
Caption: Workflow for chiral separation of enantiomers using HPLC.
Step-by-Step Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (e.g., polysaccharide-based, Pirkle-type, or macrocyclic glycopeptide).
-
Mobile Phase Optimization: Develop a mobile phase (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, often with a basic or acidic additive) that provides good resolution of the enantiomers.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase.
-
Chromatographic Separation: Inject the sample onto the chiral HPLC column and run the separation under isocratic conditions.
-
Detection and Quantification: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength. The ratio of the peak areas corresponds to the ratio of the enantiomers.
-
Preparative Separation (Optional): For biological testing, a larger-scale preparative chiral HPLC can be used to isolate gram quantities of each enantiomer.
Conclusion
The 3-(3,4-dichlorophenyl)pentan-3-amine scaffold represents a promising starting point for the development of novel monoamine transporter ligands. By systematically modifying the phenyl ring, the pentyl backbone, and the amine functionality, a diverse library of analogs can be generated. The comparative analysis presented in this guide, based on data from structurally related compounds, provides a framework for predicting the impact of these modifications on biological activity. Rigorous in vitro and in vivo testing, guided by the standardized protocols outlined herein, will be essential for elucidating the detailed structure-activity relationships and identifying lead candidates for further development.
References
- Yu, H., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(10), 2624-34.
-
RSC Publishing. (n.d.). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. Retrieved from [Link]
- Shao, L., et al. (2011). Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 663-76.
-
Figshare. (n.d.). Synthesis and Pharmacological Evaluation of 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives as Nonselective Ligands for Biogenic Amine Transporters - Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Evaluation of Some DL‐Dichlorophenyl Alcohol Amides Anticonvulsants. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Retrieved from [Link]
-
A comparative exploration of monoamine neurotransmitter transport disorders: mechanisms, clinical manifestations, and therapeutic approaches. (n.d.). Retrieved from [Link]
-
IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Retrieved from [Link]
Sources
- 1. Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Neurotransmitter Transporter Studies: A Comparative Analysis of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride and Clinically Relevant Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Reproducibility in Novel Compound Evaluation
In the landscape of drug discovery and neuroscience research, the synthesis and evaluation of novel chemical entities are paramount. However, the path from a promising molecule to a well-characterized pharmacological tool is paved with potential pitfalls, the most significant of which is the lack of experimental reproducibility. Inconsistent findings not only hinder scientific progress but also lead to a misallocation of resources and a questioning of the validity of the research itself.[1][2] This guide provides an in-depth technical comparison focusing on the reproducibility of experiments involving the novel compound, 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride.
This document is structured to provide not just protocols, but the underlying scientific rationale for the experimental choices, thereby empowering researchers to establish self-validating systems for their own work. We will delve into a plausible synthetic route for this tertiary amine, detail the rigorous analytical characterization required to ensure a consistent starting material, and compare its hypothetical performance in a neurotransmitter uptake assay against two well-established compounds: Sertraline and Sibutramine. Through this comparative lens, we will highlight the key variables that can influence experimental outcomes and offer strategies to mitigate them.
Part 1: Synthesis and Characterization - The Foundation of Reproducible Research
The reproducibility of any biological experiment begins with the quality and consistency of the chemical matter being tested. Even minor impurities or variations in salt form can lead to significant differences in experimental results. This section outlines a robust, reproducible synthesis and characterization workflow for this compound.
A Plausible Synthetic Pathway: The Grignard Reaction with a Nitrile
The proposed two-step synthesis involves the initial formation of an imine intermediate via the addition of ethylmagnesium bromide to 3,4-dichlorobenzonitrile, followed by a second Grignard addition and subsequent acidic workup to yield the tertiary amine. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Caption: Synthetic workflow for 3-(3,4-Dichlorophenyl)pentan-3-amine HCl.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
3,4-Dichlorobenzonitrile
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (concentrated and as a solution in diethyl ether)
-
Sodium sulfate (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.[5]
-
First Grignard Addition: The solution of 3,4-dichlorobenzonitrile in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Second Grignard Addition: A second equivalent of freshly prepared ethylmagnesium bromide is added dropwise to the reaction mixture at 0°C. The mixture is then stirred at room temperature overnight.
-
Hydrolysis and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification of the Free Base: The solvent is removed under reduced pressure, and the crude tertiary amine is purified by column chromatography on silica gel.
-
Formation of the Hydrochloride Salt: The purified free base is dissolved in a minimal amount of diethyl ether, and a solution of HCl in diethyl ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white solid.
Analytical Characterization for Reproducibility
Thorough characterization of the final product is non-negotiable for ensuring the reproducibility of subsequent experiments. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for confirming the structure of the compound. The spectra should be clean, with integrations in ¹H NMR corresponding to the expected number of protons. For amine hydrochlorides, the proton on the nitrogen can sometimes be broad or exchange with residual water.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A purity of >98% is generally required for in vitro and in vivo studies. The use of a diode-array detector can help to identify any impurities with different UV spectra.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which further confirms the elemental composition of the synthesized compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Table 1: Analytical Characterization Data for Ensuring Reproducibility
| Analytical Technique | Parameter | Acceptance Criteria for Reproducible Batches | Rationale for Reproducibility |
| ¹H NMR | Chemical Shifts (δ) and Coupling Constants (J) | Consistent with the proposed structure. | Confirms the correct molecular structure. |
| Integration | Proportional to the number of protons in each environment. | Ensures the absence of significant proton-containing impurities. | |
| ¹³C NMR | Number of Signals and Chemical Shifts (δ) | Matches the number of unique carbons in the structure. | Further confirms the molecular structure and identifies isomeric impurities. |
| HPLC | Purity | ≥ 98% | Minimizes the confounding effects of impurities in biological assays. |
| HRMS | Measured Mass | Within 5 ppm of the calculated mass. | Confirms the elemental composition and rules out unexpected products. |
| Melting Point | Range | Sharp, narrow range (e.g., ± 1°C). | A broad melting point range suggests the presence of impurities. |
Part 2: Comparative Analysis in a Neurotransmitter Uptake Assay
To assess the potential pharmacological activity of this compound and to provide a framework for reproducible experimentation, we will consider its hypothetical performance in a neurotransmitter uptake assay. This assay is a standard method for evaluating compounds that may interact with monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[1][2][7]
We will compare our target compound with two well-characterized drugs:
-
Sertraline: A selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[6]
-
Sibutramine: A serotonin-norepinephrine reuptake inhibitor (SNRI) previously used as an appetite suppressant.[8][9]
Experimental Design for a Reproducible Neurotransmitter Uptake Assay
The following is a detailed protocol for a neurotransmitter uptake assay using a human embryonic kidney (HEK293) cell line stably expressing the human serotonin transporter (hSERT).
Caption: Workflow for a reproducible neurotransmitter uptake assay.
Detailed Protocol:
-
Cell Culture: HEK293 cells stably expressing hSERT are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Cells are seeded into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.[10]
-
Compound Preparation: Test compounds are prepared as a 10 mM stock solution in DMSO and then serially diluted in assay buffer (e.g., Krebs-Ringer-HEPES buffer) to the desired concentrations.
-
Assay Procedure: a. The cell culture medium is removed, and the cells are washed with assay buffer. b. Cells are pre-incubated with the test compounds or vehicle for 10-20 minutes at 37°C. c. The uptake is initiated by adding [³H]-serotonin to a final concentration approximately equal to its Kₘ for the transporter. d. The incubation is allowed to proceed for a time within the linear range of uptake (e.g., 10-15 minutes) at 37°C. e. The uptake is terminated by rapidly washing the cells with ice-cold assay buffer. f. The cells are lysed, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., imipramine). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.
Comparative Performance Data
The following table presents a comparison of the hypothetical data for this compound with literature-derived data for Sertraline and Sibutramine in a hSERT uptake assay.
Table 2: Comparative IC₅₀ Values in a hSERT Uptake Assay
| Compound | IC₅₀ (nM) at hSERT | Rationale for Comparison & Expected Outcome |
| 3-(3,4-Dichlorophenyl)pentan-3-amine HCl | Hypothetical: 50 - 150 | The dichlorophenyl moiety is a common feature in many monoamine transporter inhibitors. The tertiary amine structure may confer activity at multiple transporters. A moderate potency is a plausible starting point for a novel compound. |
| Sertraline | 0.2 - 2.0 | A highly potent and selective SERT inhibitor, serving as a positive control for assay validation and a benchmark for selectivity. |
| Sibutramine | 1.0 - 10.0 | A potent but less selective inhibitor of SERT and NET, providing a comparison for compounds with a mixed pharmacological profile. |
Note: The IC₅₀ value for the target compound is hypothetical and serves for illustrative purposes in this guide.
Part 3: Ensuring Trustworthiness and Authoritative Grounding
To maintain the highest level of scientific integrity, all experimental choices must be justified, and claims must be supported by authoritative sources.
Causality Behind Experimental Choices
-
Choice of Synthetic Route: The Grignard reaction with a nitrile was chosen for its reliability and ability to construct the desired tertiary amine in a controlled manner. This method is well-documented in organic chemistry literature.
-
Rigorous Purification: Column chromatography is essential to remove unreacted starting materials and byproducts that could interfere with biological assays. The formation of the hydrochloride salt aids in purification through crystallization and provides a stable, water-soluble solid for accurate weighing and dosing.
-
Comprehensive Analytical Characterization: The combination of NMR, HPLC, and HRMS provides orthogonal data points that, when taken together, provide a high degree of confidence in the structure and purity of the compound. This is the cornerstone of reproducible chemical biology.
-
Choice of Biological Assay: The neurotransmitter uptake assay using a stable cell line is a widely accepted and robust method for characterizing the activity of compounds at monoamine transporters. Using a cell line with a single expressed transporter allows for the unambiguous determination of activity at that specific target.
Self-Validating Systems
Each experimental protocol should be designed as a self-validating system. This means incorporating appropriate controls to ensure the experiment is working as expected.
-
In Synthesis: Thin-layer chromatography (TLC) should be used to monitor the progress of the reaction and confirm the consumption of starting materials.
-
In Biological Assays:
-
Positive Control: A known potent inhibitor (e.g., Sertraline for a SERT assay) should be included to confirm that the assay can detect inhibition.
-
Negative Control: A compound known to be inactive at the target should be included to ensure that the observed effects are specific.
-
Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO) should be tested alone to ensure it does not have an effect on the assay.
-
Conclusion: A Framework for Reproducible Research
This guide has provided a comprehensive framework for ensuring the reproducibility of experiments with a novel compound, this compound. By focusing on a robust and well-characterized synthesis, employing rigorous analytical techniques, and utilizing a validated biological assay with appropriate controls, researchers can have a high degree of confidence in their findings. The comparison with established drugs like Sertraline and Sibutramine provides a valuable context for interpreting the experimental data. Ultimately, a commitment to these principles of scientific integrity and logical experimental design is essential for advancing our understanding of neuropharmacology and for the successful development of new therapeutics.
References
- ChemBK. (2024, April 9). 3-Phenyl-3-pentanol.
- Benchchem. (2025, December). Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.
- Pichler, S., et al. (n.d.). Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. Graz University of Technology.
- Jasperse, J. (n.d.). Grignard Reaction.
- Jeffery, J. E., et al. (n.d.). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. RSC Publishing.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Organic Syntheses Procedure. (n.d.). 1-p-TOLYLCYCLOPROPANOL.
- Google Patents. (n.d.). KR100606533B1 - Improved Synthesis of Sibutramine.
- Winthrop University Chemistry Department. (n.d.). The Grignard Reaction.
- Wikipedia. (n.d.). Sibutramine.
- Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 253–259.
- PharmGKB. (n.d.). PharmGKB summary: sertraline pathway, pharmacokinetics.
- Google Patents. (n.d.). WO2010039209A2 - Processes for the synthesis of tertiary amines.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Sibutramine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Google Patents. (n.d.). KR20060019351A - Improved Synthesis of Sibutramine.
- Sriram, K., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 82(1), e43.
- Google Patents. (n.d.). KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity.
- Heal, D. J., et al. (2002). Sibutramine: Its mode of action and efficacy. International Journal of Obesity, 26(S4), S12-S17.
- Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays.
- ResearchGate. (n.d.). In vitro dopamine and serotonin uptake transporter inhibition (IC50 values) and release data (EC50 values). [Figure].
- Bailey, D. L. (n.d.). I. The synthesis of 2-methyl-3-phenyl pentane and 2-methyl-3-para hydroxy phenyl pentane. II. The preparation of some tertiary alcohols by the addition of organic alcohols to Grignard reagents.
- Haurena, C., et al. (2010). A Straightforward Three-Component Synthesis of α-Amino Esters Containing a Phenylalanine or a Phenylglycine Scaffold. The Journal of Organic Chemistry, 75(8), 2645–2650.
- Lam, D. D., et al. (2010). Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis. Current Neuropharmacology, 8(1), 44–51.
- ResearchGate. (n.d.). IC50 of sertraline 24 hours after treatment. [Figure].
- Drugs.com. (n.d.). Sibutramine Uses, Side Effects & Warnings.
- Coleman, J. A., et al. (2022). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv.
- Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices.
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bohr.winthrop.edu [bohr.winthrop.edu]
- 6. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Sibutramine - Wikipedia [en.wikipedia.org]
- 9. Sibutramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
A Comparative Guide to the Statistical Validation of Analytical Methods for Novel Amine Hydrochlorides
This guide provides a comprehensive framework for the statistical validation of analytical methods, specifically tailored for novel compounds such as 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride. As a new chemical entity (NCE), this compound lacks established public analytical methodologies, making the de novo validation of a quantitative technique, such as High-Performance Liquid Chromatography (HPLC), a critical first step in any research or development program.
Our objective is to compare experimental performance against the rigorous standards set forth by international regulatory bodies. This document is designed for researchers, analytical chemists, and drug development professionals, offering both the theoretical basis and practical protocols necessary to ensure data integrity and regulatory compliance. The principles and methodologies discussed are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which represent the global standard for analytical procedure validation.[1][2][3][4][5]
The Imperative of Validation for a New Chemical Entity (NCE)
For any NCE like this compound, every piece of data—be it for pharmacokinetic studies, stability assessments, or quality control—hinges on the reliability of the analytical method used to generate it. An unvalidated or poorly validated method yields data that is scientifically unsound and cannot be trusted for decision-making.
Statistical validation is not merely a checklist of experiments; it is a systematic process of demonstrating that an analytical procedure is "fit for purpose."[2] This involves providing robust, documented evidence that the method consistently produces results that are accurate, precise, and specific over a defined range. This guide will compare two hypothetical HPLC-UV methods—a rapid screening method (Method A) and a more rigorous, optimized quantitative method (Method B)—to illustrate how validation data determines fitness for purpose.
The Validation Workflow: A Structured Approach
A successful validation project follows a logical sequence. Before any validation experiments are conducted, a detailed validation protocol must be written, pre-defining the procedures, parameters, and acceptance criteria.[6]
Caption: A typical workflow for analytical method validation.
Core Validation Parameters: A Comparative Analysis
The following sections detail the core validation parameters as mandated by ICH Q2(R2).[1][2][3] For each, we will explain the causality, provide a protocol, and present comparative data for our two hypothetical methods.
Specificity
Why it Matters: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7] Without specificity, you may be erroneously quantifying other substances as your analyte of interest.
Experimental Protocol (HPLC-UV with Photodiode Array Detector - PDA):
-
Prepare Samples:
-
A: Placebo (matrix components without the analyte).
-
B: Reference Standard of 3-(3,4-Dichlorophenyl)pentan-3-amine HCl.
-
C: Spiked Sample (Placebo + Reference Standard).
-
D: Stressed Sample (Analyte subjected to acid, base, oxidation, heat, and light to intentionally generate degradation products).
-
-
Analysis: Inject all samples onto the HPLC system.
-
Evaluation:
-
Compare the chromatogram of the placebo (A) with the spiked sample (C) to ensure no matrix peaks co-elute with the analyte peak.
-
Analyze the stressed sample (D) to ensure the analyte peak is resolved from all degradation peaks (resolution > 1.5).
-
Utilize a PDA detector to perform peak purity analysis on the analyte peak in the spiked and stressed samples. The purity angle should be less than the purity threshold.
-
Comparative Data Summary:
| Parameter | Method A (Screening) | Method B (Optimized) | Acceptance Criteria |
| Co-elution with Placebo | Minor shoulder observed | No interference | No co-eluting peaks at the analyte retention time. |
| Resolution from nearest degradant | 1.3 | 2.1 | Resolution ≥ 1.5 |
| Peak Purity (Angle < Threshold) | Fails | Passes | Must pass |
| Conclusion | Not Specific | Specific | Method must be specific for its intended use. |
Linearity & Range
Why it Matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[7][8][9] The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated. This is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare Standards: Prepare a minimum of five concentration levels of the reference standard, spanning 80-120% of the expected working concentration for an assay. For an impurity method, this range must extend from the Limit of Quantitation (LOQ) to 120% of the impurity specification.
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot the mean response (e.g., peak area) versus concentration. Perform a linear regression analysis to calculate the slope, intercept, and correlation coefficient (r) or coefficient of determination (R²). Visually inspect the plot for linearity and analyze the residuals.
Comparative Data Summary (Assay Method):
| Parameter | Method A (Screening) | Method B (Optimized) | Acceptance Criteria |
| Range Studied | 50 - 150 µg/mL | 80 - 120 µg/mL | Typically 80-120% of target concentration. |
| Number of Levels | 5 | 5 | Minimum of 5. |
| Correlation Coefficient (r) | 0.9962 | 0.9998 | r ≥ 0.999 (or R² ≥ 0.998) |
| y-intercept % of Target Conc. | 4.5% | 0.2% | Intercept should not be significantly different from zero. |
| Residual Plot | Shows clear pattern | Random scatter | Should show random distribution around zero. |
| Conclusion | Poor Linearity | Excellent Linearity | Must meet statistical criteria. |
Accuracy
Why it Matters: Accuracy measures the closeness of the test results to the true value.[7][9][10] It confirms that the method is free from systematic error or bias.
Experimental Protocol:
-
Prepare Samples: Prepare samples in triplicate at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix.
-
Analysis: Analyze the samples against a freshly prepared calibration curve.
-
Evaluation: Calculate the percent recovery for each sample. The formula is: (Measured Concentration / Spiked Concentration) * 100.
Comparative Data Summary:
| Concentration | Method A Mean Recovery (%) | Method B Mean Recovery (%) | Acceptance Criteria |
| 80% Level | 96.5% | 99.8% | 98.0 - 102.0% |
| 100% Level | 103.1% | 100.5% | 98.0 - 102.0% |
| 120% Level | 104.2% | 101.1% | 98.0 - 102.0% |
| Overall Mean Recovery | 101.3% | 100.5% | |
| Conclusion | Not Accurate | Accurate | Mean recovery must be within defined limits. |
Precision
Why it Matters: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and instrument.
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system (if available).
-
Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of six preparations. Use an F-test to compare the variance and a t-test to compare the means between the two data sets to assess for significant differences.
Comparative Data Summary:
| Parameter | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 2.8% | 0.4% | RSD ≤ 2.0% (typically ≤ 1.0% for assays) |
| Intermediate Precision (n=6) | 3.5% | 0.6% | RSD ≤ 2.0% |
| Overall Precision (n=12) | 3.2% | 0.5% | RSD ≤ 2.0% |
| Conclusion | Not Precise | Precise | Must meet RSD limits. |
Robustness
Why it Matters: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][12][13][14] It provides an indication of the method's reliability during normal usage and is critical for method transfer between labs.
Experimental Protocol (One-Factor-at-a-Time - OFAT):
-
Identify Parameters: Select critical HPLC parameters (e.g., mobile phase pH, column temperature, flow rate, mobile phase organic composition).
-
Systematic Variation: Prepare a sample and analyze it under the nominal conditions. Then, analyze it again while altering one parameter at a time to its upper and lower limits (e.g., pH ±0.2, Temp ±5°C, Flow Rate ±10%).
-
Evaluation: Monitor system suitability parameters (e.g., retention time, peak tailing, resolution) and the final quantified result. The results should not significantly change.
Caption: OFAT approach for a robustness study.
Comparative Data Summary:
| Varied Parameter | Method A (% Change in Assay) | Method B (% Change in Assay) | Acceptance Criteria |
| pH ± 0.2 | 8.5% | 0.8% | Assay result should remain within accuracy limits (e.g., 98-102%). System suitability must pass. |
| Temp ± 5°C | 1.2% | 0.3% | |
| Flow Rate ± 10% | 0.9% | 0.2% | |
| Conclusion | Not Robust | Robust | Method is reliable under normal usage variations. |
Conclusion: Selecting a Fit-for-Purpose Method
The statistical validation data clearly demonstrates the difference between a preliminary screening method and a fully optimized, validated quantitative method.
-
Method A failed to meet the pre-defined acceptance criteria for specificity, linearity, accuracy, precision, and robustness. While it may be useful for initial, non-quantitative discovery work, it is entirely unsuitable for any application requiring reliable quantitative data.
-
Method B successfully met all statistical acceptance criteria, demonstrating that it is specific, linear, accurate, precise, and robust. This method is fit for purpose and can be confidently deployed for routine quality control, stability studies, or other regulated applications involving this compound.
This comparative guide underscores that rigorous statistical validation is a non-negotiable component of the scientific process. It transforms an analytical procedure from a mere technique into a reliable, validated tool capable of producing data that is defensible, trustworthy, and fit for purpose in a regulated environment.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager. (n.d.). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
-
PharmaGuru. (2025). How To Perform Robustness In Analytical Method Validation. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
LCGC International. (n.d.). Robustness Tests. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
International Council for Harmonisation. (2024). ICH Q2(R2) Validation of Analytical Procedures. [Link]
-
Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
ResearchGate. (n.d.). Linearity, accuracy and precision results of HPLC method. [Link]
-
LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. [Link]
-
CELEROM. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. starodub.nl [starodub.nl]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. propharmagroup.com [propharmagroup.com]
- 7. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride
As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the disposal of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride, grounded in established safety principles and regulatory awareness. Our goal is to empower you to manage this chemical waste with confidence, ensuring the safety of yourself, your colleagues, and the environment.
Hazard Identification and Waste Characterization
The first and most critical step in any disposal protocol is understanding the material you are handling. This compound is a halogenated organic compound. This classification is paramount as it dictates the specific waste stream it must enter.
Its identity and associated hazards, derived from safety data sheets, are summarized below.[1]
| Property | Data | Source |
| CAS Number | 1258650-33-7 | [1] |
| Molecular Formula | C₁₁H₁₆Cl₃N | [1] |
| Physical Form | Powder | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Causality of Classification: The presence of two chlorine atoms on the phenyl ring (-dichlorophenyl-) firmly places this compound in the halogenated organic waste category.[2][3][4] This is the single most important factor for its disposal, as halogenated and non-halogenated waste streams must always be segregated.[5] This is because halogenated waste requires specific high-temperature incineration to prevent the formation of toxic dioxins and furans, a process that is different and often more costly than the disposal of non-halogenated waste.[3]
Regulatory Framework: A Note on Compliance
In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6][7] However, your institution's Environmental Health and Safety (EHS or EH&S) office is your primary resource for specific, local compliance. Regulations can vary by state and institution, with academic laboratories sometimes operating under specific rules like 40 CFR, part 262, subpart K.[7][8]
Core Principle: The ultimate responsibility for the correct characterization and disposal of laboratory waste lies with the generator—the researcher.[9] This guide provides a framework, but you must operate in accordance with your institution's specific waste management plan.
The Core Disposal Workflow
This section details the step-by-step methodology for safely collecting and storing this compound waste prior to its removal by trained EHS personnel.
Step 1: Assemble Personal Protective Equipment (PPE)
Based on the known hazards, ensure you are wearing appropriate PPE before handling the compound or its waste.[10][11]
-
Eye/Face Protection: Safety glasses with side-shields or chemical splash goggles.
-
Skin Protection: A standard laboratory coat and compatible chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use.[10][12]
-
Hand Hygiene: Wash hands thoroughly after handling is complete.[10][13]
Step 2: Prepare the Designated Waste Container
Proper containment is non-negotiable.
-
Select the Right Container: Obtain a dedicated hazardous waste container from your EHS department. It must be leak-proof, constructed of a chemically compatible material (e.g., high-density polyethylene for solvent waste), and have a tightly sealing screw-top cap.[2][4][14]
-
Initial Labeling: Before the first drop of waste is added, the container must be labeled.[2][3] The label must include, at a minimum:
Step 3: Waste Segregation and Collection
This is where the chemical's classification becomes action.
-
Transfer Waste: Carefully transfer the this compound waste (whether in solid form or dissolved in a solvent) into the designated Halogenated Organic Waste container.
-
Avoid Cross-Contamination: Under no circumstances should this waste be mixed with non-halogenated organic solvents, aqueous waste, or solid waste streams.[5][14][15] Mixing incompatible waste is a serious safety violation.[14] Also, avoid mixing with heavy metals, strong acids, or bases.[3][5]
-
Update Contents List: Each time you add waste, update the container's label with the full chemical name—"this compound"—and the estimated amount. Do not use abbreviations or chemical formulas.[2]
-
Container Fullness: Do not overfill the container. A safe maximum is 90% of its capacity to allow for vapor expansion.[5]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][14]
-
Secure the Container: Keep the waste container tightly closed except when actively adding waste.[2][3][14]
-
Location: Store the container in your lab's designated SAA, which could be a marked area on a benchtop or within a fume hood.[14]
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment (such as a plastic tub) to contain any potential leaks.[14]
-
Segregation: Store the container away from incompatible chemicals.[2][14]
Step 5: Arranging for Final Disposal
-
Request Pickup: Once the container is full (or if it has been stored for an extended period, such as 12 months for academic labs under Subpart K), contact your institution's EHS department to request a waste pickup.[8][14]
Below is a diagram illustrating this core workflow.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. ethz.ch [ethz.ch]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. acs.org [acs.org]
- 8. epa.gov [epa.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. aksci.com [aksci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. promain.co.uk [promain.co.uk]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. mn.uio.no [mn.uio.no]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
Substances like 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride, which combine an amine hydrochloride with a dichlorinated phenyl group, are anticipated to present several key hazards. Amine hydrochlorides can be corrosive and irritating to the skin and eyes, while chlorinated aromatic compounds can be toxic and pose long-term health risks.[1][2][3] Therefore, a comprehensive approach to personal protective equipment (PPE) is not just recommended, but essential.
Anticipated Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory tract irritation.[2][4]
-
Chronic Health Effects: Prolonged or repeated exposure may lead to unforeseen health complications.[1]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A full face shield is required when handling larger quantities or when there is a significant risk of splashing.[5][6] | Protects against splashes of the chemical which can cause serious eye irritation or damage.[2] The face shield offers an additional layer of protection for the entire face. |
| Skin Protection | Gloves: Chemically resistant gloves (e.g., Nitrile, Neoprene).[7] Always inspect gloves for integrity before use. Clothing: A chemical-resistant lab coat or coveralls.[7][8] | Prevents skin contact, which can cause irritation.[2] The use of appropriate gloves and protective clothing is a primary barrier against dermal exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is recommended, especially when handling the powder outside of a certified chemical fume hood or in case of poor ventilation.[9][10] | Mitigates the risk of inhaling airborne particles or vapors, which can cause respiratory tract irritation.[4] |
| Footwear | Closed-toe, chemical-resistant safety footwear.[6][7] | Protects feet from spills and falling objects. |
Step-by-Step PPE Protocols: Ensuring a Self-Validating System
Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure user safety.
Donning PPE Workflow
The following diagram illustrates the correct sequence for putting on your PPE. This order is designed to minimize the contamination of cleaner PPE items.
Caption: PPE Donning Sequence
Detailed Donning Procedure:
-
Safety Footwear: Put on your safety shoes before entering the laboratory.
-
Lab Coat/Coveralls: Wear your lab coat or coveralls, ensuring it is fully buttoned or zipped.
-
Respirator: If required, perform a fit check for your respirator according to the manufacturer's instructions.
-
Eye/Face Protection: Put on your safety goggles. If a face shield is needed, place it over the goggles.
-
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE Workflow
The doffing sequence is arguably more critical than donning to prevent exposure to contaminants. The principle is to remove the most contaminated items first.
Caption: PPE Doffing Sequence
Detailed Doffing Procedure:
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Eye/Face Protection: Remove your face shield or goggles from the back of your head.
-
Lab Coat/Coveralls: Remove your lab coat or coveralls by rolling it inside out to contain any contaminants.
-
Respirator: If you are wearing a respirator, remove it from the back of your head.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[10]
Operational and Disposal Plans
Handling and Storage
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][11]
-
Avoid the formation of dust and aerosols.[12]
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][13]
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for disposal.[5]
-
Clean the spill area thoroughly.
Disposal
-
Dispose of waste this compound and any contaminated materials as hazardous chemical waste.
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Always follow local, state, and federal regulations for hazardous waste disposal.[14]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][13] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.[4] |
References
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
3-(2-Chlorophenyl)oxetan-3-amine hydrochloride Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
UCPA LLC MATERIAL SAFETY DATA SHEET. Greenbook.net. [Link]
-
Health risks and benefits of bis(4-chlorophenyl)-1,1,1-trichloroethane (DDT). Request PDF. [Link]
-
DIMETHYLAMINE HYDROCHLORIDE. AKKİM. [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]
-
Material Safety Data Sheet - Dimethylamine Hydrochloride, 99% (Dry Substance). Cole-Parmer. [Link]
Sources
- 1. DICHLORODIPHENYLDICHLOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. akkim.com.tr [akkim.com.tr]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. kishida.co.jp [kishida.co.jp]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
